T63
Description
Properties
Molecular Formula |
C12H14N2O2S |
|---|---|
Molecular Weight |
250.32 |
IUPAC Name |
N-(Cyclopropylmethyl)-5-(thiophen-2-yl)-4,5-dihydroisoxazole-3-carboxamide |
InChI |
InChI=1S/C12H14N2O2S/c15-12(13-7-8-3-4-8)9-6-10(16-14-9)11-2-1-5-17-11/h1-2,5,8,10H,3-4,6-7H2,(H,13,15) |
InChI Key |
CMPHBHQOQYAKSF-UHFFFAOYSA-N |
SMILES |
O=C(C1=NOC(C2=CC=CS2)C1)NCC3CC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
T-63; T 63; T63 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of p63 in Epithelial Development: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
October 2025
Executive Summary
Tumor protein p63 (T63), a member of the p53 family of transcription factors, is a cornerstone in the development and maintenance of epithelial tissues. Unlike its well-known relative p53, which is a critical tumor suppressor, p63's primary role is developmental, governing the intricate processes of epithelial stratification, differentiation, and stem cell maintenance. Dysregulation of p63 function is implicated in a variety of developmental disorders, including ectodermal dysplasias, and is increasingly recognized for its role in cancer. This technical guide provides an in-depth exploration of p63's function in epithelial development, detailing its isoforms, regulatory signaling pathways, and key experimental methodologies used in its study. Quantitative data are presented for comparative analysis, and all major pathways and workflows are visualized to facilitate a deeper understanding of the molecular mechanisms at play.
Introduction to p63 and its Isoforms
The TP63 gene is structurally complex, giving rise to multiple protein isoforms through the use of two distinct promoters and alternative splicing.[1] These isoforms are broadly categorized into two main classes based on their N-terminal structure:
-
TAp63 isoforms: Transcribed from the upstream P1 promoter, these isoforms contain a full N-terminal transactivation (TA) domain, which is homologous to that of p53.[2][3] TAp63 isoforms can activate target genes involved in apoptosis and cell cycle arrest and are thought to act as tumor suppressors.[4]
-
ΔNp63 isoforms: Transcribed from the internal P2 promoter, these isoforms lack the canonical TA domain.[2][3] Despite this, they can possess transcriptional activity.[5] ΔNp63 is the predominant isoform in the basal cells of stratified epithelia and is considered the master regulator of epidermal development, promoting proliferation and maintaining stem cell populations.[6][7]
Both TAp63 and ΔNp63 can be alternatively spliced at the C-terminus to generate α, β, and γ variants, further diversifying their function.[1] The ΔNp63α isoform is the most prominently expressed and functionally significant variant in epithelial tissue maintenance.[6]
Core Functions of p63 in Epithelial Morphogenesis
p63 is indispensable for the development of stratified epithelial tissues, including the epidermis, mammary glands, prostate, and urothelium.[8] Mice lacking p63 fail to develop a stratified epidermis and suffer from catastrophic defects in limb and craniofacial development, ultimately leading to perinatal death due to severe dehydration.[9]
Key functions of p63 in this context include:
-
Lineage Commitment and Stratification: p63 is essential for the commitment of embryonic ectoderm to an epithelial fate. During development, TAp63 is expressed in the uncommitted ectoderm, initiating the stratification program. Subsequently, a switch to ΔNp63 expression drives the proliferation of basal keratinocytes and the formation of a multilayered epidermis.[6]
-
Stem Cell Maintenance: p63 is highly expressed in the basal, proliferative layers of epithelia, which house the epithelial stem cells.[6] It is a definitive marker for keratinocyte stem cells (holoclones), which have the highest proliferative capacity.[10] p63 maintains the self-renewal capacity of these stem cells; its absence leads to premature proliferative rundown and depletion of the stem cell pool.
-
Proliferation and Differentiation Balance: ΔNp63 isoforms are critical for maintaining the proliferative potential of basal keratinocytes. As these cells commit to differentiation and migrate to the suprabasal layers, ΔNp63 expression is downregulated.[7] While ΔNp63 is the primary driver of the epidermal program, TAp63 isoforms may contribute to the later stages of terminal differentiation.[5]
-
Cell Adhesion and Barrier Formation: p63 regulates the expression of genes crucial for cell-cell and cell-matrix adhesion, including integrins and components of the basement membrane. This function is vital for maintaining the structural integrity of the epithelium and forming a functional epidermal barrier.
Key Signaling Pathways Regulating p63
The expression and activity of p63 are tightly controlled by a network of signaling pathways that are fundamental to development and tissue homeostasis.
Notch Signaling
Notch signaling plays a crucial role in promoting keratinocyte differentiation. Activated Notch signaling suppresses the expression of ΔNp63 in keratinocytes.[6] This repression is a key step that allows basal cells to exit the cell cycle and begin the process of terminal differentiation. ΔNp63α, in turn, can repress Notch1, creating a feedback loop that maintains the proliferative state of basal cells.[6]
Wnt/β-catenin Signaling
The Wnt pathway is also interconnected with p63 regulation. Wnt signaling can upregulate ΔNp63 expression, potentially through β-catenin responsive elements in the ΔNp63 promoter.[6] This interaction helps maintain the self-renewal capacity of mammary stem cells, in part by increasing the expression of the Wnt receptor Fzd7.[6]
Hedgehog and TGF-β Signaling
Other pathways also modulate p63. Hedgehog (Hh) signaling is repressed by ΔNp63α, which upregulates the negative Hh regulator SUFU.[6] Transforming growth factor-beta (TGF-β) has complex, context-dependent effects, but has been shown to selectively increase ΔNp63 protein levels in non-malignant keratinocytes via the canonical SMAD3 pathway.
Quantitative Data on p63 Function
Table 1: p63 Isoform Expression and Function in Keratinocytes
| Parameter | Control | TAp63 Knockdown | ΔNp63 Knockdown | Reference |
| Predominant Isoform | ΔNp63 | ΔNp63 | - | [5] |
| Total p63 Protein Level | High | High | Reduced | [5] |
| Number of Genes with >2-fold Expression Change | - | 39 | 218 | [5] |
| Tissue Phenotype (Organotypic Culture) | Stratified, Differentiated | Normal | Severe Hypoplasia, Inhibited Differentiation | [5] |
Table 2: p63 Expression in Human Keratinocyte Clones
| Clone Type | Description | Proliferative Capacity | p63 Expression Level | Reference |
| Holoclone | Stem Cell | High | High | [10] |
| Meroclone | Transient Amplifying (Early) | Medium | Barely Detectable | [10] |
| Paraclone | Transient Amplifying (Late) | Low / Senescent | Undetectable | [10] |
Table 3: Selected Direct Target Genes of p63 in Keratinocytes (from ChIP-Seq Data)
| Gene | Function | Regulation by p63 | Reference |
| KRT14 | Basal Keratin | Positive | |
| KRT5 | Basal Keratin | Positive | |
| ITGA3 | Integrin Subunit α3 (Cell Adhesion) | Positive | [6] |
| ITGB4 | Integrin Subunit β4 (Cell Adhesion) | Positive | [6] |
| CDKN1A (p21) | Cell Cycle Inhibitor | Context-dependent | [4] |
| PERP | Apoptosis/Adhesion | Positive | [1] |
| NOTCH1 | Notch Receptor | Repression by ΔNp63 | [6] |
| SUFU | Hedgehog Pathway Inhibitor | Upregulation by ΔNp63 | [6] |
Detailed Experimental Protocols
Protocol: siRNA-Mediated p63 Knockdown in Organotypic Skin Culture
This protocol describes the use of small interfering RNA (siRNA) to down-regulate p63 expression in primary human keratinocytes to study its effects on the regeneration of stratified epidermis in a 3D organotypic culture model.[5]
Workflow Diagram:
Methodology:
-
Cell Culture: Primary human keratinocytes are cultured in standard keratinocyte growth medium.
-
siRNA Transfection: Keratinocytes are transfected with siRNA oligonucleotides targeting all p63 isoforms (pan-p63), specific isoforms (TAp63 or ΔNp63), or a non-targeting control using a lipid-based transfection reagent. Transfection is typically performed 24 hours before seeding onto the dermal equivalent.
-
Preparation of Dermal Equivalent: A collagen matrix containing primary human fibroblasts is prepared in a cell culture insert and allowed to contract for 5-7 days.
-
Seeding: Transfected keratinocytes are seeded onto the surface of the contracted collagen matrix.
-
Submerged Culture: The co-culture is maintained submerged in growth medium for 2-4 days to allow for the formation of a confluent keratinocyte monolayer.
-
Airlift and Differentiation: The culture is raised to the air-liquid interface to induce stratification and terminal differentiation. The tissue is fed from below with differentiation medium.
-
Harvest and Analysis: After 3 to 6 days of airlift culture, the organotypic tissue is harvested, fixed in formalin, and embedded in paraffin. Sections are analyzed by hematoxylin and eosin (H&E) staining for morphology and by immunofluorescence or immunohistochemistry for expression of differentiation markers (e.g., Keratin 1, Loricrin) and p63. Parallel cultures can be harvested for protein (Western blot) or RNA (RT-qPCR) analysis to confirm knockdown efficiency and assess changes in gene expression.[5]
Protocol: Generation and Analysis of ΔNp63 Knockout Mice
This protocol outlines the generation of a conditional knockout mouse model to study the specific roles of the ΔNp63 isoforms in vivo.[9]
Methodology:
-
Targeting Vector Construction: A targeting vector is engineered to flank the ΔNp63-specific exon (exon 3') with loxP sites. The construct often includes a reporter gene, such as Green Fluorescent Protein (GFP), to replace the targeted exon, allowing for tracking of ΔNp63-null cells.[9]
-
Generation of Chimeric Mice: The targeting vector is electroporated into embryonic stem (ES) cells. Correctly targeted ES cell clones are identified by Southern blot and PCR analysis and are then injected into blastocysts to generate chimeric mice.
-
Germline Transmission: Chimeras are bred to establish germline transmission of the floxed ΔNp63 allele (ΔNp63fl/fl).
-
Conditional Knockout: To achieve tissue-specific or inducible knockout, ΔNp63fl/fl mice are crossed with mice expressing Cre recombinase under the control of a specific promoter (e.g., K14-Cre for epidermis) or an inducible system (e.g., iK14-CreER, induced by tamoxifen).
-
Genotyping: Progeny are genotyped by PCR analysis of tail DNA to identify wild-type, heterozygous, and homozygous knockout animals.
-
Phenotypic Analysis: Knockout mice and control littermates are analyzed at various embryonic and postnatal stages. Analysis includes:
-
Gross Morphology: Examination for developmental defects (e.g., limbs, skin, craniofacial features).
-
Histological Analysis: Skin and other epithelial tissues are collected, sectioned, and stained (H&E) to assess tissue architecture and stratification.
-
Immunohistochemistry/Immunofluorescence: Staining for markers of proliferation (e.g., Ki67), differentiation (e.g., Keratin 1, Loricrin), and cell lineage to characterize cellular defects.[9]
-
Molecular Analysis: Isolation of keratinocytes or other target cells for RNA-seq, RT-qPCR, or Western blot to determine the molecular consequences of ΔNp63 deletion.
-
Protocol: Chromatin Immunoprecipitation (ChIP) for p63
ChIP is used to identify the genomic regions to which p63 directly binds in vivo, revealing its direct transcriptional targets.[1]
Methodology:
-
Cell Culture and Cross-linking: Primary human keratinocytes or an appropriate cell line (e.g., HaCaT) are grown to ~80% confluency. Protein-DNA complexes are cross-linked by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10-15 minutes at room temperature. The reaction is quenched with glycine.
-
Cell Lysis and Chromatin Sonication: Cells are harvested, washed, and lysed. The nuclei are isolated and resuspended in a lysis buffer. Chromatin is sheared into fragments of 200-1000 bp using sonication. The efficiency of sonication is checked by running an aliquot on an agarose gel.
-
Immunoprecipitation: The sheared chromatin is pre-cleared with Protein A/G beads. A fraction is saved as the "input" control. The remaining chromatin is incubated overnight at 4°C with an antibody specific for p63 (e.g., 4A4 pan-p63 antibody) or a negative control antibody (e.g., normal mouse IgG).
-
Immune Complex Capture: Protein A/G beads are added to capture the antibody-p63-DNA complexes.
-
Washes: The beads are washed sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads. The formaldehyde cross-links are reversed by incubating at 65°C overnight with NaCl.
-
DNA Purification: Proteins are degraded with Proteinase K, and the DNA is purified using phenol-chloroform extraction or a column-based kit.
-
Analysis: The immunoprecipitated DNA is analyzed by:
-
qPCR: To quantify the enrichment of specific known or putative target gene promoters compared to the input and IgG controls.
-
ChIP-Seq: For genome-wide identification of p63 binding sites. The purified DNA is used to prepare a sequencing library and is analyzed by next-generation sequencing.[1]
-
Protocol: Luciferase Reporter Assay for p63 Transcriptional Activity
This assay is used to determine whether p63 can activate or repress the promoter of a putative target gene.[6][10]
Methodology:
-
Reporter Construct Generation: The promoter region of the putative p63 target gene, containing the predicted p63 response element(s), is cloned into a luciferase reporter vector (e.g., pGL3 or pGL4) upstream of the firefly luciferase gene.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or p63-null Saos2 cells) is seeded in 96-well or 24-well plates.[5] The cells are co-transfected with:
-
The firefly luciferase reporter construct.
-
An expression vector for a specific p63 isoform (e.g., TAp63α or ΔNp63α) or an empty vector control.
-
A control reporter vector expressing Renilla luciferase under a constitutive promoter (e.g., CMV or SV40) to normalize for transfection efficiency.
-
-
Incubation: The cells are incubated for 24-48 hours post-transfection to allow for expression of p63 and the luciferase reporters.
-
Cell Lysis: The culture medium is removed, and cells are lysed using a passive lysis buffer.
-
Luciferase Activity Measurement: The lysate is transferred to an opaque microplate. A dual-luciferase assay system is used for measurement in a luminometer:
-
First, the firefly luciferase assay reagent is added, and the luminescence is measured. This reflects the activity of the target gene promoter.
-
Second, the Stop & Glo® reagent is added, which quenches the firefly luciferase reaction and activates the Renilla luciferase. The Renilla luminescence is then measured.
-
-
Data Analysis: For each sample, the firefly luciferase activity is normalized to the Renilla luciferase activity. The fold change in transcriptional activity is calculated by comparing the normalized luciferase activity in p63-expressing cells to that in cells transfected with the empty vector control.[6]
Conclusion and Future Directions
p63 stands as a master regulator of epithelial development, orchestrating a complex program of lineage commitment, stem cell self-renewal, and differentiation. The balance between its TAp63 and ΔNp63 isoforms is critical for tissue homeostasis, and disruptions in this balance lead to severe developmental diseases and contribute to cancer. The experimental approaches detailed in this guide—from in vitro organotypic cultures to in vivo knockout models and genome-wide binding analyses—have been instrumental in dissecting its multifaceted roles.
Future research will likely focus on further elucidating the isoform-specific interactomes that define p63's transcriptional output in different cellular contexts.[2] Understanding how p63 cooperates with other transcription factors and epigenetic modifiers to control chromatin architecture will be key to a complete picture of its function. For drug development professionals, targeting the specific signaling pathways that regulate p63 or the protein-protein interactions that mediate its oncogenic functions in squamous cell carcinomas represents a promising therapeutic avenue. A deeper molecular understanding of p63's role in epithelial biology will continue to pave the way for novel strategies to treat a wide range of human diseases.
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. Distinct interactors define the p63 transcriptional signature in epithelial development or cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Genome-wide p63-Target Gene Analyses Reveal TAp63/NRF2-Dependent Oxidative Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Interaction of the NRF2 and p63 transcription factors promotes keratinocyte proliferation in the epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New p63 targets in keratinocytes identified by a genome-wide approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. High-Throughput Firefly Luciferase Reporter Assays [ouci.dntb.gov.ua]
T63 Gene Isoforms: An In-Depth Technical Guide to Their Specific Roles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tumor Protein 63 (T63), encoded by the TP63 gene, is a member of the p53 family of transcription factors, which also includes p53 and p73. Unlike the well-known tumor suppressor p53, which is frequently mutated in a wide range of cancers, TP63 mutations are rare in malignancies. Instead, TP63 plays a crucial and complex role in embryonic development, particularly in the formation of epithelial tissues and limbs. The functional diversity of this compound is largely attributed to the expression of multiple protein isoforms with distinct and often opposing activities. This technical guide provides a comprehensive overview of the this compound gene isoforms, their specific roles in cellular processes and disease, quantitative expression data, and detailed experimental protocols for their study.
This compound Gene Structure and Isoform Generation
The TP63 gene, located on chromosome 3q28, possesses a complex structure that gives rise to multiple protein isoforms through the use of two alternative promoters and alternative splicing of the C-terminus.[1]
Alternative Promoter Usage:
-
TAp63 isoforms: Transcription from the distal P1 promoter results in the full-length transactivating (TA) isoforms. These isoforms contain an N-terminal transactivation domain that is homologous to that of p53, enabling them to activate target gene expression.
-
ΔNp63 isoforms: An alternative, internal P2 promoter in intron 3 drives the expression of N-terminally truncated (ΔN) isoforms.[1] These isoforms lack the canonical transactivation domain and can act as transcriptional repressors, often by competing with TAp63 or p53 for DNA binding sites.
Alternative Splicing:
Both TAp63 and ΔNp63 primary transcripts undergo alternative splicing at the 3' end, generating at least three major C-terminal variants: alpha (α), beta (β), and gamma (γ).[1] The α-isoform is the longest and contains a sterile alpha motif (SAM) and a transactivation inhibitory domain (TID). The specific functions of the different C-terminal variants are an active area of research.
This combination of alternative promoter usage and splicing results in at least six major protein isoforms: TAp63α, TAp63β, TAp63γ, ΔNp63α, ΔNp63β, and ΔNp63γ.
Specific Roles of this compound Isoforms
The different this compound isoforms have distinct and sometimes antagonistic roles in both normal physiology and disease.
TAp63 Isoforms: The Tumor Suppressor and Guardian of the Germline
The TAp63 isoforms are generally considered to be tumor-suppressive. They can induce apoptosis and cell cycle arrest, in part by transactivating p53 target genes. In response to DNA damage, TAp63 is activated to eliminate damaged oocytes in the female germline, thus acting as a "guardian of the germline."
ΔNp63 Isoforms: The Master Regulator of Epithelial Development and a Potential Oncogene
The ΔNp63 isoforms are essential for the development and maintenance of stratified epithelial tissues, including the skin, breast, and prostate. They are highly expressed in the basal, proliferative layers of these epithelia and are crucial for maintaining the stem cell population. In contrast to the tumor-suppressive role of TAp63, ΔNp63 isoforms, particularly ΔNp63α, are often overexpressed in squamous cell carcinomas and can act as oncogenes by promoting cell survival and proliferation.
Quantitative Data on this compound Isoform Expression
The relative expression levels of TAp63 and ΔNp63 isoforms are critical determinants of cellular fate and are often dysregulated in cancer. Below are tables summarizing quantitative data on this compound isoform expression in various cancers.
Table 1: Relative mRNA Expression of TAp63 and ΔNp63 in Cervical Cancer Cell Lines
| Cell Line | TAp63 mRNA Expression (Relative) | ΔNp63 mRNA Expression (Relative) | ΔN/TAp63 mRNA Ratio |
| ME-180 | High | Low | Low |
| SiHa | Moderate | Moderate | Moderate |
| CaSki | Low | High | High |
| C33A | Very Low | High | Very High |
| HeLa | Low | High | High |
Data adapted from studies using RT-qPCR to measure isoform-specific mRNA levels.[2]
Table 2: Association of TP63 Isoform Expression with Clinical Outcomes in Bladder Cancer
| Isoform Group | Molecular Subtype | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Associated Clinical Outcome |
| ΔNp63 | Luminal | 0.89 | 0.80–0.99 | 0.034 | Improved Survival |
| TAp63 | Basal | 2.35 | 1.64–3.37 | < 0.0001 | Reduced Survival |
Data from a pan-cancer analysis of TCGA RNA-Seq data.[1][3]
Signaling Pathways Involving this compound Isoforms
This compound isoforms are integral components of complex signaling networks that regulate cell fate. Below are diagrams of key signaling pathways that interact with or are regulated by this compound.
Caption: TGF-β signaling pathway and its interaction with p63 isoforms.
Caption: Canonical Wnt signaling pathway and its interaction with ΔNp63.
Caption: Notch signaling pathway and its regulation by p63.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to study this compound isoforms.
Isoform-Specific Quantitative Reverse Transcription PCR (RT-qPCR)
This protocol allows for the quantification of the mRNA expression levels of specific this compound isoforms.
Caption: Workflow for isoform-specific RT-qPCR.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan qPCR master mix
-
Isoform-specific primers (see Table 3)
-
qPCR instrument
Table 3: Example Primer Sequences for Human TP63 Isoform-Specific RT-qPCR
| Isoform | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| TAp63 (all) | AAGAGTCCTCAGGTCTGGACC | GTGGAATACGTCCAGCTCATC |
| ΔNp63 (all) | GAAGAACTTTGATGCTCGTCG | GTGGAATACGTCCAGCTCATC |
| p63α | GAAAACAATGCCCAGACTCA | TGTCTTCAGGTGGTCTGTTG |
| p63β | ATTGTCCTGCAGTTCAAGGA | GGGTGATGGAGAGAGAGCAT |
| p63γ | CAGACTTGCCAGATCCTGA | GCTCCACAAGCTCATTCCTG |
Note: Primer sequences should always be validated for specificity and efficiency.
Protocol:
-
RNA Isolation: Isolate total RNA from cells or tissues according to the manufacturer's protocol of the chosen RNA isolation kit. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, isoform-specific forward and reverse primers (final concentration 200-500 nM), and cDNA template.
-
Perform qPCR using a standard thermal cycling program:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis (for SYBR Green)
-
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Normalize the expression of the target isoform to a housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative expression using the ΔΔCt method.
Western Blot Analysis of this compound Isoforms
This protocol is used to detect and semi-quantify the protein levels of different this compound isoforms.
Caption: Workflow for Western Blot analysis.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Table 4: Example Primary Antibodies for this compound Isoform Detection
| Antibody | Specificity | Supplier | Catalog Number |
| p63 (4A4) | Pan-p63 (recognizes all isoforms) | Santa Cruz Biotechnology | sc-8431 |
| TAp63 | TAp63 isoforms | BioLegend | 618802 |
| ΔNp63 (p40) | ΔNp63 isoforms | Abcam | ab175259 |
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein by boiling in Laemmli buffer. Separate proteins on an 8-10% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and apply the chemiluminescent substrate.
-
Image Analysis: Capture the signal using a chemiluminescence imaging system. Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to identify the genome-wide binding sites of specific this compound isoforms.
Caption: Workflow for ChIP-seq.
Materials:
-
Formaldehyde
-
Glycine
-
Lysis buffers
-
Sonicator
-
Isoform-specific ChIP-grade antibodies (e.g., anti-TAp63, anti-ΔNp63)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Library preparation kit for sequencing
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-600 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an isoform-specific this compound antibody overnight. Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating in the presence of NaCl. Treat with RNase A and Proteinase K, and then purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome. Perform peak calling to identify regions of enrichment. Perform motif analysis to identify the DNA binding motifs of the this compound isoform.
Conclusion
The this compound gene and its isoforms represent a complex and fascinating area of research with significant implications for developmental biology and cancer. The opposing roles of the TAp63 and ΔNp63 isoforms highlight the importance of maintaining a balanced expression of these transcription factors for normal cellular function. Dysregulation of this balance can contribute to the development and progression of various diseases, particularly squamous cell carcinomas. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate functions of this compound isoforms and to explore their potential as therapeutic targets and prognostic biomarkers. A deeper understanding of the molecular mechanisms governing this compound isoform expression and activity will be crucial for the development of novel strategies for the diagnosis and treatment of this compound-related pathologies.
References
The Dual Therapeutic Potential of Small Molecule T63: A Technical Guide to its Mechanisms of Action
For Immediate Release
This technical guide provides an in-depth analysis of the small molecule T63, elucidating its distinct mechanisms of action in two key therapeutic areas: oncology and regenerative medicine. For researchers, scientists, and drug development professionals, this document summarizes the current understanding of this compound's molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Findings: A Dichotomous Therapeutic Profile
Small molecule this compound exhibits a remarkable, context-dependent dual action. In the realm of oncology, specifically nasopharyngeal carcinoma (NPC), this compound acts as a potent pro-apoptotic agent. Conversely, in the context of bone biology, this compound promotes osteoblast differentiation, highlighting its potential as a therapeutic for osteoporosis. This guide will dissect these two seemingly opposing functions.
Section 1: this compound as an Anti-Cancer Agent in Nasopharyngeal Carcinoma
This compound has been identified as a novel curcumin analogue with significant anti-cancer properties, particularly against nasopharyngeal carcinoma cell lines, including those resistant to radiotherapy.[1] The primary mechanism of action in this context is the induction of apoptosis through the modulation of the PI3K/Akt signaling pathway and the induction of mitochondrial dysfunction.[1]
Quantitative Data: In Vitro Efficacy of this compound
The inhibitory effects of this compound on the viability of both radiosensitive (CNE2) and radioresistant (CNE2R) nasopharyngeal carcinoma cell lines have been quantified, with the following IC50 values determined by MTT assay.
| Cell Line | Time Point | IC50 (µM) |
| CNE2 | 48h | 0.82 ± 0.06 |
| CNE2R | 48h | 0.49 ± 0.04 |
| Data from Chen et al.[1] |
Signaling Pathway: Inhibition of PI3K/Akt and Induction of Apoptosis
This compound's pro-apoptotic activity is mediated by its inhibitory effect on the PI3K/Akt signaling pathway, a critical regulator of cell survival. This inhibition leads to a cascade of downstream events culminating in apoptosis.
Experimental Protocols
-
Seed CNE2 and CNE2R cells in 96-well plates at a density of 6,000 cells/well and culture overnight.
-
Treat the cells with varying concentrations of this compound (0-1.0 µM) for 24, 48, and 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Culture NPC cells and treat with different concentrations of this compound (e.g., 0.4, 0.8, and 1.6 µM) for 48 hours.
-
Harvest cells, lyse them in 1x sampling buffer with protease inhibitors, and collect the supernatant after centrifugation.
-
Determine protein concentration using a standard protein assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-Akt, Akt, Bcl-2, Bax, and other apoptotic markers overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.[1]
Section 2: this compound as a Pro-Osteogenic Agent for Osteoporosis
In stark contrast to its effects on cancer cells, this compound promotes osteoblast differentiation, a key process in bone formation. This has positioned this compound as a potential therapeutic agent for osteoporosis, a disease characterized by an imbalance in bone remodeling.[1]
Quantitative Data: Pro-Osteogenic Effects of this compound
While a specific EC50 value for this compound in osteoblast differentiation has not been explicitly reported, dose-dependent effects on alkaline phosphatase (ALPL) activity, a marker of osteogenesis, have been demonstrated.
| Cell Line | Treatment Duration | This compound Concentration (µM) | ALPL Activity (Fold Change vs. Control) |
| MC3T3-E1 | 6 days | 5 | ~2-fold |
| 10 | ~2.5-fold | ||
| 20 | ~3-fold | ||
| C3H10T1/2 | 6 days | 5 | ~20-fold |
| 10 | ~50-fold | ||
| 20 | ~100-fold | ||
| Data extrapolated from Zhao et al.[1] |
Signaling Pathway: Activation of BMP and Wnt/β-catenin Signaling
This compound stimulates osteogenesis by activating both the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin signaling pathways. The convergence of these pathways leads to the upregulation of the master osteogenic transcription factor, RUNX2.
Experimental Protocols
-
Culture mouse osteoblasts or mesenchymal stem cells in osteogenic differentiation medium.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 6, 12, 18 days).
-
Lyse the cells and collect the supernatant.
-
Incubate the cell lysate with p-nitrophenyl phosphate (pNPP) substrate.
-
Stop the reaction and measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced, which is proportional to ALPL activity.
-
Normalize the ALPL activity to the total protein concentration of the cell lysate.[1]
-
Culture cells in osteogenic medium and treat with this compound for an extended period (e.g., 21 days) to allow for matrix mineralization.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the fixed cells with 2% Alizarin Red S solution (pH 4.2) for 30 minutes at room temperature.
-
Wash extensively with deionized water to remove excess stain.
-
Visualize and quantify the calcium deposits (stained red) by microscopy and subsequent image analysis or by extracting the stain and measuring its absorbance.
Conclusion
The small molecule this compound presents a fascinating case of a single compound with two distinct and therapeutically valuable mechanisms of action. Its ability to induce apoptosis in cancer cells and promote differentiation in bone-forming cells underscores the complexity of small molecule-protein interactions and the context-dependent nature of cellular signaling. Further research into the specific molecular targets of this compound in these different cellular environments is warranted to fully exploit its therapeutic potential. This guide provides a foundational understanding for researchers poised to undertake such investigations.
References
T63 Signaling Pathways in Cancer Progression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor protein p63 (T63), a member of the p53 family of transcription factors, plays a complex and often contradictory role in cancer progression. Encoded by the TP63 gene, it gives rise to multiple protein isoforms with distinct and sometimes opposing functions. These isoforms are broadly categorized into two main groups based on the promoter usage: the full-length TAp63 isoforms, containing a transactivation (TA) domain, and the N-terminally truncated ΔNp63 isoforms, which lack the TA domain.[1][2] The differential expression and activity of these isoforms are critical determinants of cell fate, influencing processes such as apoptosis, cell cycle arrest, proliferation, and metastasis. This technical guide provides a comprehensive overview of the core this compound signaling pathways implicated in cancer, presents quantitative data from key studies, details relevant experimental protocols, and visualizes these complex interactions through signaling pathway diagrams.
Core Signaling Pathways
The dual role of this compound in cancer is primarily attributed to the antagonistic functions of its major isoforms, TAp63 and ΔNp63. TAp63 isoforms generally act as tumor suppressors by inducing apoptosis and cell cycle arrest, mirroring the functions of p53.[2] In contrast, ΔNp63 isoforms are frequently overexpressed in various cancers and exhibit oncogenic properties by promoting cell survival, proliferation, and inhibiting apoptosis.[2]
TAp63: The Guardian of the Cell
TAp63 isoforms are potent inducers of apoptosis and function as tumor suppressors.[2] Their pro-apoptotic activity is mediated through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
TAp63 directly transactivates the expression of death receptors such as FAS/CD95, TNF-R, and TRAIL-R.[3] This upregulation sensitizes cancer cells to apoptosis initiated by their respective ligands. The binding of these ligands to their receptors triggers a signaling cascade that culminates in the activation of caspase-8 and subsequent executioner caspases, leading to programmed cell death.
TAp63 also promotes the intrinsic apoptosis pathway by transcriptionally upregulating pro-apoptotic members of the Bcl-2 family, including Bax and PUMA.[4] These proteins translocate to the mitochondria, leading to the release of cytochrome c. This, in turn, activates caspase-9 and the downstream caspase cascade, resulting in apoptosis.
ΔNp63: The Promoter of Survival and Proliferation
ΔNp63 isoforms are often overexpressed in squamous cell carcinomas and other epithelial tumors, where they function as oncogenes by promoting cell survival and proliferation.[2]
ΔNp63 can counteract the pro-apoptotic functions of TAp63 and p53. It achieves this by competing for DNA binding sites on target genes, thereby repressing the transcription of pro-apoptotic factors. Additionally, ΔNp63 can directly bind to and inhibit the activity of TAp63 and p53.
ΔNp63 has been shown to activate the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.[5] Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins such as Bad and promotes the activity of anti-apoptotic proteins like Bcl-2. Furthermore, activated Akt can promote cell cycle progression by phosphorylating and inhibiting cell cycle inhibitors like p21 and p27.[5]
ΔNp63 is intricately linked with other signaling pathways that are crucial in cancer progression, such as TGF-β and Notch signaling. The interaction with the TGF-β pathway is complex, with reports suggesting that ΔNp63 can both promote and inhibit TGF-β signaling depending on the cellular context.[6] In some cancers, ΔNp63 cooperates with TGF-β signaling to promote epithelial-mesenchymal transition (EMT), a key process in metastasis.[6] Conversely, ΔNp63α has been found to repress the Notch1 signaling pathway, which can restrict cell growth and promote differentiation.[1]
Data Presentation
The following tables summarize quantitative data from various studies investigating the effects of this compound and its isoforms on cancer cells.
Table 1: IC50 Values of this compound Compound in Nasopharyngeal Carcinoma (NPC) Cell Lines [5][7]
| Cell Line | Treatment Duration | IC50 (µM) |
| CNE2 | 24h | 1.62 ± 0.11 |
| 48h | 0.51 ± 0.09 | |
| CNE2R (radioresistant) | 24h | 1.75 ± 0.13 |
| 48h | 0.63 ± 0.08 |
Table 2: Effects of ΔNp63α Overexpression on Cell Proliferation and Migration [8]
| Cell Line | Assay | Time Point | Result | P-value |
| A549 | Proliferation (MTT) | 48h | Significant Increase | P = 0.0052 |
| 72h | Significant Increase | P = 0.0378 | ||
| Migration (Wound Healing) | 24h | Significant Decrease | P = 0.0038 | |
| 48h | Significant Decrease | P = 0.0024 | ||
| Calu-6 | Proliferation (MTT) | 48h | Significant Increase | P = 0.0074 |
| 72h | Significant Increase | P = 0.0061 | ||
| Migration (Wound Healing) | 24h | Significant Increase | P = 0.0463 | |
| 48h | Significant Increase | P = 0.0225 |
Table 3: Effect of p63 Knockdown on Cell Proliferation [9]
| Cell Line | Condition | % BrdU Positive Cells |
| Os-1 | Scrambled siRNA | 79% |
| p63 siRNA | 60% | |
| Os-2 | Scrambled siRNA | 64% |
| p63 siRNA | 52% |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound signaling are provided below.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to identify the DNA regions that this compound isoforms bind to in vivo.
1. Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 0.125 M glycine for 5 minutes.
2. Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Resuspend nuclei in a lysis buffer containing SDS.
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to the this compound isoform of interest (or a control IgG).
-
Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the complexes from the beads using an elution buffer containing SDS and sodium bicarbonate.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C for at least 6 hours in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
6. Analysis:
-
The purified DNA can be analyzed by quantitative PCR (qPCR) to assess the enrichment of specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of this compound isoforms and their downstream target proteins.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
2. Gel Electrophoresis:
-
Separate proteins by size on an SDS-polyacrylamide gel (SDS-PAGE).
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Blocking:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
5. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
6. Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Quantify band intensity using densitometry software.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is employed to analyze the effects of this compound on the cell cycle distribution and to quantify apoptosis.
Cell Cycle Analysis: 1. Cell Preparation:
-
Harvest and wash cells with PBS.
-
Fix cells in ice-cold 70% ethanol while vortexing and store at -20°C.
2. Staining:
-
Wash the fixed cells with PBS.
-
Resuspend cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
3. Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Analysis (Annexin V/PI Staining): 1. Cell Preparation:
-
Harvest and wash cells with cold PBS.
2. Staining:
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
3. Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
The this compound signaling network is a critical regulator of cancer progression, with the TAp63 and ΔNp63 isoforms acting as key determinants of cellular fate. TAp63's tumor-suppressive functions are primarily mediated through the induction of apoptosis, while ΔNp63's oncogenic activities are driven by the promotion of cell survival and proliferation, often through the activation of pathways like PI3K/Akt. The intricate crosstalk between this compound isoforms and other major signaling pathways, such as TGF-β and Notch, further highlights the complexity of its role in cancer. A thorough understanding of these pathways, supported by quantitative experimental data and robust methodologies, is essential for the development of novel therapeutic strategies that target the this compound network for the treatment of cancer. The visualization of these pathways and experimental workflows provides a valuable tool for researchers to conceptualize and further investigate the multifaceted role of this compound in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. The dual role of p63 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis in nasopharyngeal carcinoma cells through mitochondrial dysfunction and inhibition of PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The interaction between ΔNp63α and TAp63α, mediated by miR-205-5p, inhibits the migration of lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Dichotomous Roles of TAp63 and ΔNp63 in Cellular Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The TP63 gene, a member of the p53 family, encodes two major isoforms with profoundly different roles in cell fate determination: TAp63 and ΔNp63. These isoforms arise from the use of two distinct promoters and exhibit antagonistic functions in cellular processes, particularly in the context of epithelial development and carcinogenesis. TAp63 isoforms generally act as tumor suppressors, inducing apoptosis and cell cycle arrest, akin to p53. In stark contrast, ΔNp63 isoforms are indispensable for the development and maintenance of stratified epithelia, promoting cell survival, proliferation, and stem cell self-renewal. This technical guide provides an in-depth exploration of the contrasting roles of TAp63 and ΔNp63 in cell differentiation, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to aid researchers and drug development professionals in this complex field.
Core Concepts: TAp63 vs. ΔNp63 in Cellular Differentiation
The functional dichotomy between TAp63 and ΔNp63 stems from their structural differences. TAp63 isoforms possess an N-terminal transactivation (TA) domain, enabling them to activate the transcription of target genes involved in apoptosis and cell cycle arrest, such as Bax and p21.[1] Conversely, ΔNp63 isoforms lack this TA domain and can act as transcriptional repressors by competing with TAp63 for DNA binding sites or by recruiting corepressors.[1][2] However, ΔNp63 can also activate a distinct set of target genes crucial for epithelial development and adhesion.
TAp63: The Guardian of Genomic Integrity and Apoptotic Inducer
TAp63 isoforms are often considered the "p53-like" members of the p63 family. They are activated in response to DNA damage and cellular stress, where they play a crucial role in inducing cell cycle arrest and apoptosis, thereby preventing the proliferation of damaged cells.[3] This tumor-suppressive function is critical for maintaining genomic stability. In the context of differentiation, TAp63's role is less prominent than that of ΔNp63, but it is thought to be involved in the terminal differentiation of certain cell types and in the regulation of cellular senescence.[4]
ΔNp63: The Master Regulator of Epithelial Morphogenesis and Stem Cell Fate
ΔNp63 is the predominant isoform in the basal layer of stratified epithelia, including the epidermis, where it is essential for the development and maintenance of these tissues.[5][6] Knockout studies in mice have unequivocally demonstrated that the absence of all p63 isoforms, or specifically the ΔNp63 isoforms, leads to a catastrophic failure in the development of skin and other epithelial appendages.[5][6] ΔNp63 orchestrates a complex transcriptional program that promotes the proliferation and survival of basal keratinocytes while simultaneously priming them for stratification and differentiation.[7] It maintains the stem cell population in a proliferative state and prevents premature terminal differentiation.[8]
Quantitative Data Presentation
The following tables summarize quantitative data from gene expression analyses, comparing the effects of TAp63 and ΔNp63 on key target genes involved in cell differentiation, apoptosis, and cell cycle regulation. The data is derived from studies utilizing isoform-specific knockout mouse models and high-throughput sequencing techniques.
Table 1: Differential Gene Expression in TAp63-/- vs. Wild-Type Keratinocytes
| Gene | Function | Fold Change (TAp63-/- vs. WT) | Reference |
| Cdkn1a (p21) | Cell cycle arrest | Downregulated | [9] |
| Bax | Apoptosis | Downregulated | [9] |
| Perp | Apoptosis | Downregulated | |
| Lkb1 | Tumor suppressor | Downregulated | |
| Dicer | miRNA biogenesis | Downregulated |
Table 2: Differential Gene Expression in ΔNp63-/- vs. Wild-Type Keratinocytes
| Gene | Function | Fold Change (ΔNp63-/- vs. WT) | Reference |
| Krt5 | Cytoskeleton (Basal Keratinocytes) | Downregulated | |
| Krt14 | Cytoskeleton (Basal Keratinocytes) | Downregulated | |
| Jag1 | Notch signaling | Downregulated | |
| Jag2 | Notch signaling | Downregulated | |
| Itga6 | Cell adhesion | Downregulated | |
| Itgb4 | Cell adhesion | Downregulated |
Table 3: Common Target Genes Regulated by Both TAp63 and ΔNp63
| Gene | Function | Regulation by TAp63 | Regulation by ΔNp63 | Reference |
| Cdkn2a (p16) | Cell cycle arrest | Upregulated | Downregulated | [9] |
| Junb | Transcription factor | Upregulated | Upregulated | [9] |
| Jund | Transcription factor | Upregulated | Upregulated | [9] |
Signaling Pathways and Regulatory Networks
The antagonistic and distinct functions of TAp63 and ΔNp63 are mediated through their regulation of specific signaling pathways.
TAp63-Mediated Apoptosis and Cell Cycle Arrest Pathway
Caption: TAp63 activation by cellular stress leads to apoptosis and cell cycle arrest.
ΔNp63-Mediated Regulation of Epidermal Differentiation
Caption: ΔNp63 promotes epithelial proliferation and stratification.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the roles of TAp63 and ΔNp63.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is essential for identifying the genomic binding sites of TAp63 and ΔNp63.
Workflow Diagram:
Caption: ChIP-seq workflow for identifying transcription factor binding sites.
Detailed Protocol:
-
Cross-linking: Treat primary keratinocytes with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Chromatin Sonication: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to obtain fragments of 200-600 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to either TAp63 or ΔNp63. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by incubating at 65°C overnight. Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and use a peak-calling algorithm to identify genomic regions enriched for p63 binding.
RNA-Sequencing (RNA-seq)
This protocol is used to quantify the expression levels of TAp63 and ΔNp63 target genes.
Workflow Diagram:
Caption: RNA-seq workflow for transcriptome analysis.
Detailed Protocol:
-
Total RNA Extraction: Extract total RNA from primary keratinocytes using a TRIzol-based method or a commercial kit.[7] Treat with DNase I to remove any contaminating genomic DNA.
-
mRNA Isolation: Isolate mRNA from the total RNA using oligo(dT) magnetic beads that bind to the poly(A) tail of mRNA.
-
RNA Fragmentation and cDNA Synthesis: Fragment the isolated mRNA into smaller pieces. Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Library Preparation: Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments. Amplify the library using PCR.
-
Sequencing: Perform high-throughput sequencing of the prepared library.
-
Data Analysis: Align the sequencing reads to the reference genome and quantify the expression level of each gene. Perform differential expression analysis to identify genes that are up- or down-regulated in response to TAp63 or ΔNp63.
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of TAp63 and ΔNp63 on specific target gene promoters.
Workflow Diagram:
Caption: Luciferase reporter assay workflow to measure promoter activity.
Detailed Protocol:
-
Construct Reporter Plasmid: Clone the promoter region of a putative p63 target gene upstream of a luciferase reporter gene in a suitable vector.
-
Cell Transfection: Co-transfect a suitable cell line (e.g., Saos-2, which lacks endogenous p53 and p63) with the reporter plasmid, an expression vector for either TAp63 or ΔNp63, and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Cell Lysis: After 24-48 hours of incubation, lyse the cells to release the cellular contents, including the expressed luciferase enzymes.
-
Measure Luciferase Activity: Add the appropriate luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity in the presence of the p63 isoform to that of a control vector to determine the effect of the p63 isoform on the promoter activity.
Conclusion
The TAp63 and ΔNp63 isoforms of the p63 transcription factor exert profound and often opposing effects on cell differentiation. While TAp63 acts as a classic tumor suppressor, safeguarding genomic integrity, ΔNp63 is the master regulator of epithelial development, ensuring the proper formation and maintenance of stratified epithelia. Understanding the intricate balance and interplay between these two isoforms is critical for deciphering the mechanisms of normal development and for developing novel therapeutic strategies for a range of diseases, including cancer. The experimental approaches detailed in this guide provide a robust framework for researchers to further elucidate the complex and context-dependent roles of TAp63 and ΔNp63 in cellular differentiation and disease.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Preparation of cDNA Libraries for High-Throughput RNA Sequencing Analysis of RNA 5′ Ends | Springer Nature Experiments [experiments.springernature.com]
- 6. cDNA library preparation and sequencing (RNA-seq) [bio-protocol.org]
- 7. Comprehensive RNA sequencing in primary murine keratinocytes and fibroblasts identifies novel biomarkers and provides potential therapeutic targets for skin-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. hgdownload.soe.ucsc.edu [hgdownload.soe.ucsc.edu]
The Tale of Two T63s: A Technical Guide to a Curcumin Analogue and a Heterocyclic Compound in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The designation "T63" has been assigned to at least two distinct small molecules that have demonstrated significant potential in discrete therapeutic areas: oncology and osteoporosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the curcumin analogue this compound, a potent anti-cancer agent, and summarizes the available information on the heterocyclic this compound compound, a promising regulator of osteogenesis.
Part 1: this compound, the Curcumin Analogue - An Anti-Cancer Agent
Discovery and Synthesis
This compound, a novel 4-arylidene curcumin analogue, was identified as a potent anti-cancer agent with significantly greater in-vitro activity than its parent compound, curcumin.[1] The synthesis of this compound and other 4-arylidene curcumin analogues was described by Qiu et al. in their 2010 publication in the Journal of Medicinal Chemistry.[2][3][4]
Chemical Structure:
(E)-1-(4-hydroxy-3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one
Synthesis Protocol (Generalised from Qiu et al., 2010):
The synthesis of 4-arylidene curcumin analogues, including this compound, generally involves a condensation reaction. While the specific protocol for this compound requires access to the full publication, a representative synthesis would involve the reaction of an appropriate aromatic aldehyde with a ketone in the presence of a base catalyst.
Biological Activity and Mechanism of Action
This compound has demonstrated potent pro-apoptotic activity in nasopharyngeal carcinoma (NPC) cells.[1] Its mechanism of action involves the induction of mitochondrial dysfunction and the inhibition of the PI3K/Akt signaling pathway.[1]
Quantitative Data: In-vitro Anti-Cancer Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in the human nasopharyngeal carcinoma cell lines CNE2 and CNE2R.
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| CNE2 | 1.62 ± 0.11 | 0.51 ± 0.09 | 0.34 ± 0.06 |
| CNE2R | 1.53 ± 0.09 | 0.37 ± 0.04 | 0.14 ± 0.04 |
Data extracted from Yang et al., 2016.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired time periods (24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4-6 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 595 nm using a microplate reader.
Apoptosis Observation (Hoechst 33342 Staining):
-
Culture cells on coverslips in a 6-well plate.
-
Treat cells with the desired concentrations of this compound for 48 hours.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with Hoechst 33342 solution (1 µg/mL) for 10 minutes in the dark.
-
Wash with PBS and mount the coverslips on glass slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
Protein Analysis (Western Blotting):
-
Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit.
Signaling Pathway Diagram
Caption: this compound inhibits the PI3K/Akt pathway, leading to mitochondrial dysfunction and apoptosis.
Part 2: this compound, the Heterocyclic Compound - A Pro-Osteogenic Agent
Discovery
A distinct small molecule, also designated this compound, was identified through a high-throughput screening for compounds that enhance Runt-related transcription factor 2 (RUNX2) activity.[5][6] This heterocyclic compound was found to be a potent up-regulator of osteogenesis.[5] The distinct description of this this compound as a "heterocyclic small molecule" suggests it is structurally different from the curcumin analogue.
Biological Activity and Mechanism of Action
This this compound compound promotes osteoblast differentiation and bone formation by activating both the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin signaling pathways.[5]
Quantitative Data: Pro-Osteogenic Activity
The following table summarizes the effective concentrations of the heterocyclic this compound in promoting osteoblast differentiation in mouse calvarial preosteoblastic MC3T3-E1 and mesenchymal stem cell-like C3H10T1/2 cells.
| Cell Line | Assay | Effective Concentration (µM) |
| MC3T3-E1 | ALPL Activity | 5 - 20 |
| C3H10T1/2 | ALPL Activity | 5 - 20 |
| MC3T3-E1 | Mineralization | 5 - 20 |
| C3H10T1/2 | Mineralization | 5 - 20 |
Data extracted from Zhao et al., 2017.[7]
Experimental Protocols
Osteoblast Differentiation and Alkaline Phosphatase (ALPL) Activity Assay:
-
Seed MC3T3-E1 or C3H10T1/2 cells in 24-well plates.
-
Once confluent, induce osteogenic differentiation using an osteogenic supplement-containing medium.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM).
-
After the desired incubation period (e.g., 6, 12, 18 days), lyse the cells.
-
Measure ALPL activity in the cell lysates using a p-nitrophenyl phosphate (pNPP) substrate and quantify by measuring absorbance at 405 nm.
Mineralization Assay (Alizarin Red S Staining):
-
Culture cells in osteogenic medium with or without this compound for 21 days, replacing the medium every 2-3 days.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash the cells with deionized water to remove excess stain.
-
Visualize and quantify the calcium deposits.
Signaling Pathway Diagram
Caption: this compound activates BMP and Wnt/β-catenin signaling, leading to increased RUNX2 activity and osteoblast differentiation.
Conclusion
The existence of two distinct bioactive compounds named this compound underscores the importance of precise chemical identification in scientific literature and drug development. The curcumin analogue this compound presents a promising scaffold for the development of anti-cancer therapeutics, particularly for nasopharyngeal carcinoma. The heterocyclic this compound offers a novel approach for stimulating bone formation and treating osteoporosis. Further research is warranted for both molecules to fully elucidate their therapeutic potential and advance them towards clinical applications. Researchers citing or investigating "this compound" should carefully verify the chemical structure to ensure the correct molecule is being studied.
References
- 1. This compound induces apoptosis in nasopharyngeal carcinoma cells through mitochondrial dysfunction and inhibition of PI3K/Akt signaling pathway - Liu - Translational Cancer Research [tcr.amegroups.org]
- 2. Synthesis and identification of new 4-arylidene curcumin analogues as potential anticancer agents targeting nuclear factor-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule this compound suppresses osteoporosis by modulating osteoblast differentiation via BMP and WNT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits osteoclast differentiation through regulating MAPKs and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
p63 Protein Expression in Normal Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expression of the p63 protein in normal human tissues. It is intended to serve as a technical resource, offering quantitative data on protein expression, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Introduction to p63
Tumor protein 63 (p63), a member of the p53 family of transcription factors, plays a critical role in the development and differentiation of epithelial tissues.[1][2][3] Encoded by the TP63 gene, p63 exists in multiple isoforms that have distinct and sometimes opposing functions in processes such as cell proliferation, stratification, and stem cell maintenance. Due to its specific expression patterns, p63 is a key biomarker in both developmental biology and pathology, particularly in the diagnosis of various cancers. Understanding its expression in normal tissues is fundamental for assessing its role in disease.
p63 Protein Expression in Normal Human Tissues
The expression of p63 is predominantly nuclear and is largely restricted to the basal or progenitor cell layers of stratified epithelia and myoepithelial cells.[2][4] The following tables summarize the semi-quantitative expression of p63 across a range of normal human tissues as determined by immunohistochemistry (IHC).
Table 1: Semi-Quantitative p63 Expression in Epithelial Tissues
| Tissue | Histology | Expression Level | Cellular Localization |
| Skin | Epidermis | High | Basal keratinocytes |
| Esophagus | Squamous epithelium | High | Basal cells |
| Oral Mucosa | Squamous epithelium | High | Basal cells |
| Ectocervix | Squamous epithelium | High | Basal cells |
| Vagina | Squamous epithelium | High | Basal cells |
| Anal Canal | Squamous epithelium | High | Basal cells |
| Urothelium | Transitional epithelium | High | Basal and intermediate cells |
| Bronchus | Respiratory epithelium | Moderate | Basal cells |
| Prostate | Glandular epithelium | Moderate | Basal cells |
| Breast | Glandular epithelium | Moderate | Myoepithelial cells |
| Salivary Gland | Glandular epithelium | Moderate | Myoepithelial and basal cells |
Expression Level Key: High: Strong and diffuse nuclear staining in the specified cell population. Moderate: Consistent nuclear staining, but may be of lesser intensity or in a more restricted cell population. Low: Weak or focal nuclear staining. Negative: No detectable staining.
Table 2: p63 Expression in Other Normal Tissues
| Tissue | Histology | Expression Level | Cellular Localization |
| Thymus | Epithelial cells | High | Thymic epithelial cells |
| Lymph Node | Germinal centers | Low | Occasional cells |
| Skeletal Muscle | Striated muscle | Negative | - |
| Heart | Cardiac muscle | Negative | - |
| Liver | Hepatocytes | Negative | - |
| Kidney | Glomeruli and tubules | Negative | - |
| Brain | Neurons and glia | Negative | - |
| Small Intestine | Glandular epithelium | Negative | - |
| Colon | Glandular epithelium | Negative | - |
| Stomach | Glandular epithelium | Negative | - |
| Pancreas | Acinar and islet cells | Negative | - |
| Thyroid | Follicular cells | Negative | - |
| Adrenal Gland | Cortical and medullary cells | Negative | - |
Signaling Pathways Involving p63
Several key signaling pathways regulate and are regulated by p63, influencing cell fate and tissue development.
Upstream Regulation of p63
The expression and activity of p63 are controlled by various signaling cascades, including Wnt, Hedgehog, Notch, and EGFR pathways.[5][6] These pathways are crucial for maintaining the balance between stem cell self-renewal and differentiation in epithelial tissues.
Downstream Effects of p63
As a transcription factor, p63 regulates the expression of a multitude of genes involved in epithelial development, cell adhesion, and cell cycle control.
References
- 1. p63 expression in human tumors and normal tissues: a tissue microarray study on 10,200 tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. p63 expression profiles in human normal and tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p63-related-signaling-at-a-glance - Ask this paper | Bohrium [bohrium.com]
- 6. scispace.com [scispace.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Functions of the TP63 Gene Product
Abstract
The TP63 gene, a member of the TP53 tumor suppressor family, is a critical transcription factor involved in the development and maintenance of stratified epithelial tissues, including the epidermis, breast, and prostate. Unlike its well-known relative, p53, the functions of p63 are complex and multifaceted, encompassing roles in cell proliferation, differentiation, adhesion, and survival. This document provides a comprehensive overview of the biological functions of the TP63 gene product, with a focus on its various isoforms, their distinct roles, and the signaling pathways they regulate. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting p63-related pathways.
Introduction to TP63
The TP63 gene encodes a protein with structural similarities to the p53 tumor suppressor. It is characterized by the presence of a DNA-binding domain (DBD), an oligomerization domain (OD), and a transactivation domain (TAD). However, alternative splicing and the use of two different promoters result in the expression of multiple isoforms with distinct functional properties.
The two primary categories of p63 isoforms are the full-length TAp63 isoforms, which contain an N-terminal transactivation domain, and the truncated ΔNp63 isoforms, which lack this domain and can act as transcriptional repressors. These isoforms are further spliced at the C-terminus to generate α, β, and γ variants.
Isoforms and Domain Architecture
The diverse functions of p63 are largely attributable to its various isoforms. The TAp63 isoforms generally act as tumor suppressors, inducing apoptosis and cell cycle arrest, similar to p53. In contrast, the ΔNp63 isoforms are often considered oncogenic, promoting cell survival and proliferation. The most predominantly expressed isoform in epithelial tissues is ΔNp63α.
Key Protein Domains:
-
Transactivation Domain (TAD): Present only in TAp63 isoforms, it is essential for activating target gene expression.
-
DNA-Binding Domain (DBD): A highly conserved domain that recognizes and binds to specific DNA sequences.
-
Oligomerization Domain (OD): Mediates the formation of p63 tetramers, which is crucial for its transcriptional activity.
-
Sterile Alpha Motif (SAM) Domain: A protein-protein interaction domain found in the α isoforms.
-
Transactivation Inhibitory (TI) Domain: Present in the α isoforms, it can inhibit the transactivation activity of TAp63.
Core Biological Functions
Epidermal Development and Stratification
ΔNp63 is the master regulator of epidermal development. It is essential for the commitment of embryonic ectoderm to an epidermal fate and for the maintenance of the proliferative potential of basal keratinocytes. Knockout studies in mice have demonstrated that the absence of p63 results in a complete failure to develop stratified epithelia, leading to neonatal lethality.
Cell Adhesion and Migration
p63 plays a crucial role in regulating cell-cell and cell-matrix adhesion. It directly transactivates genes encoding key components of adhesion complexes, such as desmosomes and hemidesmosomes. For instance, p63 is known to regulate the expression of PERP, a component of desmosomes, and ITGA6 and ITGB4, which form the α6β4 integrin, a core component of hemidesmosomes.
Proliferation and Differentiation
In the epidermis, ΔNp63 maintains the proliferative capacity of basal keratinocytes while simultaneously priming them for terminal differentiation. It achieves this by activating the expression of genes associated with both proliferation (e.g., CDKN1A (p21)) and differentiation (e.g., KRT5, KRT14).
DNA Damage Response
Similar to p53, TAp63 isoforms are involved in the DNA damage response. Upon genotoxic stress, TAp63 can induce cell cycle arrest and apoptosis, thereby helping to maintain genomic stability.
Signaling Pathways
p63 is a central node in a complex network of signaling pathways that govern epithelial development and homeostasis.
Caption: Upstream signaling pathways regulating p63 and its downstream cellular functions.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| p63 DNA Binding Affinity (Kd) | 5 - 20 nM | To consensus p53/p63 response element | (Fictional, for illustration) |
| ΔNp63α Expression in Basal Keratinocytes | ~90% of total p63 isoforms | Normal human epidermis | (Fictional, for illustration) |
| Frequency of TP63 Mutations in Cancers | |||
| Squamous Cell Carcinoma (Head and Neck) | ~5-10% | Amplification is more common | (Fictional, for illustration) |
| Squamous Cell Carcinoma (Lung) | ~3-8% | (Fictional, for illustration) |
Key Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the genome-wide binding sites of p63.
Workflow:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to p63 is used to pull down p63-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Sequencing: The purified DNA is sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are mapped to the genome to identify p63 binding sites.
Caption: A simplified workflow for a ChIP-seq experiment.
Luciferase Reporter Assay
This assay is used to determine whether p63 can transactivate a specific gene promoter.
Methodology:
-
Construct Preparation: The promoter region of a putative target gene is cloned upstream of a luciferase reporter gene in a plasmid.
-
Transfection: The reporter plasmid is co-transfected with a plasmid expressing a p63 isoform into cultured cells.
-
Cell Lysis and Luciferase Measurement: After a period of incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: An increase in luciferase activity in the presence of p63 indicates that p63 can transactivate the promoter.
Role in Disease
Mutations and dysregulation of TP63 are associated with several human diseases.
Developmental Disorders
Germline mutations in TP63 cause a group of autosomal dominant ectodermal dysplasia syndromes, including Hay-Wells syndrome, ankyloblepharon-ectodermal defects-cleft lip/palate (AEC) syndrome, and split-hand/foot malformation (SHFM). These disorders are characterized by defects in the development of the skin, hair, teeth, nails, and limbs.
Cancer
The role of p63 in cancer is complex and isoform-dependent.
-
ΔNp63 as an Oncogene: In squamous cell carcinomas of the lung, head and neck, and cervix, the TP63 gene is frequently amplified, leading to the overexpression of ΔNp63. This overexpression promotes tumor cell survival and proliferation.
-
TAp63 as a Tumor Suppressor: TAp63 isoforms have been shown to have tumor-suppressive functions. They can be activated by chemotherapeutic agents and contribute to tumor cell apoptosis.
Therapeutic Implications
The dual role of p63 in cancer presents both challenges and opportunities for drug development.
-
Targeting ΔNp63: For cancers with TP63 amplification, strategies to inhibit the function or expression of ΔNp63 could be beneficial. This could include the development of small molecule inhibitors or antisense oligonucleotides.
-
Activating TAp63: In tumors where TAp63 is present but inactive, developing drugs that can restore its tumor-suppressive functions could be a viable therapeutic approach.
Conclusion
The TP63 gene product is a master regulator of epithelial biology with diverse and often opposing functions depending on the isoform expressed. Its critical roles in development, homeostasis, and disease make it an important area of research and a potential target for therapeutic intervention. A deeper understanding of the complex interplay between the different p63 isoforms and their downstream signaling pathways will be crucial for the development of effective and specific therapies for a range of human diseases.
Small Molecule T63: A Potent Inducer of Osteogenesis
A Technical Guide for Researchers and Drug Development Professionals
The small molecule T63 has emerged as a promising therapeutic candidate for bone loss disorders such as osteoporosis. Identified through high-throughput screening for its ability to enhance the transcriptional activity of Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation, this compound has demonstrated significant potential in promoting bone formation.[1][2][3] This technical guide provides an in-depth overview of the core findings related to this compound's effect on osteogenesis, including quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.
Core Efficacy of this compound in Osteogenesis
This compound has been shown to effectively promote the differentiation of osteoblasts and enhance their bone-forming activities.[2][3] The molecule consistently up-regulates both the mRNA and protein levels of RUNX2.[1][2][3] The critical role of RUNX2 in mediating the effects of this compound is underscored by the observation that knockdown of RUNX2 diminishes the osteogenic properties of the compound.[1][2][3] Furthermore, this compound has been observed to inhibit adipogenic differentiation in pluripotent mesenchymal cells, directing them towards an osteoblastic lineage.[2] In vivo studies have confirmed the therapeutic potential of this compound, showing its ability to protect against bone mass loss in rat models of osteoporosis induced by ovariectomy and dexamethasone treatment.[1][2][3]
Quantitative Effects on Osteogenic Markers
The pro-osteogenic activity of this compound has been quantified through various in vitro assays, demonstrating a dose-dependent enhancement of osteoblast differentiation and function.
| Cell Line | Assay | Treatment | Concentration | Time Point | Result |
| MC3T3-E1 | Alkaline Phosphatase (ALPL) Activity | This compound in Osteogenic Medium | Dose-dependent | 6, 12, 18 days | Significant increase in ALPL activity |
| C3H10T1/2 | Alkaline Phosphatase (ALPL) Activity | This compound in Osteogenic Medium | 20 µM | 6 days | Nearly 100-fold increase compared to control |
| MC3T3-E1 | Mineralization (Alizarin Red S Staining) | This compound | Dose-dependent | 3 weeks | Significant increase in mineralization |
| C3H10T1/2 | Mineralization (Alizarin Red S Staining) | This compound | Dose-dependent | 3 weeks | Significant increase in mineralization |
| MC3T3-E1 | Gene Expression (mRNA) | 5 µM this compound | 12 days | Marked increase in Bglap and Spp1 expression | |
| MC3T3-E1 | Gene Expression (mRNA) | 5 µM this compound | 12 days | Significant induction of Runx2 and Bmp2 expression | |
| MC3T3-E1 | RUNX2 Expression | Various doses | 48 hours | Increased mRNA and protein levels of RUNX2 |
Signaling Pathways Modulated by this compound
The mechanism of action of this compound in promoting osteogenesis involves the activation of two key signaling pathways: Bone Morphogenetic Protein (BMP) and Wnt/β-catenin.[1][2][3] Inhibition of either of these pathways has been shown to suppress the this compound-induced expression of RUNX2 and subsequent osteogenic phenotypes.[1][2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on osteogenesis.
Cell Culture and Osteogenic Differentiation
-
Cell Lines:
-
Mouse osteoblastic MC3T3-E1 cells
-
Mouse mesenchymal stem cell-like C3H10T1/2 cells
-
Human osteoblast-like MG-63 cells
-
Human fetal osteoblastic hFOB1.19 cells
-
-
Culture Medium:
-
Standard growth medium (e.g., DMEM or α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
-
Osteogenic Induction Medium:
-
Growth medium supplemented with osteogenic factors: 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate. For some experiments, BMP2 (300 ng/mL) was also added.[4]
-
-
This compound Treatment:
-
This compound was dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations. Control cells were treated with the vehicle alone.
-
Alkaline Phosphatase (ALPL) Activity Assay
-
Cells were seeded in multi-well plates and cultured in osteogenic medium with or without this compound for specified durations (e.g., 6, 12, and 18 days).
-
After the treatment period, cells were washed with phosphate-buffered saline (PBS) and lysed.
-
The cell lysate was incubated with a p-nitrophenyl phosphate (pNPP) substrate solution.
-
The absorbance was measured at 405 nm using a microplate reader.
-
ALPL activity was normalized to the total protein content of the cell lysate, determined using a BCA protein assay.
Mineralization Assay (Alizarin Red S Staining)
-
Cells were cultured in osteogenic medium with or without this compound for an extended period (e.g., 3 weeks) to allow for the formation of mineralized nodules.
-
The cell layer was washed with PBS and fixed with 4% paraformaldehyde.
-
After fixation, cells were stained with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes at room temperature.
-
Excess stain was removed by washing with deionized water.
-
The stained mineralized nodules were visualized and quantified. For quantification, the stain was often eluted with a solution (e.g., 10% cetylpyridinium chloride) and the absorbance was measured.
Quantitative Real-Time PCR (qRT-PCR)
-
Total RNA was extracted from cells treated with this compound or vehicle using a suitable RNA isolation kit.
-
cDNA was synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR was performed using a real-time PCR system with SYBR Green master mix and gene-specific primers for osteogenic markers such as Runx2, Alpl, Bglap, and Spp1.
-
The relative gene expression was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., Gapdh) used for normalization.
Western Blotting
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked and then incubated with primary antibodies against RUNX2 and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Small molecule this compound suppresses osteoporosis by modulating osteoblast differentiation via BMP and WNT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule this compound suppresses osteoporosis by modulating osteoblast and osteoclast differentiation [jstage.jst.go.jp]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
TP63: A Pivotal Transcription Factor in Developmental Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor protein p63 (TP63), a member of the p53 family of transcription factors, is a master regulator of embryonic development, particularly in the formation of ectodermal derivatives. Its critical role is underscored by the severe developmental abnormalities that arise from mutations in the TP63 gene, leading to a spectrum of human genetic disorders. This technical guide provides a comprehensive overview of TP63's function as a transcription factor in development, focusing on its isoforms, target genes, associated signaling pathways, and the molecular basis of TP63-related syndromes. The information is tailored for researchers, scientists, and professionals involved in drug development who require a deep understanding of this crucial developmental regulator.
The TP63 Gene and its Isoforms
The TP63 gene, through the use of alternative promoters and splicing, gives rise to two main classes of isoforms: the full-length TAp63 isoforms, which contain an N-terminal transactivation domain, and the N-terminally truncated ΔNp63 isoforms, which lack this domain but possess a distinct N-terminal region.[1][2] Further alternative splicing at the C-terminus generates α, β, and γ variants for each class.[3]
The differential expression and function of these isoforms are central to their diverse roles in development. TAp63 isoforms are often associated with the induction of apoptosis and cell cycle arrest, similar to p53.[1] In contrast, ΔNp63 isoforms are predominantly expressed in the basal or progenitor cells of stratified epithelia and are crucial for maintaining their proliferative potential and initiating stratification.[2][3] During mouse epidermal commitment, ΔNp63 is the major isoform expressed from embryonic day 8.5 (E8.5) onwards, with its expression increasing over time.[4][5]
Role of TP63 in Development
TP63 is indispensable for the proper development of several tissues and organs, primarily those of ectodermal origin. Mice lacking all p63 isoforms exhibit profound developmental defects, including truncated forelimbs, absence of hindlimbs, and a failure to develop a stratified epidermis.[2] These knockout mice are born with a single layer of epithelial cells that cannot provide a proper barrier, leading to death from dehydration shortly after birth. This dramatic phenotype highlights TP63's essential role in the morphogenesis of the epidermis, limbs, and craniofacial structures.[2]
Epidermal Development
TP63 is a master regulator of epidermal stratification and differentiation. The embryonic surface ectoderm, initially a single layer of cells expressing keratins 8 and 18 (K8/K18), undergoes a crucial transition known as epidermal commitment, marked by the expression of keratins 5 and 14 (K5/K14).[4] TP63 expression precedes that of K5, indicating its role in initiating this commitment.[4]
ΔNp63, the predominant isoform in the developing epidermis, orchestrates a complex transcriptional program. It directly induces the expression of key genes required for epidermal morphogenesis, such as Fras1 , which is essential for the integrity of the basement membrane, and IKKα (encoded by the CHUK gene) , which is critical for the formation of the spinous layer during terminal differentiation. ΔNp63 also plays a role in maintaining the proliferative capacity of basal keratinocytes and preventing their premature terminal differentiation.[2]
Limb Development
TP63 is a key player in the development of the limbs. It is highly expressed in the apical ectodermal ridge (AER), a transient signaling center at the distal tip of the limb bud that is essential for proximodistal limb outgrowth.[6] The different isoforms of p63 have distinct and opposing roles in regulating the expression of crucial signaling molecules within the AER.
Specifically, the ΔNp63γ isoform acts as a transcriptional activator of Fibroblast growth factor 8 (Fgf8) and Fgf4 , which are critical for maintaining the AER and promoting the proliferation of underlying mesenchymal cells.[6] In contrast, the TAp63γ isoform directly transactivates Jagged 2 (Jag2) , a ligand for the Notch signaling pathway.[6] The Jag2-Notch pathway negatively regulates the AER, and its activation by TAp63γ contributes to the refinement and eventual regression of this structure.[6] The balanced expression of these p63 isoforms is therefore crucial for normal limb patterning and outgrowth.
Craniofacial Development
Mutations in TP63 are frequently associated with craniofacial abnormalities, including cleft lip and/or palate, highlighting its critical role in this intricate developmental process.[1][7] TP63 functions by establishing and activating enhancer elements at genes that are pivotal for craniofacial development.[7]
TP63 cooperates with other transcription factors, such as AP-2α, to regulate the expression of genes involved in facial morphogenesis.[8] Mutations in TP63 can disrupt the establishment of these enhancers, leading to the misregulation of target genes and resulting in the observed craniofacial defects.[7]
TP63-Associated Developmental Syndromes
Heterozygous mutations in the TP63 gene are the genetic basis for a group of autosomal dominant ectodermal dysplasia syndromes. These syndromes share overlapping clinical features, primarily affecting the skin, hair, nails, teeth, limbs, and facial structures. The specific location and nature of the TP63 mutation often correlate with the resulting clinical syndrome, demonstrating a clear genotype-phenotype correlation.[9]
Table 1: Major TP63-Associated Developmental Syndromes
| Syndrome | Abbreviation | Common Clinical Features | Typical Mutation Location in TP63 |
| Ankyloblepharon-Ectodermal defects-Cleft lip/palate Syndrome | AEC | Ankyloblepharon (eyelid fusion), severe skin erosions, sparse wiry hair, nail dystrophy, cleft lip/palate.[10][11] | Sterile Alpha Motif (SAM) domain and C-terminal region.[10] |
| Ectrodactyly-Ectodermal dysplasia-Clefting Syndrome | EEC | Ectrodactyly (split hand/foot malformation), syndactyly, ectodermal dysplasia, cleft lip/palate.[9][11] | DNA binding domain.[9] |
| Limb-Mammary Syndrome | LMS | Severe hand and/or foot anomalies, hypoplasia or aplasia of mammary glands and nipples.[9] | C-terminal region. |
| Split-Hand/Foot Malformation type 4 | SHFM4 | Isolated split-hand/foot malformation without other syndromic features.[1][9] | DNA binding domain.[1] |
| Acro-Dermato-Ungual-Lacrimal-Tooth Syndrome | ADULT | Ectodermal dysplasia affecting nails, teeth, and hair, with limb and lacrimal duct abnormalities.[9] | DNA binding domain. |
| Rapp-Hodgkin Syndrome | RHS | Ectodermal dysplasia with features similar to AEC, now often considered within the AEC spectrum.[9] | Sterile Alpha Motif (SAM) domain. |
Quantitative Data on TP63 Function
Understanding the quantitative aspects of TP63 function is crucial for elucidating the precise mechanisms underlying its roles in development and disease.
Table 2: Quantitative Analysis of TP63 Target Gene Expression
This table presents quantitative reverse transcription PCR (qRT-PCR) data showing the relative expression of select TP63 target genes in epidermal cells from wild-type (WT), TAp63 knockout (TAp63-/-), and ΔNp63 knockout (ΔNp63-/-) mice. The data illustrates the differential regulation of these genes by the two major p63 isoforms.
| Target Gene | Genotype | Relative mRNA Expression (Fold Change vs. WT) | Primary Function in Development | Reference |
| Itgb4 | TAp63-/- | ~1.0 | Cell adhesion, basement membrane integrity | [12] |
| ΔNp63-/- | ~0.2 | [12] | ||
| Lama5 | TAp63-/- | ~1.0 | Basement membrane formation | [12] |
| ΔNp63-/- | ~0.4 | [12] | ||
| Nqo1 | TAp63-/- | ~0.3 | Oxidative stress response | [12] |
| ΔNp63-/- | ~1.0 | [12] | ||
| Txnrd1 | TAp63-/- | ~0.5 | Oxidative stress response | [12] |
| ΔNp63-/- | ~1.0 | [12] | ||
| Cdkn1a (p21) | TAp63-/- | ~0.6 | Cell cycle arrest | [12] |
| ΔNp63-/- | ~2.5 | [12] |
Note: Values are approximated from published graphical data and serve as an illustrative representation of the differential gene regulation by TP63 isoforms.
Table 3: Impact of TP63 Mutations on Transcriptional Activity
This table summarizes the qualitative and semi-quantitative effects of specific TP63 mutations found in AEC and EEC syndromes on the transactivation of target gene promoters, as determined by luciferase reporter assays.
| Syndrome | TP63 Mutant | Target Promoter | Transcriptional Activity (relative to Wild-Type ΔNp63) | Reference |
| AEC | L514F (SAM domain) | PERP | ~100% | [13] |
| G530V (SAM domain) | PERP | ~50% | [13] | |
| L514F (SAM domain) | DLX5/6 | ~100% | [13] | |
| EEC | R279H (DNA binding domain) | PERP | <20% | [13] |
| R304W (DNA binding domain) | PERP | <20% | [13] | |
| (Various DNA binding domain mutants) | DLX5/6 | Severely reduced/absent | [13] |
Signaling Pathways Involving TP63
TP63 functions within a complex network of signaling pathways to orchestrate developmental processes. Its interactions with these pathways are often reciprocal and context-dependent.
TP63 in Limb Development
In the developing limb, the interplay between different p63 isoforms and the FGF and Notch signaling pathways is crucial for the proper formation and function of the Apical Ectodermal Ridge (AER).
Caption: TP63 isoform-specific regulation of signaling in the AER.
TP63 in Epidermal Stratification
During epidermal development, ΔNp63 is a key driver of stratification and differentiation, in part through its regulation of the Notch signaling pathway.
Caption: ΔNp63 regulation of epidermal differentiation and stratification.
TP63 in Broader Developmental Signaling Networks
TP63 is integrated into several major signaling pathways that govern embryonic development. Its expression and activity are modulated by, and in turn modulate, pathways such as Wnt, Hedgehog, and Notch.
Caption: TP63's integration with major developmental signaling pathways.
Key Experimental Protocols
The study of TP63 relies on a variety of molecular and cellular biology techniques. Below are overviews of key experimental protocols. These are general methodologies and require optimization for specific experimental contexts.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions to which TP63 isoforms bind.
Workflow:
-
Cross-linking: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments, typically by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to a TP63 isoform is used to immunoprecipitate the TP63-DNA complexes.
-
Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (ChIP-qPCR) to assess binding to specific target regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis of binding sites.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to study the binding of TP63 to specific DNA sequences.
Methodology:
-
Probe Preparation: A short DNA probe containing the putative TP63 binding site is labeled, typically with a radioactive isotope or a fluorescent dye.
-
Binding Reaction: The labeled probe is incubated with a source of TP63 protein (e.g., nuclear extract or purified recombinant protein).
-
Electrophoresis: The protein-DNA mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The position of the labeled probe is detected. A "shift" in the mobility of the probe, appearing as a higher molecular weight band, indicates the formation of a TP63-DNA complex.
Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of TP63 on a specific gene promoter.
Procedure:
-
Vector Construction: The promoter region of a putative TP63 target gene is cloned upstream of a luciferase reporter gene in a plasmid vector.
-
Transfection: The reporter plasmid is co-transfected into cultured cells along with a plasmid expressing a TP63 isoform (or a mutant version). A control plasmid expressing Renilla luciferase is often included for normalization.
-
Cell Lysis and Assay: After a period of incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. An increase in luciferase activity in the presence of the TP63 expression plasmid indicates that TP63 activates the promoter.
Generation of Knockout Mouse Models
Creating knockout mice for specific TP63 isoforms is essential for studying their in vivo functions.
General Strategy:
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the desired TP63 isoform (e.g., the ΔNp63-specific exon) with a selectable marker or a reporter gene like GFP, often flanked by homologous arms.[2]
-
Embryonic Stem (ES) Cell Transfection and Selection: The targeting vector is introduced into ES cells, and cells that have undergone homologous recombination are selected.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeric and Germline Transmission: Chimeric offspring are generated, and those that can transmit the targeted allele through their germline are identified.
-
Breeding: Heterozygous mice are interbred to produce homozygous knockout animals for phenotypic analysis.
Conclusion
TP63 is a transcription factor of paramount importance in embryonic development. Its various isoforms orchestrate complex gene regulatory networks that are essential for the formation of the epidermis, limbs, and craniofacial structures. The intricate interplay of TP63 with major signaling pathways highlights its central role as a master regulator. A thorough understanding of the molecular mechanisms governing TP63 function, the quantitative aspects of its activity, and the consequences of its mutation is critical for researchers in developmental biology and for professionals seeking to develop therapeutic strategies for TP63-related disorders. This guide provides a foundational resource to aid in these endeavors.
References
- 1. TP63 - Wikipedia [en.wikipedia.org]
- 2. ΔNp63 knockout mice reveal its indispensable role as a master regulator of epithelial development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trp63 transformation related protein 63 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Spatiotemporal Expression of p63 in Mouse Epidermal Commitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lib.hva.nl [lib.hva.nl]
- 7. p63 establishes epithelial enhancers at critical craniofacial development genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AP-2α and AP-2β cooperatively function in the craniofacial surface ectoderm to regulate chromatin and gene expression dynamics during facial development | eLife [elifesciences.org]
- 9. sindrome-eec.it [sindrome-eec.it]
- 10. medlineplus.gov [medlineplus.gov]
- 11. nfed.org [nfed.org]
- 12. Genome-wide p63-Target Gene Analyses Reveal TAp63/NRF2-Dependent Oxidative Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential PERP Regulation by TP63 Mutants Provides Insight into AEC Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TP63 Chromatin Immunoprecipitation Sequencing (ChIP-seq)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tumor Protein 63 (TP63), a member of the p53 family of transcription factors, is a master regulator of epithelial development and differentiation.[1] Its isoforms, TAp63 and ΔNp63, play distinct and sometimes opposing roles in cellular processes such as proliferation, apoptosis, and stem cell maintenance. Dysregulation of TP63 has been implicated in various developmental disorders and cancers, making it a critical target for therapeutic intervention.
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of transcription factors like TP63. This allows for the elucidation of its direct target genes and the regulatory networks it governs. These application notes provide a detailed protocol for performing TP63 ChIP-seq and analyzing the resulting data to identify target genes.
Signaling Pathways Involving TP63
TP63 is a central node in several signaling pathways that control cell fate and function. In response to genotoxic stress, TP63 interacts with the TP53 pathway, often in a complex and context-dependent manner, to regulate cell cycle arrest and apoptosis.[2] Furthermore, TP63 isoforms can physically and functionally interact with STAT proteins to coordinately regulate the expression of genes involved in cell-cycle control and stress response.[3] In the context of cancer, particularly squamous cell carcinomas, ΔNp63 can act as an oncogene by driving enhancer reprogramming and activating oncogenes such as MYC.
Experimental Protocol: TP63 ChIP-seq
This protocol is optimized for the identification of TP63 binding sites in cultured human keratinocytes.
I. Cell Culture and Cross-linking
-
Culture primary human neonatal foreskin keratinocytes (HFKs) to 80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in PBS and pellet them by centrifugation. The cell pellet can be stored at -80°C.
II. Chromatin Preparation
-
Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors).
-
Dounce homogenize to release the nuclei.
-
Pellet the nuclei by centrifugation and resuspend in a shearing buffer (e.g., containing SDS and EDTA).
-
Sonicate the chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be determined empirically.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the sheared chromatin.
III. Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
-
Take an aliquot of the pre-cleared chromatin as the "input" control.
-
Incubate the remaining chromatin overnight at 4°C with a ChIP-validated anti-TP63 antibody (e.g., Santa Cruz: 4A4).[1] A negative control immunoprecipitation should be performed with a non-specific IgG antibody.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
IV. Elution, Reverse Cross-linking, and DNA Purification
-
Elute the chromatin from the beads using an elution buffer (e.g., containing NaHCO3 and SDS).
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
V. Library Preparation and Sequencing
-
Quantify the purified DNA.
-
Prepare the sequencing library using a standard library preparation kit for Illumina sequencing, which includes end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Perform size selection of the library to obtain fragments of the desired size range.
-
Sequence the library on an Illumina platform.
Data Analysis Workflow
The analysis of ChIP-seq data involves several computational steps to identify and characterize TP63 binding sites.
Quantitative Data Presentation
The following tables provide examples of how to present quantitative data from a TP63 ChIP-seq experiment.
Table 1: Summary of TP63 ChIP-seq Peak Calling
| Sample | Total Reads | Mapped Reads | Uniquely Mapped Reads | Number of Peaks | FRiP Score |
| TP63 ChIP Replicate 1 | 35,123,456 | 32,675,432 (93.0%) | 29,876,543 (85.1%) | 7,574 | 0.21 |
| TP63 ChIP Replicate 2 | 38,765,432 | 36,054,321 (93.0%) | 33,123,456 (85.4%) | 7,891 | 0.23 |
| Input Control | 40,987,654 | 38,123,456 (93.0%) | 35,432,109 (86.4%) | 152 | 0.02 |
FRiP (Fraction of Reads in Peaks) score is a quality metric indicating the percentage of reads that fall into the called peaks.
Table 2: Top 10 TP63 Target Genes Identified by ChIP-seq
| Gene Symbol | Peak Location | Peak Score (-log10(p-value)) | Distance to TSS | Putative Function |
| KRT5 | Intron | 254.3 | +5 kb | Keratin synthesis |
| KRT14 | Promoter | 231.8 | -1.2 kb | Keratin synthesis |
| CDKN1A (p21) | Promoter | 198.5 | -0.5 kb | Cell cycle regulation |
| MDM2 | Intron | 176.2 | +10 kb | p53 regulation |
| BCL2 | Enhancer | 154.7 | +50 kb | Apoptosis regulation |
| JAG1 | Intron | 143.9 | +25 kb | Notch signaling |
| NOTCH1 | Intron | 132.1 | +15 kb | Notch signaling |
| PERP | Promoter | 125.6 | -2.1 kb | Apoptosis, cell adhesion |
| A_P2_ (TFAP2A) | Intron | 118.4 | +8 kb | Transcription factor |
| IRF6 | Promoter | 110.3 | -3.5 kb | Interferon regulation |
TSS: Transcription Start Site
Table 3: qPCR Validation of TP63 Binding to Target Gene Promoters
| Target Gene | Fold Enrichment over IgG (Mean ± SEM) | p-value |
| KRT5 | 15.3 ± 1.2 | < 0.001 |
| KRT14 | 12.8 ± 0.9 | < 0.001 |
| CDKN1A | 10.5 ± 0.7 | < 0.01 |
| MDM2 | 8.2 ± 0.6 | < 0.01 |
| Negative Control (Gene Desert) | 1.1 ± 0.2 | > 0.05 |
Data represents the mean of three biological replicates. Statistical significance was determined using a Student's t-test.[4]
Conclusion
This document provides a comprehensive guide for researchers interested in studying the genomic targets of TP63 using ChIP-seq. The detailed protocol, data analysis workflow, and examples of quantitative data presentation will facilitate the successful execution and interpretation of TP63 ChIP-seq experiments. Understanding the gene regulatory networks controlled by TP63 is crucial for advancing our knowledge of epithelial biology and developing novel therapeutic strategies for TP63-related diseases.
References
- 1. Genome-wide analysis of p63 binding sites identifies AP-2 factors as co-regulators of epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genome-wide p63-Target Gene Analyses Reveal TAp63/NRF2-Dependent Oxidative Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: p63 Immunohistochemistry Staining in Tissue Samples
References
- 1. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 2. ihc.testcatalog.org [ihc.testcatalog.org]
- 3. genomeme.ca [genomeme.ca]
- 4. The Use of P63 Immunohistochemistry for the Identification of Squamous Cell Carcinoma of the Lung - Universidad CEU San Pablo [investigacionusp.ceu.es]
- 5. The Use of P63 Immunohistochemistry for the Identification of Squamous Cell Carcinoma of the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Health Online [labtestpreparation.healthonlineasia.com]
- 7. biocare.net [biocare.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. genomeme.ca [genomeme.ca]
- 11. academic.oup.com [academic.oup.com]
- 12. documents.cap.org [documents.cap.org]
- 13. origene.com [origene.com]
T63 Knockdown Using siRNA: An Experimental Guide for Researchers
Application Notes
Introduction
Tumor protein 63 (T63), also known as p63, is a transcription factor belonging to the p53 family. It plays a crucial role in the development and maintenance of epithelial tissues, as well as in cell proliferation, differentiation, and apoptosis. The TP63 gene encodes two main isoforms with opposing functions: TAp63, which contains a transactivation domain and generally acts as a tumor suppressor, and ΔNp63, which lacks this domain and can function as an oncogene. Given its diverse roles in cellular processes and its implications in cancer and developmental disorders, this compound is a significant target for functional studies. Small interfering RNA (siRNA)-mediated knockdown is a powerful tool to investigate the loss-of-function effects of this compound in various biological contexts.
Principle of siRNA Knockdown
RNA interference (RNAi) is a natural cellular process for post-transcriptional gene silencing. Short interfering RNAs (siRNAs) are double-stranded RNA molecules, typically 21-25 nucleotides in length, that can be designed to be complementary to a specific messenger RNA (mRNA) target. When introduced into cells, siRNAs are incorporated into the RNA-induced silencing complex (RISC). The RISC complex then unwinds the siRNA, and the antisense strand guides the complex to the target mRNA, leading to its cleavage and subsequent degradation. This sequence-specific degradation of the target mRNA results in the "knockdown" or silencing of the corresponding gene's expression.
Applications in Research and Drug Development
The targeted knockdown of this compound using siRNA has several important applications for researchers, scientists, and drug development professionals:
-
Functional Genomics: Elucidating the specific roles of different this compound isoforms in cellular processes such as cell cycle regulation, apoptosis, and differentiation.
-
Target Validation: Assessing the potential of this compound as a therapeutic target in various diseases, particularly in cancers where its expression is dysregulated.
-
Pathway Analysis: Investigating the downstream signaling pathways affected by this compound, such as the Wnt/β-catenin and MAPK/STAT3 pathways.
-
Drug Discovery: Screening for compounds that can modulate the effects of this compound knockdown, potentially leading to the development of novel therapeutic agents.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the effects of this compound knockdown using siRNA.
Table 1: this compound Knockdown Efficiency
| Cell Line | Transfection Reagent | Time Point | Knockdown Efficiency (%) | Method of Quantification |
| Giant Cell Tumor Stromal Cells (GCTSCs) | Not specified | 72 hours | ~75% | quantitative Real-Time PCR |
| Raji (Burkitt's lymphoma) | Nucleofection | Not specified | ~80% (with one siRNA sequence) | Not specified |
| Raji (Burkitt's lymphoma) | Nucleofection | Not specified | ~40% (with a second siRNA sequence) | Not specified |
Table 2: Effects of this compound Knockdown on Cell Proliferation and Cell Cycle
| Cell Line | Effect on Proliferation | Cell Cycle Phase Affected | Quantitative Change |
| Giant Cell Tumor Stromal Cells (GCTSCs) | Inhibition | S-phase arrest | 68-80% inhibition of cell proliferation |
Table 3: Effects of this compound Knockdown on Apoptosis
| Cell Line | Condition | Effect on Apoptosis | Quantitative Change |
| Chronic Lymphocytic Leukemia (CLL) cells | Spontaneous | Increased cell viability (in 82% of samples) | Not specified |
| Chronic Lymphocytic Leukemia (CLL) cells | With chlorambucil or fludarabine | Enhanced resistance to drug-induced apoptosis | Modest enhancement |
| Squamous Cell Carcinoma (SCC-1) | With cisplatin (20 µg/mL) | Increased sensitivity to apoptosis | Increase in sub-2N cell population |
Experimental Protocols
Protocol 1: siRNA Design and Validation
Objective: To design and validate effective siRNA sequences for this compound knockdown.
Materials:
-
siRNA design software (e.g., from commercial suppliers)
-
Validated siRNA sequences (if available from literature or commercial sources)
-
Control siRNAs (non-targeting/scrambled control, positive control targeting a housekeeping gene like GAPDH)
-
Cell line of interest
-
Cell culture reagents
-
Transfection reagent
-
Reagents for RNA extraction and quantitative Real-Time PCR (qRT-PCR)
-
Reagents for protein extraction and Western blotting
Procedure:
-
siRNA Design:
-
If validated sequences are not available, use online design tools to generate candidate siRNA sequences targeting the human TP63 gene (NCBI Gene ID: 8626).
-
Design siRNAs that target common exons present in most this compound isoforms, or design isoform-specific siRNAs if required.
-
Select 3-4 candidate sequences for initial validation.
-
-
siRNA Transfection:
-
Culture the target cells to 50-70% confluency.
-
Prepare siRNA-transfection reagent complexes according to the manufacturer's instructions.
-
Transfect cells with each candidate this compound siRNA, a non-targeting control siRNA, and a positive control siRNA.
-
-
Validation of Knockdown Efficiency:
-
qRT-PCR: At 48-72 hours post-transfection, harvest the cells and extract total RNA. Perform qRT-PCR to quantify the relative mRNA levels of TP63. A knockdown efficiency of >70% is generally considered effective.
-
Western Blotting: At 48-96 hours post-transfection, lyse the cells and perform Western blotting to assess the reduction in this compound protein levels. Use an antibody that recognizes the targeted isoforms.
-
Protocol 2: this compound Knockdown for Functional Assays
Objective: To perform functional assays following this compound knockdown to assess its impact on cell phenotype.
Materials:
-
Validated this compound siRNA and control siRNAs
-
Cell line of interest
-
Cell culture reagents
-
Transfection reagent
-
Reagents and equipment for the desired functional assay (e.g., cell proliferation assay, apoptosis assay, cell cycle analysis).
Procedure:
-
Transfection:
-
Transfect cells with the validated this compound siRNA and a non-targeting control siRNA as described in Protocol 1.
-
-
Functional Assays:
-
Cell Proliferation Assay (e.g., MTT or BrdU assay): At 24, 48, and 72 hours post-transfection, perform a cell proliferation assay to determine the effect of this compound knockdown on cell growth.
-
Apoptosis Assay (e.g., Annexin V/PI staining): At 48-72 hours post-transfection, stain cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry to quantify apoptotic and necrotic cells.
-
Cell Cycle Analysis: At 48-72 hours post-transfection, fix the cells, stain with a DNA-binding dye (e.g., propidium iodide), and analyze the cell cycle distribution by flow cytometry.
-
Visualizations
Signaling Pathways and Experimental Workflows
Application Notes and Protocols for CRISPR-Cas9 Editing of the TP63 Gene
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Targeting TP63, a Master Regulator
The Tumor Protein 63 (TP63) gene, a member of the p53 family, is a critical transcription factor essential for the development and maintenance of stratified epithelial tissues, including the epidermis.[1][2] TP63 gives rise to multiple protein isoforms through the use of alternative promoters and splicing. The two main classes of isoforms are the full-length, transactivating (TAp63) isoforms and the N-terminally truncated (ΔNp63) isoforms, which lack the primary transactivation domain.[3][4] These isoforms often have distinct and even opposing functions in regulating cell proliferation, differentiation, senescence, and apoptosis.[5]
Notably, the ΔNp63 isoform is frequently overexpressed in squamous cell carcinomas (SCC) and is considered a key driver of tumorigenesis in these cancers.[2][3] This makes TP63, and specifically the ΔNp63 isoform, a compelling target for both basic research and therapeutic development.
The CRISPR-Cas9 system offers a precise and efficient method to manipulate the TP63 gene.[6] By generating targeted double-strand breaks, researchers can create gene knockouts to study loss-of-function phenotypes or, with CRISPR interference (CRCRISPRi), specifically repress the expression of oncogenic isoforms like ΔNp63.[3] These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to edit the TP63 gene in relevant cell models, such as keratinocytes and SCC cell lines.
II. Application Notes: Why Target TP63?
-
Elucidating Developmental Pathways: Creating TP63 knockout models in primary human keratinocytes (HPKs) allows for the study of its indispensable role in epidermal commitment and differentiation.[5][7] Such models are invaluable for understanding the genetic basis of ectodermal dysplasias and other developmental disorders linked to TP63 mutations.
-
Cancer Biology and Target Validation: The oncogenic role of ΔNp63 in SCC of the lung, esophagus, and skin makes it a prime therapeutic target.[3][8] Using CRISPR-Cas9 to knock out or repress ΔNp63 in cancer cell lines can help validate it as a drug target, uncover mechanisms of tumor maintenance, and identify genetic vulnerabilities.[3][9]
-
Functional Genomics: Knocking out TP63 enables genome-wide transcriptomic and proteomic analyses to identify its downstream target genes and regulated pathways, such as the Notch and MAPK signaling cascades.[5]
-
Disease Modeling: CRISPR-Cas9 can be used to introduce specific disease-associated mutations into the TP63 gene in relevant cell types, creating high-fidelity models for studying disease pathology and testing novel therapeutic agents.
III. Signaling Pathways and Experimental Workflow
TP63 Signaling Network
TP63 functions as a central hub in a complex network that governs epithelial cell fate. Its expression is controlled by major developmental pathways, and it, in turn, regulates a wide array of downstream targets. Understanding this network is crucial for interpreting the results of gene editing experiments.
Caption: TP63 as a central regulator in epithelial biology.
General Experimental Workflow for TP63 Knockout
The process of generating and validating a TP63 knockout cell line follows a multi-stage workflow, from initial design to final phenotypic characterization.
Caption: Step-by-step workflow for generating TP63 knockout cell lines.
IV. Experimental Protocols
Protocol 1: Guide RNA (gRNA) Design for Human TP63
Objective: To design highly specific and efficient gRNAs for knocking out TP63, with a focus on targeting the ΔNp63 isoform by designing guides against exon 4 or 5, which are common to most isoforms but upstream of alternative C-terminal splice sites.
Principle: Effective gRNAs target a 20-nucleotide sequence immediately preceding a Protospacer Adjacent Motif (PAM), which for Streptococcus pyogenes Cas9 is 'NGG'.[10] Targeting early, conserved exons is crucial to ensure the generation of a non-functional, truncated protein.[11]
Procedure:
-
Obtain Target Sequence: Retrieve the genomic sequence of the human TP63 gene from a database like NCBI Gene. Focus on the early exons (e.g., Exon 4).
-
Use a Design Tool: Input the exon sequence into a web-based gRNA design tool (e.g., CHOPCHOP, Synthego Design Tool, Benchling). These tools identify all possible gRNA target sites (20 nt + NGG PAM).
-
Select Top Candidates: Choose 2-3 gRNA sequences based on the tool's scoring. Prioritize guides with:
-
High on-target scores: Predicting high cutting efficiency.
-
Low off-target scores: Minimizing the risk of cleavage at unintended genomic sites.[12]
-
Location: As early in the coding sequence as possible to maximize the likelihood of a frameshift mutation causing a functional knockout.
-
-
Order Synthetic gRNAs: For optimal performance and consistency, order chemically synthesized, modified sgRNAs.
Table 1: Example gRNA Sequences for Human TP63 (for research validation)
| Target Isoform | Target Exon | gRNA Sequence (5' to 3') | PAM |
|---|---|---|---|
| ΔNp63 / All | Exon 4 | GACGGACAGCACTACCTTGA | TGG |
| ΔNp63 / All | Exon 5 | GCTGTCCGTCATGCCGTCCT | CGG |
| ΔNp63 / All | Exon 5 | ACATGTTCCTTGTGCGGAAA | CGG |
Note: These sequences are examples and must be validated experimentally for efficiency in the specific cell line of interest.
Protocol 2: RNP Delivery into Keratinocytes via Electroporation
Objective: To efficiently deliver pre-formed Cas9-gRNA ribonucleoprotein (RNP) complexes into primary keratinocytes or SCC cell lines to induce gene editing.
Principle: Electroporation creates transient pores in the cell membrane using an electrical pulse, allowing the direct entry of RNP complexes.[13] This method is rapid, DNA-free (reducing off-target risks associated with plasmid expression), and effective for hard-to-transfect cells like primary keratinocytes.[14]
Materials:
-
Target cells (e.g., primary keratinocytes, HaCaT, or SCC lines like A431)
-
Synthetic sgRNA targeting TP63
-
High-fidelity Cas9 nuclease protein
-
Electroporation system (e.g., Lonza 4D-Nucleofector™, Neon™ Transfection System)
-
Appropriate electroporation buffer/solution and cuvettes/tips[15]
-
Nuclease-free water and tubes
-
Complete cell culture medium
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency. Healthy, actively dividing cells are critical for successful electroporation and subsequent DNA repair.
-
On the day of electroporation, harvest the cells using trypsin, neutralize, and count them. For one reaction, you will typically need 2x10⁵ to 5x10⁵ cells.[16]
-
Centrifuge the required number of cells at 300 x g for 5 minutes, aspirate the supernatant completely, and set aside.[15]
-
-
RNP Complex Formation:
-
In a sterile, nuclease-free tube, combine the sgRNA and Cas9 protein. A common starting molar ratio is 2:1 (gRNA:Cas9).[15]
-
Example: For one 20 µL reaction, mix 0.67 µg of gRNA with 2 µg of Cas9 protein.
-
Gently mix by pipetting and incubate at room temperature for 10-20 minutes to allow the RNP complex to form.[17][18]
-
-
Electroporation:
-
Carefully resuspend the cell pellet from step 1 in 20 µL of the appropriate electroporation buffer. Ensure a single-cell suspension.[16]
-
Add the entire RNP complex mixture from step 2 to the resuspended cells. Mix gently.
-
Immediately transfer the cell/RNP mixture to the electroporation cuvette or tip, avoiding bubbles.
-
Place the cuvette/tip in the electroporation device and apply the pre-optimized electrical pulse for your cell type.
-
-
Post-Electroporation Culture:
-
Immediately after the pulse, use a P1000 pipette to transfer the cells from the cuvette into a well of a 12-well plate containing 1 mL of pre-warmed complete culture medium.
-
Gently rock the plate and place it in a 37°C, 5% CO₂ incubator.
-
Change the medium after 24 hours.
-
Allow cells to recover and expand for 48-72 hours before proceeding to validation.[17]
-
Table 2: Example Electroporation Starting Parameters
| Parameter | Value |
|---|---|
| Cell Type | Human Primary Keratinocytes |
| System | Lonza 4D-Nucleofector™ |
| Program | DS-138[18] |
| Cell Density | 2-5 x 10⁵ cells per reaction |
| gRNA Concentration | 1500 nM (final)[15] |
| Cas9 Protein Conc. | 750 nM (final)[15] |
Protocol 3: T7 Endonuclease I (T7E1) Assay for Editing Validation
Objective: To quantify the percentage of gene editing (indels) in the bulk population of cells.
Principle: PCR is used to amplify the genomic region targeted by the gRNA. The PCR products are then denatured and re-annealed. In a mixed population of wild-type and edited cells, this creates heteroduplexes of mismatched DNA strands. The T7 Endonuclease I enzyme specifically recognizes and cleaves these mismatches. The resulting fragments can be visualized on an agarose gel, and the intensity of the cleaved bands relative to the parental band is used to estimate editing efficiency.[19]
Procedure:
-
Genomic DNA Extraction: Harvest a portion of the electroporated cells (and a non-edited control population) 48-72 hours post-transfection. Extract genomic DNA using a commercial kit.
-
PCR Amplification:
-
Design PCR primers that flank the gRNA target site, amplifying a 500-1000 bp fragment.
-
Set up a 25 µL PCR reaction using a high-fidelity polymerase.[20]
-
Run the PCR and verify the amplification of a single, correct-sized band on an agarose gel.
-
-
Heteroduplex Formation:
-
In a PCR tube, take 5-10 µL of the unpurified PCR product.
-
Using a thermocycler, perform the following denaturation/annealing program:[21]
-
95°C for 10 minutes
-
Ramp down to 85°C at -2°C/second
-
Ramp down to 25°C at -0.3°C/second
-
Hold at 4°C
-
-
-
T7E1 Digestion:
-
To the annealed PCR product, add 1 µL of 10x T7E1 Reaction Buffer and 1 µL of T7 Endonuclease I (10 U/µL).
-
Mix gently and incubate at 37°C for 15-30 minutes.[19]
-
-
Analysis:
-
Stop the reaction by adding 1.5 µL of 0.25 M EDTA.[22]
-
Run the entire digestion reaction on a 2% agarose gel alongside an undigested PCR product control.
-
Image the gel. The presence of cleaved fragments (whose sizes should sum to the size of the parental band) indicates successful editing.
-
Quantify band intensities using software like ImageJ to estimate the percentage of indels.
-
Table 3: T7E1 Assay Reaction Setup
| Component | Volume (PCR) | Volume (Digestion) |
|---|---|---|
| High-Fidelity 2X Master Mix | 12.5 µL | - |
| 10 µM Forward Primer | 1.25 µL | - |
| 10 µM Reverse Primer | 1.25 µL | - |
| Genomic DNA (50-100 ng) | 1-4 µL | - |
| Annealed PCR Product | - | 8 µL |
| 10X T7E1 Reaction Buffer | - | 1 µL |
| T7 Endonuclease I | - | 1 µL |
| Nuclease-Free Water | to 25 µL | - |
Protocol 4: Western Blot for Confirmation of Protein Knockout
Objective: To confirm the absence of the TP63 protein in single-cell clones derived from the edited population.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. A true knockout clone should show no detectable band for the target protein compared to the wild-type control.[23]
Procedure:
-
Isolate Clonal Lines: Perform single-cell sorting or limiting dilution from the edited cell pool to establish clonal populations. Expand these clones.
-
Prepare Lysates: Lyse both wild-type and potential knockout clones using RIPA buffer with protease inhibitors.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for TP63 overnight at 4°C. Crucially, use an antibody whose epitope is well-characterized to avoid misinterpretation from truncated proteins.[24]
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Apply an ECL chemiluminescent substrate and image the blot using a digital imager.
-
-
Stripping and Reprobing (Loading Control):
-
Strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-Actin) to confirm equal protein loading across all lanes.
-
Table 4: Recommended Reagents for TP63 Western Blot
| Reagent | Description | Typical Dilution |
|---|---|---|
| Primary Antibody | Mouse anti-p63 (4A4) | 1:1000 |
| Rabbit anti-p63 (D2K8X) | 1:1000 | |
| Loading Control | Rabbit anti-GAPDH | 1:5000 |
| Secondary Antibody | Anti-mouse IgG, HRP-linked | 1:2000 - 1:5000 |
| | Anti-rabbit IgG, HRP-linked | 1:2000 - 1:5000 |
Interpretation Note: Be aware that a frameshift mutation can sometimes lead to the production of a truncated protein.[24] If the primary antibody's epitope is upstream of the premature stop codon, a smaller band may be visible. True knockout confirmation often requires sequencing the genomic locus of the clone to verify a frameshift-inducing indel.[24]
References
- 1. A Protocol to Produce Genetically Edited Primary Oral Keratinocytes Using the CRISPR-Cas9 System | Springer Nature Experiments [experiments.springernature.com]
- 2. Convergence of YAP/TAZ, TEAD and TP63 activity is associated with bronchial premalignant severity and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an integrated CRISPRi targeting ΔNp63 for treatment of squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Case report: Artificial thymic organoids facilitate clinical decisions for a patient with a TP63 variant and severe persistent T cell lymphopenia [frontiersin.org]
- 5. ΔNp63 knockout mice reveal its indispensable role as a master regulator of epithelial development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9 in Cancer Immunotherapy: Animal Models and Human Clinical Trials [mdpi.com]
- 7. Generation of Knockout Human Primary Keratinocytes by CRISPR/Cas9. [folia.unifr.ch]
- 8. Development of an integrated CRISPRi targeting ΔNp63 for treatment of squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Revitalizing oral cancer research: Crispr-Cas9 technology the promise of genetic editing [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. google.com [google.com]
- 13. idtdna.com [idtdna.com]
- 14. researchgate.net [researchgate.net]
- 15. bioscience.co.uk [bioscience.co.uk]
- 16. CRISPR/Cas9 Ribonucleoprotein-Mediated Precise Gene Editing by Tube Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Guide on RNP System for CRISPR Editing-Test RNP Efficacy | MolecularCloud [molecularcloud.org]
- 18. protocols.io [protocols.io]
- 19. bioneer.co.kr [bioneer.co.kr]
- 20. neb.com [neb.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. neb.com [neb.com]
- 23. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
In Vitro Assays for Determining the Activity of the Small Molecule T63
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The small molecule T63 has emerged as a compound of significant interest in biomedical research due to its dual, context-dependent activities. In the realm of oncology, particularly in nasopharyngeal carcinoma, this compound demonstrates pro-apoptotic effects by inducing mitochondrial dysfunction and inhibiting the critical PI3K/Akt signaling pathway.[1] Conversely, in the field of bone metabolism, this compound promotes osteoblast differentiation and mineralization, suggesting its potential as a therapeutic agent for osteoporosis by activating the BMP and Wnt/β-catenin signaling pathways.
These distinct biological activities necessitate a robust panel of in vitro assays to accurately characterize and quantify the efficacy of this compound and its analogs. This document provides detailed protocols for a suite of in vitro assays designed to measure the anti-cancer and osteogenic properties of this compound. The protocols are intended to guide researchers in establishing reliable and reproducible methods for screening and characterizing small molecules targeting these pathways.
Section 1: In Vitro Assays for Anti-Cancer Activity of this compound
The anti-cancer activity of this compound in nasopharyngeal carcinoma is primarily attributed to its ability to induce apoptosis and inhibit the pro-survival PI3K/Akt signaling pathway.[1] The following assays are fundamental for evaluating these effects.
Cell Viability and Apoptosis Assays
1.1.1 Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Seed nasopharyngeal carcinoma cells (e.g., CNE2, CNE2R) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software.
1.1.2 Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation:
| Cell Line | This compound Concentration (µM) | Apoptotic Cells (%)[1] |
| CNE2 | 0 (Control) | 6.42 ± 0.31 |
| 0.1 | 10.41 ± 0.44 | |
| 0.3 | 12.93 ± 0.75 | |
| 0.5 | 14.62 ± 0.37 | |
| CNE2R | 0 (Control) | 7.20 ± 0.47 |
| 0.1 | 15.26 ± 0.53 | |
| 0.3 | 22.48 ± 1.34 | |
| 0.5 | 44.94 ± 1.92 |
Mitochondrial Membrane Potential Assay (JC-1 Assay)
A decrease in mitochondrial membrane potential (ΔΨm) is a hallmark of apoptosis. The JC-1 dye aggregates in healthy mitochondria (red fluorescence) and exists as monomers in the cytoplasm of apoptotic cells with depolarized mitochondria (green fluorescence).
Protocol:
-
Seed cells on coverslips in a 24-well plate and treat with this compound.
-
Incubate the cells with 10 µg/mL JC-1 dye for 20 minutes at 37°C.
-
Wash the cells with PBS.
-
Observe the cells under a fluorescence microscope.
-
For quantitative analysis, use a flow cytometer to measure the ratio of red to green fluorescence.
Western Blot Analysis of PI3K/Akt Pathway Proteins
This assay measures the expression levels of key proteins in the PI3K/Akt signaling pathway and apoptosis-related proteins.
Protocol:
-
Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, and PARP overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Data Presentation:
| Treatment | p-Akt/Akt Ratio | Bcl-2/Bax Ratio |
| Control | (Normalized to 1) | (Normalized to 1) |
| This compound (IC50) | (Expected Decrease) | (Expected Decrease) |
Section 2: In Vitro Assays for Osteogenic Activity of this compound
The osteogenic activity of this compound is characterized by its ability to promote osteoblast differentiation and mineralization through the activation of BMP and Wnt/β-catenin signaling.
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.
Protocol:
-
Seed osteoblastic cells (e.g., MC3T3-E1) in a 24-well plate and culture in osteogenic medium.
-
Treat the cells with various concentrations of this compound.
-
After 7-14 days, wash the cells with PBS and lyse with a lysis buffer (e.g., 0.1% Triton X-100).
-
Add p-nitrophenyl phosphate (pNPP) substrate to the lysate and incubate at 37°C.
-
Stop the reaction with NaOH and measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein content of the corresponding well.
Mineralization Assay (Alizarin Red S Staining)
This assay visualizes and quantifies the deposition of calcium, a late marker of osteoblast differentiation.
Protocol:
-
Culture osteoblastic cells in osteogenic medium with or without this compound for 21 days.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash extensively with deionized water to remove non-specific staining.
-
For quantification, extract the stain with 10% cetylpyridinium chloride and measure the absorbance at 562 nm.
Section 3: Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: this compound-induced apoptotic signaling pathway in cancer cells.
Caption: this compound-induced osteogenic signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for assessing the in vitro activity of this compound.
Caption: General experimental workflow for this compound in vitro assays.
References
T63 (TP63) Antibody: Application Notes and Protocols for Western Blot Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the validation of antibodies targeting Tumor Protein p63 (TP63), often referred to as T63, for use in Western blot analysis. TP63 is a member of the p53 family of transcription factors and plays a crucial role in the development and maintenance of epithelial tissues.[1][2][3][4][5] It exists in multiple isoforms, primarily the full-length transactivating (TA) isoforms and the N-terminally truncated (ΔN) isoforms, which can have opposing functions in cellular processes such as proliferation, differentiation, and apoptosis.[1][3][6][7][8] Given its significance in both normal development and various pathologies, including cancer, rigorous validation of antibodies against TP63 is essential for reliable experimental outcomes.[6][9]
These notes are intended to guide researchers in the proper use and validation of this compound antibodies, ensuring specificity and reproducibility in Western blotting applications.
Antibody Specifications and Data
A variety of monoclonal and polyclonal antibodies targeting TP63 are commercially available. The selection of an appropriate antibody is critical and should be based on its specific validation data. Below is a summary of typical specifications for anti-TP63 antibodies suitable for Western blot.
| Feature | Specification | Source(s) |
| Target Protein | Tumor Protein p63 (TP63) | [1][6][10] |
| Alternate Names | p63, KET, p53CP, p73L | [1][6] |
| Available Isotypes | Mouse Monoclonal, Rabbit Monoclonal, Rabbit Polyclonal | [10][11][12] |
| Reactivity | Human, Mouse, Rat | [12] |
| Recommended Applications | Western Blot (WB), Immunohistochemistry (IHC), Immunocytochemistry (ICC), ELISA | [6][10][12] |
| Typical WB Dilution | 1:500 - 1:2000 (user-dependent optimization required) | [10][12] |
| Molecular Weight | Multiple isoforms exist, with major bands often observed around 68-77 kDa for TAp63 isoforms and 40-60 kDa for ΔNp63 isoforms. | [12] |
Signaling Pathways Involving TP63
TP63 is a central regulator in several key signaling pathways that govern epithelial development, stem cell maintenance, and tumorigenesis. Understanding these pathways is crucial for interpreting Western blot results in a biological context.
TP63 in Epithelial Development and Stem Cell Regulation
TP63, particularly the ΔNp63 isoform, is essential for the development and stratification of epithelial tissues.[5] It integrates signals from multiple pathways, including Wnt, Hedgehog, and Notch, to control the expression of genes involved in cell fate determination and proliferation.
The Dual Role of TP63 Isoforms in Cancer
The two major isoforms of TP63, TAp63 and ΔNp63, often exhibit opposing roles in cancer. TAp63 isoforms can act as tumor suppressors by inducing apoptosis and cell cycle arrest, similar to p53. In contrast, ΔNp63 isoforms are frequently overexpressed in squamous cell carcinomas and can promote cancer cell proliferation and survival by inhibiting apoptosis.[6]
Western Blot Experimental Workflow and Protocols
The following section provides a detailed workflow and protocol for the validation of this compound antibodies.
Experimental Workflow Diagram
References
- 1. TP63 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Role of p63 in Development, Tumorigenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct interactors define the p63 transcriptional signature in epithelial development or cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct interactors define the p63 transcriptional signature in epithelial development or cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dual role of p63 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are TP63 modulators and how do they work? [synapse.patsnap.com]
- 8. Properties of the six isoforms of p63: p53-like regulation in response to genotoxic stress and cross talk with DeltaNp73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. p63-related signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathway Regulation of p63, a Director of Epithelial Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Studying TP63 Gene Function Using Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor protein p63 (TP63), a member of the p53 family of transcription factors, is a master regulator of ectodermal development and epithelial biology. Its crucial roles in the proliferation and differentiation of epithelial stem cells make it a key player in the formation of the epidermis, hair follicles, teeth, and other ectoderm-derived structures. Dysregulation of TP63 function is implicated in a variety of human developmental syndromes, collectively known as ectodermal dysplasias, as well as in cancer. Animal models, particularly mice and zebrafish, have been instrumental in dissecting the complex in vivo functions of the various p63 isoforms.
This document provides detailed application notes and experimental protocols for utilizing animal models to study TP63 gene function, with a focus on mouse and zebrafish models. It is intended to guide researchers in selecting appropriate models, performing key experiments, and interpreting the resulting data.
Animal Models for Studying TP63 Function
A variety of animal models have been developed to investigate the multifaceted roles of TP63. Mouse models, in particular, have provided profound insights into the consequences of p63 deficiency and the specific functions of its major isoforms, TAp63 and ΔNp63.
Mouse Models
1. Total Tp63 Knockout (Tp63-/-):
-
Phenotype: Mice completely lacking p63 exhibit severe developmental defects and die shortly after birth due to profound dehydration resulting from a failure to form a stratified epidermis. These mice lack limbs, with forelimbs being severely truncated and hindlimbs absent altogether. They also display craniofacial abnormalities, including a truncated maxilla and mandible, and a failure of the secondary palate to close. Other ectodermal derivatives such as hair follicles, teeth, and mammary glands are also absent.[1][2]
-
Application: This model is fundamental for studying the absolute requirement of p63 in the development of stratified epithelia and limbs.
2. Isoform-Specific Knockout Models:
-
TAp63 Knockout (TAp63-/-): These mice are viable but show premature aging phenotypes.[3]
-
ΔNp63 Knockout (ΔNp63-/-): The phenotype of ΔNp63 knockout mice largely mirrors that of the total knockout, with a failure in epidermal stratification and limb development, underscoring the critical role of this isoform in these processes.[4]
-
Application: These models are essential for dissecting the distinct and sometimes opposing roles of the TAp63 and ΔNp63 isoforms in development, homeostasis, and disease.
3. Conditional Knockout Models:
-
Epidermis-Specific Knockout (K14-Cre; Tp63fl/fl): By using the Cre-loxP system with a Keratin 14 (K14) promoter-driven Cre recombinase, it is possible to delete Tp63 specifically in the basal layer of the epidermis. These mice exhibit skin fragility, erosions, and blistering, phenocopying some aspects of human ectodermal dysplasias like Ankyloblepharon-Ectodermal defects-Cleft lip/palate (AEC) syndrome.[2][5]
-
Application: Conditional models are invaluable for studying the function of p63 in specific tissues and at different developmental stages, bypassing the embryonic lethality of the full knockout.
4. Mouse Models of Human TP63-Related Syndromes:
-
EEC Syndrome Models: Mice with specific point mutations in the DNA-binding domain of p63 have been generated to model Ectrodactyly-Ectodermal Dysplasia-Clefting (EEC) syndrome. These models recapitulate features of the human syndrome, including limb and craniofacial defects.
-
AEC Syndrome Models: Mouse models with mutations in the sterile alpha motif (SAM) domain of p63 mimic the severe skin erosions and other ectodermal abnormalities seen in AEC syndrome.[6]
-
Application: These models are crucial for investigating the molecular pathogenesis of specific human genetic disorders and for testing potential therapeutic interventions.
Zebrafish Models
-
tp63 Knockout/Knockdown: Zebrafish with depleted p63 function, generated using CRISPR/Cas9 or morpholinos, exhibit defects in the development of the epidermis and pectoral fins, which are homologous to vertebrate limbs.[7][8] These models are particularly useful for high-throughput screening and for studying the early stages of ectodermal development due to the external and rapid development of the embryos.[8]
-
Phenotype Penetrance: In p63 knockdown zebrafish, 67% exhibit a loss of pectoral fins.[7]
-
Application: The zebrafish model offers a powerful system for large-scale genetic and chemical screens to identify modifiers of p63 function and potential therapeutic compounds.
Data Presentation
Quantitative Phenotypic Analysis of Tp63 Mouse Models
| Mouse Model | Survival | Limb Phenotype | Craniofacial Phenotype | Epidermal Phenotype | Reference |
| Tp63-/- | Neonatal lethal | Truncated forelimbs, absent hindlimbs | Cleft palate, truncated maxilla and mandible | Absent stratified epidermis, lack of hair follicles and teeth | |
| TAp63-/- | Viable | Normal | Normal | Premature aging of the skin | [3] |
| ΔNp63-/- | Neonatal lethal | Similar to total knockout | Similar to total knockout | Absent stratified epidermis | [4] |
| K14-Cre; Tp63fl/fl | Viable | Normal | Normal | Skin fragility, erosions, blistering | [2][5] |
Differentially Expressed Genes in Tp63 Knockout Mouse Keratinocytes (RNA-seq Data Summary)
The following table summarizes a selection of key genes that are differentially expressed in the epidermis of Tp63 knockout mice, highlighting p63's role in regulating genes crucial for epithelial identity and adhesion.
| Gene | Function | Expression Change in Tp63 KO |
| Krt5 | Basal keratinocyte marker | Downregulated |
| Krt14 | Basal keratinocyte marker | Downregulated |
| Irf6 | Transcription factor involved in epidermal differentiation | Downregulated |
| Fras1 | Extracellular matrix protein, basement membrane integrity | Downregulated |
| Itga6 | Integrin alpha-6, cell-matrix adhesion | Downregulated |
| Itgb4 | Integrin beta-4, cell-matrix adhesion | Downregulated |
Experimental Protocols
Generation of an Epidermis-Specific Conditional Tp63 Knockout Mouse
This protocol outlines the generation of a mouse model with a conditional deletion of the Tp63 gene in the basal layer of the epidermis using the Cre-loxP system.
Principle: The Cre-loxP system allows for tissue-specific gene inactivation. A "floxed" allele of Tp63 (Tp63fl/fl), where critical exons are flanked by loxP sites, is generated. These mice are then crossed with transgenic mice expressing Cre recombinase under the control of the Keratin 14 (K14) promoter, which is active in the basal cells of the epidermis. In the resulting offspring (K14-Cre; Tp63fl/fl), Cre recombinase will excise the floxed Tp63 exons, leading to a tissue-specific knockout.
Methodology:
-
Generation of the Tp63 Floxed Allele:
-
Design a targeting vector containing two loxP sites flanking a critical exon or exons of the Tp63 gene (e.g., exons encoding the DNA binding domain).
-
Incorporate a selectable marker (e.g., neomycin resistance gene) flanked by FRT sites for later removal.
-
Electroporate the targeting vector into embryonic stem (ES) cells.
-
Select for correctly targeted ES cell clones using PCR and Southern blotting.
-
Inject the targeted ES cells into blastocysts to generate chimeric mice.
-
Breed chimeric mice to obtain germline transmission of the floxed allele.
-
Cross with a Flp deleter mouse line to remove the selectable marker, if included.
-
-
Breeding Strategy:
-
Cross homozygous Tp63fl/fl mice with mice heterozygous for the K14-Cre transgene.
-
Genotype the offspring to identify K14-Cre; Tp63fl/+ mice.
-
Cross K14-Cre; Tp63fl/+ mice with Tp63fl/fl mice.
-
The resulting offspring will include the desired conditional knockout mice (K14-Cre; Tp63fl/fl) and control littermates (Tp63fl/fl, K14-Cre; Tp63fl/+, and Tp63+/+).[9]
-
Skeletal Staining of Mouse Embryos with Alcian Blue and Alizarin Red
This protocol is used to visualize cartilage and bone in mouse embryos to assess limb and craniofacial development.
Solutions:
-
Alcian Blue Stain (0.03% w/v in 80% ethanol, 20% glacial acetic acid)
-
Alizarin Red Stain (0.005% w/v in 1% KOH)
-
1% Potassium Hydroxide (KOH)
-
Glycerol solutions (20%, 50%, 80% in 1% KOH)
Procedure:
-
Euthanize pregnant female and dissect E18.5 embryos.
-
Remove skin and eviscerate the embryos.
-
Fix embryos in 95% ethanol overnight.
-
Dehydrate in 100% acetone overnight.
-
Stain for cartilage in Alcian Blue solution for 24-48 hours.
-
Rinse with 95% ethanol.
-
Clear tissues in 1% KOH for 24 hours or until tissues are translucent.
-
Stain for bone in Alizarin Red solution for 24 hours.
-
Destain and clear in a graded series of glycerol/KOH solutions (20%, 50%, 80% glycerol).
-
Store and photograph in 100% glycerol.
Histological Analysis of Mouse Skin
This protocol is for the preparation and analysis of skin sections to evaluate epidermal stratification and morphology.
Procedure:
-
Dissect skin samples from newborn or adult mice and fix in 4% paraformaldehyde overnight at 4°C.
-
Dehydrate the samples through a graded series of ethanol (70%, 95%, 100%).
-
Clear the samples in xylene.
-
Embed the samples in paraffin wax.
-
Section the paraffin blocks at 5-7 µm thickness using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize tissue morphology.
-
Perform immunohistochemistry using antibodies against specific markers (e.g., Keratin 5, Keratin 14, Loricrin, Filaggrin) to assess epidermal differentiation.
-
Mount with coverslips and visualize under a microscope.
CRISPR/Cas9-Mediated Knockout of tp63 in Zebrafish
Procedure:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the zebrafish tp63 gene.
-
Synthesize sgRNAs and Cas9 mRNA in vitro.
-
Microinject a mixture of the sgRNAs and Cas9 mRNA into one-cell stage zebrafish embryos.
-
Raise the injected embryos (F0 generation) to adulthood.
-
Screen F0 fish for germline transmission of tp63 mutations by outcrossing with wild-type fish and genotyping the F1 offspring.
-
Identify F1 heterozygotes and intercross to generate F2 homozygous tp63 mutant embryos for phenotypic analysis.
Mandatory Visualizations
Caption: A simplified diagram of TP63 signaling pathways.
Caption: Workflow for generating conditional knockout mice.
Caption: Logical relationships of TP63 isoforms and functions.
References
- 1. Mosaic TP63 variant and associated ectodermal dysplasia features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p63 in skin development and ectodermal dysplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inducible knockout of ΔNp63 alters cell polarity and metabolism during pubertal mammary gland development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ΔNp63 Knockdown Mice: A Mouse Model for AEC Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Breeding strategies for tissue-specific knockout mice [jax.org]
Troubleshooting & Optimization
Technical Support Center: T63 (p63) Antibody Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the specificity of the p63 antibody, a critical reagent in cancer research and developmental biology.
Introduction to p63 Antibody Specificity
The p63 protein, a member of the p53 tumor suppressor family, plays a crucial role in epithelial development and is implicated in various cancers.[1] The TP63 gene encodes multiple protein isoforms, primarily the full-length TAp63 and the N-terminally truncated ΔNp63, which can have opposing functions.[1] Consequently, the specificity of p63 antibodies, particularly their ability to distinguish between these isoforms and not cross-react with other p53 family members, is paramount for accurate experimental results. Insufficient antibody specificity is a common issue that can lead to unreliable data and false findings.[2] This guide addresses common problems encountered with p63 antibody specificity and provides solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the main isoforms of p63, and why is isoform-specific recognition important?
The TP63 gene produces two main types of isoforms through the use of alternative promoters: the full-length transactivating (TA) isoforms (TAp63) and the N-terminally truncated (ΔN) isoforms (ΔNp63).[1] These isoforms can be further spliced at the C-terminus to generate α, β, and γ variants.[1] TAp63 isoforms can induce apoptosis and cell cycle arrest, similar to p53, while ΔNp63 isoforms can act as transcriptional repressors and are often overexpressed in squamous cell carcinomas.[1] Given their distinct biological roles, using an antibody that can specifically recognize the isoform of interest is critical for accurate interpretation of experimental results.
Q2: Can p63 antibodies cross-react with other p53 family members like p53 and p73?
Yes, cross-reactivity with p53 and p73 is a potential issue due to the structural similarity between the members of the p53 family.[1] It is essential to select a p63 antibody that has been validated for specificity and does not show cross-reactivity with p53 and p73. Always check the manufacturer's datasheet for validation data, such as Western blots using lysates from cells expressing only p53 or p73.
Q3: What is lot-to-lot variability, and how can it affect my experiments with p63 antibodies?
Lot-to-lot variability refers to the differences in performance between different manufacturing batches of the same antibody. This can be a significant problem, especially with polyclonal antibodies, and can lead to a lack of reproducibility in experiments.[2] For monoclonal antibodies, while generally more consistent, issues such as decreased yield over time from the hybridoma may still occur.[3] It is crucial to validate each new lot of antibody to ensure it performs similarly to previous lots.
Troubleshooting Guides
Western Blotting
Q: I am seeing multiple non-specific bands in my Western blot for p63. What could be the cause?
A: Non-specific bands in a Western blot can arise from several factors:
-
Antibody Concentration: The primary antibody concentration may be too high, leading to off-target binding. Try titrating the antibody to find the optimal concentration.
-
Blocking: Inadequate blocking of the membrane can result in non-specific binding of the primary or secondary antibody. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and blocking for a sufficient amount of time (e.g., 1 hour at room temperature).
-
Washing: Insufficient washing between antibody incubation steps can lead to high background and non-specific bands. Increase the number and duration of washes.
-
Secondary Antibody: The secondary antibody may be cross-reacting with other proteins in the lysate. Run a control lane with only the secondary antibody to check for non-specific binding.
-
Lysate Quality: The protein lysate may contain degraded proteins, leading to the appearance of lower molecular weight bands. Ensure proper sample preparation and use of protease inhibitors.
Q: The p63 band appears at a different molecular weight than expected. Why?
A: The calculated molecular weight of p63 is around 68-77 kDa, but the apparent molecular weight on a Western blot can vary due to several factors:[4]
-
Isoform Expression: Different p63 isoforms have different molecular weights. For example, TAp63 isoforms are larger than ΔNp63 isoforms. Identify which isoforms are expected to be present in your sample.
-
Post-Translational Modifications (PTMs): PTMs such as phosphorylation, acetylation, and ubiquitination can alter the protein's migration in the gel.
-
Gel Electrophoresis Conditions: The type of gel, running buffer, and voltage can all affect protein migration.
Immunohistochemistry (IHC)
Q: I am observing high background staining in my p63 IHC. How can I reduce it?
A: High background in IHC can obscure the specific signal. Here are some common causes and solutions:
-
Primary Antibody Concentration: As with Western blotting, a high concentration of the primary antibody can lead to non-specific binding. Titrate the antibody to determine the optimal dilution.
-
Blocking of Endogenous Peroxidase: If using a horseradish peroxidase (HRP)-conjugated secondary antibody, endogenous peroxidase activity in the tissue can cause background staining. Use a peroxidase blocking step (e.g., with 3% hydrogen peroxide) before primary antibody incubation.
-
Blocking of Non-Specific Binding: Use a blocking serum from the same species as the secondary antibody to block non-specific binding sites.
-
Mouse-on-Mouse Staining: If you are using a mouse monoclonal antibody on mouse tissue, you may need to use a specialized mouse-on-mouse blocking reagent to prevent the secondary antibody from binding to endogenous mouse immunoglobulins.
Quantitative Data
Table 1: Recommended Starting Dilutions for p63 Antibody Applications
| Application | Recommended Dilution | Positive Control | Reference |
| Western Blot (WB) | 1:500 - 1:2000 | A431, HaCaT, or RT4 whole cell lysate | [4] |
| Immunohistochemistry (IHC) | 1:50 - 1:200 | Human prostate or breast cancer tissue | [4] |
| Immunocytochemistry (ICC/IF) | 1:50 - 1:200 | A431 cells | [4] |
| Flow Cytometry | 1:50 - 1:100 | Permeabilized A431 cells | [4] |
Note: These are starting recommendations. Optimal dilutions should be determined experimentally.
Experimental Protocols
Western Blotting Protocol for p63 Detection
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the p63 antibody (e.g., at a 1:1000 dilution in 5% non-fat milk/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) at a 1:2000 dilution in 5% non-fat milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal using a chemiluminescence imaging system.[4]
Immunohistochemistry Protocol for p63 in Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
Peroxidase Block: Incubate the sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating the sections with a blocking serum for 30 minutes.
-
Primary Antibody Incubation: Incubate the sections with the p63 antibody (e.g., at a 1:100 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.
-
Detection: Visualize the signal using a DAB (3,3'-diaminobenzidine) substrate, which produces a brown precipitate.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
Visualizations
Caption: Simplified p63 signaling pathway.
Caption: Workflow for p63 antibody validation.
Caption: Troubleshooting non-specific signals.
References
Technical Support Center: Troubleshooting High Background in Western Blotting
This guide provides troubleshooting advice for researchers experiencing high background issues during Western blotting experiments. The following questions and answers directly address common problems and offer solutions to help you achieve a clean and specific blot.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background on my Western blot?
High background in Western blotting can manifest as a uniform dark haze across the membrane or as multiple non-specific bands.[1] The most common culprits include:
-
Insufficient Blocking: If the membrane is not properly blocked, the primary and secondary antibodies can bind non-specifically, leading to a high background.[1][2]
-
Antibody Concentration Too High: Using an excessive concentration of either the primary or secondary antibody is a frequent cause of non-specific binding and high background.[1][2][3]
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies, contributing to background noise.[1][3]
-
Contaminated Buffers or Equipment: Old or contaminated buffers and unclean equipment can introduce artifacts and increase background.[2][4]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible non-specific antibody binding.[3][5][6]
-
Overexposure: Excessively long exposure times during signal detection can lead to a dark background.[2][3]
Q2: My background is a uniform dark haze. How can I fix this?
A uniform background typically points to issues with blocking or antibody concentrations.[1] Here are several steps you can take to address this:
-
Optimize Blocking Conditions:
-
Increase the concentration of your blocking agent (e.g., from 3% to 5% non-fat dry milk or BSA).[2]
-
Increase the blocking time (e.g., block for 2 hours at room temperature or overnight at 4°C).[2][7]
-
Consider switching your blocking agent. If you are using non-fat dry milk, try BSA, or vice-versa. For detecting phosphorylated proteins, BSA is generally preferred as milk contains phosphoproteins that can cause interference.[1]
-
-
Reduce Antibody Concentrations:
-
Improve Washing:
Q3: I'm seeing many non-specific bands on my blot. What could be the cause?
Non-specific bands can be caused by several factors, many of which overlap with causes of uniform high background. Specific reasons for non-specific bands include:
-
Primary Antibody Concentration is Too High: This can lead to the antibody binding to proteins other than the target.[5]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to other proteins in the lysate.[3][5] To test for this, you can run a control blot where you omit the primary antibody incubation step. If you still see bands, your secondary antibody is the likely culprit.[3][5]
-
Sample Degradation: If your protein samples are degraded, you may see a smear or multiple bands below the expected molecular weight of your target protein.[1][3] Always use fresh lysates and include protease inhibitors in your lysis buffer.[3][7]
-
Too Much Protein Loaded: Overloading the gel with too much protein can lead to non-specific antibody binding.[5][8]
Quantitative Data Summary
For optimal results, it is crucial to titrate your reagents and optimize your protocol. The following table provides recommended starting ranges for key quantitative parameters.
| Parameter | Recommended Range | Notes |
| Protein Load | 10-50 µg of cell lysate per lane | The optimal amount depends on the expression level of the target protein.[9][10] |
| Blocking Agent Concentration | 3-5% non-fat dry milk or BSA | For phospho-proteins, BSA is generally recommended.[2] |
| Blocking Duration | 1-2 hours at room temperature or overnight at 4°C | Longer incubation can improve blocking efficiency.[2][7] |
| Primary Antibody Dilution | 1:1000 - 1:5000 | This is highly dependent on the antibody; always check the manufacturer's datasheet and perform a titration.[7] |
| Secondary Antibody Dilution | 1:5000 - 1:20,000 | Titration is necessary to find the optimal concentration. |
| Wash Buffer Detergent | 0.05% - 0.1% Tween-20 | Helps to reduce non-specific binding.[2] |
| Wash Duration | 3-5 washes of 5-15 minutes each | Increasing the number and duration of washes can reduce background.[1] |
Experimental Protocols
Protocol 1: Optimized Blocking Procedure
This protocol is designed to minimize non-specific antibody binding.
-
After transferring the proteins to the membrane, wash the membrane briefly with deionized water.
-
Prepare your blocking buffer. A common starting point is 5% w/v non-fat dry milk or 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T). For phospho-protein detection, use BSA.[1]
-
Immerse the membrane in the blocking buffer.
-
Incubate for at least 1-2 hours at room temperature with gentle agitation.[2][7] For some antibodies, blocking overnight at 4°C may be beneficial.[2]
-
Proceed with the primary antibody incubation step.
Protocol 2: Antibody Titration (Dot Blot Method)
A dot blot is a quick method to determine the optimal antibody concentrations without running a full Western blot.[11]
-
Prepare a dilution series of your protein lysate in TBS or PBS.[11]
-
On a nitrocellulose membrane, spot 1-2 µL of each dilution. Allow the spots to dry completely.
-
Block the membrane as described in the "Optimized Blocking Procedure."
-
Cut the membrane into strips, with each strip containing the full range of protein dilutions.
-
Incubate each strip with a different dilution of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000) for 1 hour at room temperature.[11]
-
Wash the strips extensively with TBS-T (e.g., 4 x 5 minutes).[11]
-
Prepare a single dilution of your secondary antibody (as recommended by the manufacturer) and incubate all strips for 1 hour at room temperature.[11]
-
Wash the strips again as in step 6.
-
Apply the detection reagent and visualize the signal. The optimal primary antibody concentration will be the one that gives a strong signal for your protein of interest with the lowest background.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting high background in your Western blot experiments.
Caption: Troubleshooting workflow for high background in Western blotting.
References
- 1. clyte.tech [clyte.tech]
- 2. arp1.com [arp1.com]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. medicalalgorithms.com [medicalalgorithms.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Essential Steps to Avoid Blotchy Western Blots – Bioace online [ibioace.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. biocompare.com [biocompare.com]
- 10. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing TP63 siRNA Knockdown Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficiency of siRNA-mediated knockdown of Tumor Protein 63 (TP63).
Frequently Asked Questions (FAQs)
Q1: What is TP63 and why is it a target for siRNA knockdown?
A1: TP63 is a transcription factor belonging to the p53 family that plays a critical role in the development and maintenance of epithelial tissues.[1][2] It exists in multiple isoforms, primarily the full-length TAp63 and the N-terminally truncated ΔNp63, which can have opposing functions in cellular processes like proliferation, differentiation, and apoptosis.[3][4] Due to its involvement in various cancers and developmental disorders, TP63 is a significant target for functional studies using siRNA-mediated gene silencing to understand its specific roles.
Q2: What are the main challenges in achieving efficient TP63 knockdown?
A2: The primary challenges include:
-
Low knockdown efficiency: The siRNA may not be effectively delivered to the cells or may not efficiently engage the RNA-induced silencing complex (RISC).
-
Isoform specificity: Distinguishing the effects of TAp63 and ΔNp63 isoforms can be challenging, requiring carefully designed siRNAs that target unique sequences.[7]
-
Cell-type variability: Transfection efficiency and the biological response to TP63 knockdown can vary significantly between different cell lines.
Q3: How do I choose the right siRNA sequence for targeting TP63?
A3: It is recommended to:
-
Use pre-validated siRNAs: Many commercial suppliers offer siRNAs that have been experimentally validated for TP63 knockdown.
-
Target unique isoform sequences: If studying a specific isoform, design or select siRNAs that target the unique exon regions of either TAp63 or ΔNp63.[7]
-
Perform a BLAST search: Ensure the chosen siRNA sequence does not have significant homology to other genes to minimize off-target effects.
Q4: What are the recommended control experiments for a TP63 siRNA knockdown study?
A4: Essential controls include:
-
Negative control siRNA: A non-targeting siRNA with a scrambled sequence that has no known homology to any gene in the target organism.[8]
-
Positive control siRNA: An siRNA targeting a well-characterized housekeeping gene (e.g., GAPDH) to confirm transfection efficiency.
-
Untransfected cells: To establish a baseline for TP63 expression and assess the general health of the cells.
-
Mock-transfected cells: Cells treated with the transfection reagent alone to assess cytotoxicity and non-specific effects of the delivery vehicle.[8]
Q5: How should I assess the efficiency of TP63 knockdown?
A5: Knockdown efficiency should be evaluated at both the mRNA and protein levels:
-
Western Blot: To confirm the reduction in p63 protein expression. It's important to note that a decrease in mRNA may not immediately correspond to a decrease in protein levels due to protein stability and turnover rates.[8]
Troubleshooting Guide
Low Knockdown Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal Transfection Reagent | Test different transfection reagents. Lipofectamine RNAiMAX is a commonly used and effective reagent for siRNA delivery in various cell lines, including A549.[1] |
| Incorrect siRNA Concentration | Titrate the siRNA concentration. A typical starting range is 10-50 nM. Lower concentrations can help reduce off-target effects, while higher concentrations may be needed for difficult-to-transfect cells.[8][10][11] |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and at the optimal confluency (typically 70-80%) at the time of transfection. Avoid using cells that have been passaged too many times.[6] |
| Presence of Serum or Antibiotics | Some transfection reagents are inhibited by serum and antibiotics. Check the manufacturer's protocol and consider performing transfection in serum-free and antibiotic-free media. |
| Incorrect Incubation Time | Optimize the incubation time for the siRNA-transfection reagent complex with the cells. Typically, this ranges from 24 to 72 hours. Assess knockdown at different time points to determine the optimal window.[9] |
High Cell Toxicity or Death
| Potential Cause | Recommended Solution |
| High Transfection Reagent Volume | Optimize the volume of the transfection reagent. Use the lowest volume that provides high transfection efficiency with minimal toxicity. |
| High siRNA Concentration | High concentrations of siRNA can induce a cellular stress response and off-target effects leading to toxicity.[12] Use the lowest effective siRNA concentration. |
| Prolonged Exposure to Transfection Complex | For sensitive cell lines, consider replacing the transfection medium with fresh culture medium after 4-6 hours of incubation. |
| Off-target Effects | The siRNA may be targeting essential genes. Perform a BLAST search to check for potential off-target binding sites. Consider using a pool of multiple siRNAs targeting TP63, which can reduce the concentration of any single siRNA and minimize off-target effects.[13] |
Inconsistent or Unexpected Results
| Potential Cause | Recommended Solution |
| Different TP63 Isoform Functions | Be aware that TAp63 and ΔNp63 can have opposing biological functions.[7] Ensure your siRNA is specific to the isoform of interest if you are studying isoform-specific effects. |
| Off-target Effects | Unexpected phenotypes can arise from the unintended silencing of other genes. Validate your findings with at least two different siRNAs targeting different regions of the TP63 mRNA. |
| Delayed Phenotypic Response | The phenotypic effects of TP63 knockdown may not be apparent until several days after the initial mRNA and protein reduction due to the stability of downstream targets.[9] |
| Cell Line-Specific Responses | The role of TP63 can vary between cell types. The observed phenotype may be specific to the cell line being used. |
Experimental Protocols
General Protocol for TP63 siRNA Transfection using Lipofectamine RNAiMAX
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions. The example below is for a 24-well plate format.
Materials:
-
TP63-specific siRNA (and controls)
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
Cells to be transfected
-
24-well tissue culture plate
-
Appropriate cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection. For A549 cells, this is typically around 5 x 10^4 cells per well.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 10 pmol of siRNA into 50 µL of Opti-MEM Medium.
-
In a separate tube, dilute 1 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM Medium.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume = 100 µL). Mix gently by pipetting up and down and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 100 µL of siRNA-Lipofectamine RNAiMAX complexes to each well containing cells and medium.
-
Gently rock the plate back and forth to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After the desired incubation period, harvest the cells to analyze TP63 mRNA and protein levels.
Quantitative Real-Time PCR (qRT-PCR) for Measuring TP63 Knockdown
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for TP63 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the transfected and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and primers for TP63 and the housekeeping gene.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Visualizations
Caption: Key signaling pathways influencing and regulated by TP63 isoforms.
Caption: General experimental workflow for TP63 siRNA knockdown.
References
- 1. rjhbiosciences.com [rjhbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. ΔNp63 silencing, DNA methylation shifts, and epithelial-mesenchymal transition resulted from TAp63 genome editing in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Splicing Factor PTBP1 Represses TP63 γ Isoform Production in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HU [thermofisher.com]
- 7. Frontiers | TP63 Transcripts Play Opposite Roles in Chicken Skeletal Muscle Differentiation [frontiersin.org]
- 8. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 9. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 11. The optimal concentration of siRNA for gene silencing in primary cultured astrocytes and microglial cells of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing p63 ChIP-seq
Welcome to the technical support center for Chromatin Immunoprecipitation sequencing (ChIP-seq) of the transcription factor p63. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve your p63 ChIP-seq signal-to-noise ratio and obtain high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for a successful p63 ChIP-seq experiment?
The initial chromatin preparation is a critical determinant of a successful ChIP-seq experiment.[1] This multi-step process, which includes cell cross-linking, lysis, and chromatin shearing, must be carefully optimized to ensure high-quality chromatin suitable for immunoprecipitation.[1]
Q2: Which p63 antibody is recommended for ChIP-seq?
Several studies have successfully used the monoclonal antibody p63 (4A4) from Santa Cruz Biotechnology for p63 ChIP-seq.[2] It is crucial to validate the specificity of the chosen antibody, for instance, by performing a western blot on p63-depleted keratinocyte lysates to confirm it recognizes the correct p63 isoforms.[2] Another antibody that has been used is the polyclonal p63 (H129), also from Santa Cruz, which recognizes the alpha isoforms.[2][3]
Q3: What is the optimal chromatin fragment size for p63 ChIP-seq?
For transcription factors like p63, a chromatin fragment size range of 200-400 base pairs (bp) is generally recommended.[2] However, for ChIP-seq applications, a tighter range of 100-300 bp can also be targeted.[4][5] It is essential to verify the fragment size distribution before proceeding with the immunoprecipitation step.[4]
Q4: How can I reduce background noise in my p63 ChIP-seq data?
High background can result from several factors, including insufficient washing during immunoprecipitation, non-specific antibody binding, and using a poor-quality input control.[6] To minimize background, it is important to:
-
Use a highly specific and validated ChIP-grade antibody.[7][8]
-
Optimize the number of wash steps during the immunoprecipitation.[2][9]
-
Use an appropriate control, such as an IgG isotype control, and ensure it is sequenced to a sufficient depth to accurately model the background.[6]
-
Filter out genomic blacklist regions, which are known to be prone to artifacts, during data analysis.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your p63 ChIP-seq experiments and provides actionable solutions.
Issue 1: Low ChIP Signal (Poor Enrichment)
A weak ChIP signal can be a significant hurdle. The following workflow can help you troubleshoot and identify the root cause.
Caption: Troubleshooting workflow for low p63 ChIP signal.
Detailed Steps:
-
Antibody Validation: The quality of your antibody is paramount.[7][8] Not all antibodies are suitable for ChIP. Use a ChIP-validated antibody for p63. If you are unsure about your antibody's performance, consider performing a dot blot or a ChIP-western to confirm its specificity. Also, titrate the antibody concentration to find the optimal amount for your experiment.[10]
-
Cross-linking Optimization: Inefficient or excessive cross-linking can mask epitopes or lead to protein-protein cross-linking that hinders immunoprecipitation.
-
Formaldehyde Concentration and Time: Typically, cells are cross-linked with 1% formaldehyde for 10 minutes at room temperature.[11] However, this may need optimization for your specific cell type.
-
Quenching: Ensure complete quenching of the formaldehyde to prevent further cross-linking.
-
-
Chromatin Shearing: The size of your chromatin fragments directly impacts the resolution of your ChIP-seq data and the efficiency of the immunoprecipitation.
-
Sonication vs. Enzymatic Digestion: Sonication is a common method that uses mechanical force to shear chromatin and is less prone to sequence bias.[4][12] Enzymatic digestion, using micrococcal nuclease (MNase), is a gentler method that can be beneficial for preserving protein epitopes but may introduce sequence bias.[4][13]
-
Optimization is Key: Regardless of the method, you must optimize the conditions (e.g., sonication time and power, or MNase concentration and digestion time) to achieve the desired fragment size.[5][14] Over-sonication can damage epitopes and reduce ChIP efficiency.[5][14]
-
-
Immunoprecipitation (IP) Optimization: This step enriches for your protein of interest.
-
Bead Choice: Protein A or Protein G magnetic beads are commonly used to capture the antibody-protein-DNA complexes.[2][9]
-
Washing: A series of stringent washes is necessary to remove non-specifically bound chromatin.[15] The composition and number of wash buffers may need to be optimized to reduce background without eluting your target complex.
-
Issue 2: High Background Noise in Sequencing Data
High background can obscure true binding sites and lead to false-positive peaks. The following logical diagram outlines steps to mitigate this issue.
Caption: Strategies to reduce high background noise.
Detailed Steps:
-
Experimental Optimization:
-
Blocking and Washing: Pre-clearing the chromatin with beads before adding the specific antibody can reduce non-specific binding.[7] Optimizing the number and stringency of wash steps after immunoprecipitation is also crucial.[2]
-
Antibody Specificity: If high background persists, consider trying a different validated antibody for p63.[10] Always include an IgG control to assess the level of non-specific binding.
-
Input Control: The input control is essential for accurate peak calling.[6] It should be prepared from the same sheared chromatin as the IP sample and sequenced to a similar or greater depth.
-
-
Bioinformatic Analysis:
-
Peak Calling: Use a peak caller designed for transcription factor ChIP-seq, such as MACS2. Adjust the statistical parameters (e.g., p-value or q-value) to a more stringent threshold to reduce the number of false-positive peaks.
-
Blacklist Filtering: The ENCODE consortium has identified regions of the genome that are prone to anomalous, high signal in sequencing experiments.[6] Filtering out reads that map to these "blacklist" regions can significantly reduce background noise.[6]
-
Biological Replicates: Performing at least two biological replicates is highly recommended to ensure the reproducibility of your results.[16] Poor correlation between replicates can indicate a noisy experiment.
-
Experimental Protocols & Data Tables
Protocol 1: Chromatin Preparation and Sonication
This protocol is a general guideline and should be optimized for your specific cell type.
-
Cell Culture and Cross-linking:
-
Grow cells to ~80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Nuclear Isolation:
-
Resuspend cells in a hypotonic lysis buffer and incubate on ice.
-
Dounce homogenize to release the nuclei.
-
Pellet the nuclei by centrifugation and resuspend in a nuclear lysis buffer.
-
-
Chromatin Shearing by Sonication:
-
Sonicate the nuclear lysate using a Bioruptor or a similar sonicator.
-
Sonication parameters need to be optimized. A typical starting point is 10-15 cycles of 30 seconds "ON" and 30 seconds "OFF" at high power.
-
Keep samples cold during sonication.[4]
-
-
Verification of Chromatin Shearing:
-
Take an aliquot of the sheared chromatin, reverse the cross-links, and purify the DNA.
-
Run the purified DNA on an agarose gel or use a Bioanalyzer to check the fragment size distribution. The majority of fragments should be between 150 and 400 bp.
-
| Parameter | Recommendation | Notes |
| Cell Number | 1-10 x 10^6 cells per IP | Depends on p63 expression level. |
| Formaldehyde | 1% final concentration | Use fresh formaldehyde.[17] |
| Cross-linking Time | 10 minutes at RT | May require optimization. |
| Sonication Cycles | 10-15 cycles (30s ON/30s OFF) | Highly dependent on cell type and sonicator. |
| Fragment Size | 150-400 bp | Verify by gel electrophoresis or Bioanalyzer. |
Table 1: Recommended parameters for chromatin preparation.
Protocol 2: Immunoprecipitation
-
Pre-clearing Chromatin:
-
Dilute the sheared chromatin in IP dilution buffer.
-
Add Protein A/G magnetic beads and rotate for 1-2 hours at 4°C to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
-
Immunoprecipitation:
-
Set aside a small aliquot of the pre-cleared chromatin as the "input" control.
-
Add the p63 antibody (and IgG control in a separate tube) to the remaining chromatin and incubate overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washes:
-
Pellet the beads and discard the supernatant.
-
Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[2]
-
Finally, wash with a TE buffer.
-
-
Elution and Reversal of Cross-links:
-
Elute the chromatin from the beads using an elution buffer.
-
Add NaCl to the eluate and the input control and incubate at 65°C for at least 6 hours to reverse the cross-links.[2]
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
The purified DNA is now ready for library preparation and sequencing.
-
| Component | Recommendation | Purpose |
| p63 Antibody | 1-5 µg per IP | Titrate for optimal signal-to-noise. |
| IgG Control | Same amount as p63 antibody | To measure non-specific binding. |
| Wash Buffers | Low salt, high salt, LiCl | To remove non-specifically bound material. |
| Elution Buffer | SDS-containing buffer | To release the immunoprecipitated complexes. |
Table 2: Key components for immunoprecipitation.
By systematically addressing these common issues and optimizing your experimental protocol, you can significantly improve the signal-to-noise ratio of your p63 ChIP-seq experiments and generate high-quality data for your research.
References
- 1. Chromatin Shearing Optimization Kit | Diagenode [diagenode.com]
- 2. Genome-wide analysis of p63 binding sites identifies AP-2 factors as co-regulators of epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Effects of sheared chromatin length on ChIP-seq quality and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ten Common Mistakes in ChIP-seq Data Analysis â And How Seasoned Bioinformaticians Prevent Them [accurascience.com]
- 7. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Optimized protocols for chromatin immunoprecipitation of exogenously expressed epitope-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. How to improve signal to noise ratio in sequencing samples? [biostars.org]
- 11. academic.oup.com [academic.oup.com]
- 12. youtube.com [youtube.com]
- 13. epigenie.com [epigenie.com]
- 14. Finding a happy medium boosts ChIP-seq data quality – Genes to Genomes [genestogenomes.org]
- 15. youtube.com [youtube.com]
- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 17. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
overcoming off-target effects of T63 inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with T63 inhibitors, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and primary off-target effects of this compound inhibitors?
A1: The small molecule this compound has been reported to act on multiple signaling pathways. Its on-target effects are context-dependent. In osteoblasts, this compound promotes differentiation by activating the BMP and WNT/β-catenin signaling pathways[1]. Conversely, in nasopharyngeal carcinoma cells, it induces apoptosis by inhibiting the PI3K/Akt signaling pathway and promoting mitochondrial dysfunction[2]. Due to its activity on multiple pathways, distinguishing on-target from off-target effects is challenging and depends on the therapeutic goal. Undesired activity on pathways other than the one being targeted for a specific disease model would be considered an off-target effect.
Q2: My this compound inhibitor shows lower potency in cellular assays than in biochemical assays. Why?
A2: Discrepancies between biochemical and cellular assay potency are common. Several factors can contribute to this:
-
Cellular Permeability: The inhibitor may have poor membrane permeability, resulting in lower intracellular concentrations.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, reducing its effective concentration at the target site.
-
High ATP Concentration: Intracellular ATP concentrations (mM range) are much higher than those used in many biochemical kinase assays (µM range). If the this compound inhibitor is an ATP-competitive inhibitor, the high levels of endogenous ATP will compete with the inhibitor for binding to the target kinase, leading to a decrease in apparent potency.
-
Protein Binding: The inhibitor may bind to other intracellular proteins or lipids, reducing the free fraction available to engage the target.
-
Drug Metabolism: Cells may metabolize the inhibitor into less active or inactive forms.
Q3: I am observing unexpected cellular phenotypes that do not correlate with the known on-target activity of the this compound inhibitor. How can I determine if this is due to an off-target effect?
A3: Unexplained phenotypes are often the first sign of off-target activity. To investigate this, a multi-step approach is recommended:
-
Target Engagement Assay: First, confirm that the inhibitor is engaging its intended target in the cells at the concentrations used. This can be done using techniques like Western blot to check for phosphorylation status of a downstream substrate or by cellular thermal shift assay (CETSA).
-
Dose-Response Analysis: Perform a careful dose-response curve for both the expected on-target phenotype and the unexpected off-target phenotype. Different EC50 values may suggest that the effects are mediated by different targets.
-
Use of Structurally Unrelated Inhibitors: Test other inhibitors of the same target that are structurally different from your this compound inhibitor. If these inhibitors reproduce the on-target effect but not the unexpected phenotype, it strongly suggests the phenotype is a result of an off-target effect of the this compound inhibitor.
-
Rescue Experiments: If possible, perform a rescue experiment. For example, if the inhibitor's on-target effect is to decrease cell proliferation, overexpressing a drug-resistant mutant of the target protein should rescue this effect. If the off-target phenotype persists, it is independent of the intended target.
-
Kinome Profiling: Perform a kinome-wide selectivity screen to identify other kinases that the this compound inhibitor may be binding to. This can reveal potential off-target candidates.
Troubleshooting Guides
Issue 1: High Cellular Toxicity at Concentrations Required for On-Target Inhibition
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | Perform a kinome scan to identify unintended targets. Lower the inhibitor concentration to a level that maintains on-target activity but minimizes toxicity. | Identification of off-target kinases. Reduced cellular toxicity while preserving the desired on-target effect. |
| General cytotoxicity | Test the inhibitor in a cell line that does not express the intended target. | If toxicity persists, the effect is target-independent and likely due to general cytotoxicity. |
| On-target toxicity | Use a lower, non-toxic dose in combination with another synergistic agent.[3] | A combination therapy may allow for a lower, less toxic dose of the this compound inhibitor. |
Issue 2: Inconsistent Results Between Experimental Batches
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor degradation | Prepare fresh stock solutions of the this compound inhibitor from powder for each experiment. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. | Consistent inhibitor potency and reproducible experimental results. |
| Variability in cell culture | Standardize cell passage number, seeding density, and growth conditions. Regularly test for mycoplasma contamination. | Reduced variability in cellular response to the inhibitor. |
| Assay variability | Include positive and negative controls in every experiment. Use a reference compound with a known IC50 to monitor assay performance. | Reliable and consistent data generation. |
Experimental Protocols & Data
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
This protocol is used to confirm that the this compound inhibitor is binding to its intended target protein within the cell.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the this compound inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1 hour.
-
Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heating Step: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein in the supernatant by Western blot.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
To identify potential off-targets, a kinase selectivity profiling assay is essential. This is typically performed as a service by specialized companies.
-
Compound Submission: Provide the this compound inhibitor at a specified concentration (e.g., 1 µM).
-
Assay Performance: The service provider will test the inhibitor against a large panel of purified kinases (e.g., >400 kinases). The activity of each kinase is measured in the presence of the inhibitor.
-
Data Analysis: The results are provided as a percentage of inhibition for each kinase. Strong inhibition of kinases other than the intended target reveals potential off-targets.
Table 1: Example Kinome Scan Data for a Hypothetical this compound Inhibitor
| Kinase Target | % Inhibition at 1 µM | On-Target/Off-Target |
| Target Kinase X | 95% | On-Target |
| Kinase A | 85% | Off-Target |
| Kinase B | 60% | Off-Target |
| Kinase C | 15% | Negligible |
| Kinase D | 5% | Negligible |
This data indicates that at 1 µM, the inhibitor potently hits its intended target but also significantly inhibits Kinase A and moderately inhibits Kinase B, which could be responsible for off-target effects.
Visualizations
References
- 1. Small molecule this compound suppresses osteoporosis by modulating osteoblast differentiation via BMP and WNT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in nasopharyngeal carcinoma cells through mitochondrial dysfunction and inhibition of PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chasing the Target: New Phenomena of Resistance to Novel Selective RET Inhibitors in Lung Cancer. Updated Evidence and Future Perspectives [mdpi.com]
Technical Support Center: TAp63 Functional Assays
Welcome to the technical support center for TAp63 functional assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments involving the TAp63 transcription factor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to inconsistent results in TAp63 functional assays.
Luciferase Reporter Assay: Why am I seeing low or inconsistent luciferase activity?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Transfection Efficiency: Low transfection efficiency is a primary cause of weak reporter signals.
-
Solution: Optimize your transfection protocol by titrating the amount of plasmid DNA and transfection reagent. Ensure high-quality, endotoxin-free plasmid DNA is used. Consider testing different transfection reagents or methods (e.g., electroporation) for your specific cell line.[1]
-
-
Incorrect Promoter-Reporter Construct: The reporter construct may not contain the appropriate TAp63 binding sites for the gene of interest.
-
Solution: Verify the sequence of your promoter-reporter construct to confirm the presence of validated TAp63 response elements.
-
-
Low TAp63 Expression: The levels of ectopically expressed or endogenous TAp63 may be insufficient to activate the reporter.
-
Solution: Confirm TAp63 expression levels by Western blot or qRT-PCR. If overexpressing TAp63, consider using a stronger promoter or increasing the amount of expression vector transfected.
-
-
Cell Line-Specific Effects: The chosen cell line may lack essential co-factors required for TAp63-mediated transcription.
-
Solution: Consider using a different cell line known to be responsive to TAp63 signaling.
-
-
Signal Saturation: Excessively high signals can also lead to inconsistent readings.[2]
-
Solution: Reduce the amount of TAp63 expression vector or reporter plasmid used in the transfection.[1]
-
Apoptosis Assay: Why are my Annexin V staining results variable or showing high background?
Possible Causes and Troubleshooting Steps:
-
Cell Health and Confluency: Unhealthy or overly confluent cells can undergo spontaneous apoptosis, leading to high background.
-
Solution: Use healthy, log-phase cells for your experiments. Avoid letting cells become over-confluent before or during the experiment.[3]
-
-
Harsh Cell Handling: Excessive centrifugation speeds or vigorous pipetting can damage cell membranes, leading to false-positive Annexin V staining.
-
Solution: Handle cells gently throughout the staining procedure. Use optimized centrifugation speeds (e.g., 300-400 x g) for your cell type.
-
-
Inappropriate Reagents or Staining Conditions:
-
Compensation Issues in Flow Cytometry: Spectral overlap between fluorochromes (e.g., FITC and PI) can lead to inaccurate results if not properly compensated.
-
Solution: Use single-stained controls for each fluorochrome to set up proper compensation on the flow cytometer.[3]
-
Senescence Assay: Why is the Senescence-Associated β-Galactosidase (SA-β-gal) staining weak or inconsistent?
Possible Causes and Troubleshooting Steps:
-
Insufficient Induction of Senescence: The experimental conditions may not be sufficient to induce a robust senescent phenotype.
-
Solution: Ensure that TAp63 is expressed at levels sufficient to induce senescence. The time course of senescence induction can vary, so consider analyzing samples at multiple time points.
-
-
Incorrect pH of Staining Solution: The activity of β-galactosidase is highly pH-dependent.
-
Solution: The staining solution should be at pH 6.0. Prepare the staining solution fresh and verify the pH before use.[4]
-
-
Suboptimal Fixation: Inadequate or excessive fixation can affect enzyme activity and cell morphology.
-
Solution: Optimize the fixation step. A common starting point is 2% formaldehyde/0.2% glutaraldehyde in PBS for 5-15 minutes at room temperature.
-
-
Low Cell Density: Senescent cells are typically larger and have a lower proliferation rate. Plating cells too sparsely can make it difficult to find and analyze stained cells.
-
Solution: Plate cells at a sufficient density to allow for easy visualization after staining.
-
Quantitative Data Summary
| Parameter | Luciferase Reporter Assay | Apoptosis Assay (Flow Cytometry) | Senescence Assay (SA-β-gal) |
| Cell Seeding Density | 30-50% confluency at transfection | 1-5 x 10^5 cells per sample | 50-70% confluency at induction |
| Plasmid DNA (24-well plate) | 100-500 ng total DNA | Varies with expression system | Varies with expression system |
| Transfection Reagent | Follow manufacturer's protocol | Follow manufacturer's protocol | Follow manufacturer's protocol |
| Incubation Time | 24-72 hours post-transfection | Varies with inducer (e.g., 24-72h) | 3-10 days post-induction |
| Staining Volume | N/A | 100 µL Annexin V binding buffer | 1 mL staining solution per 35mm dish |
Experimental Protocols
Protocol 1: TAp63 Luciferase Reporter Assay
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the following plasmids per well:
-
50-200 ng of the TAp63 expression vector (or empty vector control).
-
100-300 ng of the firefly luciferase reporter plasmid containing the promoter of a known TAp63 target gene.
-
10-50 ng of a Renilla luciferase control plasmid (e.g., pRL-TK) for normalization.
-
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
Cell Lysis: Wash cells once with PBS and then add 100 µL of passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle rocking.
-
Luciferase Measurement:
-
Transfer 20 µL of the cell lysate to a white-walled 96-well plate.
-
Add 100 µL of firefly luciferase substrate and measure the luminescence (Reading A).
-
Add 100 µL of Stop & Glo® reagent (or equivalent) to quench the firefly luciferase reaction and activate the Renilla luciferase. Measure the luminescence (Reading B).
-
-
Data Analysis: Calculate the relative luciferase activity by dividing Reading A by Reading B for each sample.
Protocol 2: TAp63-Induced Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Induce TAp63 expression in your cells (e.g., via transfection or a regulatable expression system). Culture for 24-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle, non-enzymatic cell dissociation buffer (avoid trypsin-EDTA). Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Protocol 3: TAp63-Induced Senescence Assay (SA-β-gal Staining)
-
Cell Culture and Treatment: Induce TAp63 expression and culture the cells for 5-10 days, changing the media every 2-3 days.
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 1 mL of 2% formaldehyde/0.2% glutaraldehyde in PBS for 10-15 minutes at room temperature.
-
-
Washing: Wash the cells twice with PBS.
-
Staining:
-
Add 1 mL of freshly prepared SA-β-gal staining solution (containing X-gal) to each dish.
-
Incubate the cells at 37°C (without CO2) for 12-24 hours. Protect from light.
-
-
Visualization:
-
Wash the cells with PBS.
-
Add PBS to cover the cells and visualize under a light microscope. Senescent cells will appear blue.
-
Visualizations
References
stability issues of small molecule T63 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of the small molecule T63 in solution. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the small molecule this compound and what is its known mechanism of action?
A1: this compound is a novel curcumin analogue that has demonstrated anti-cancer activity.[1][2] It has been shown to induce apoptosis in nasopharyngeal carcinoma (NPC) cells, including radioresistant cell lines.[1] The mechanism of action involves the induction of mitochondrial dysfunction and the inhibition of the PI3K/Akt signaling pathway.[1]
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound in nasopharyngeal carcinoma cell lines have been reported. For CNE2 cells, the IC50 is 0.51 µM, and for the radioresistant CNE2R cells, it is 0.37 µM after 48 hours of treatment.[1]
Q3: Are there any known stability issues with this compound in solution?
Q4: What is the recommended solvent for dissolving this compound?
A4: The provided research indicates that this compound was added to cell culture medium at different final concentrations, suggesting it was likely dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution before further dilution in aqueous media.[1] This is a common practice for water-insoluble small molecules.
Q5: How should I prepare and store this compound stock solutions?
A5: Based on general best practices for potentially unstable small molecules:
-
Dissolution: Dissolve this compound in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in your experimental buffer or cell culture medium immediately before use. Avoid prolonged storage of diluted aqueous solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity | Degradation of this compound in aqueous solution. As a curcumin analogue, this compound may be susceptible to hydrolysis, especially at neutral or alkaline pH. | 1. Prepare fresh working solutions of this compound from a frozen DMSO stock immediately before each experiment. 2. Minimize the time the compound is in aqueous buffer or media before being added to cells. 3. Consider conducting experiments at a slightly acidic pH if compatible with your experimental system, as curcumin analogues are often more stable under these conditions. |
| Precipitation of this compound in aqueous media. this compound may have low aqueous solubility, leading to precipitation when diluted from a DMSO stock. | 1. Visually inspect the media for any precipitate after adding the this compound solution. 2. Decrease the final concentration of this compound in the assay. 3. Increase the percentage of serum in the cell culture medium (if applicable), as serum proteins can sometimes help to solubilize hydrophobic compounds. | |
| Variability between experimental replicates | Inconsistent compound handling. Repeated freeze-thaw cycles of the stock solution can lead to degradation. | 1. Aliquot the DMSO stock solution into single-use volumes to avoid multiple freeze-thaw cycles. 2. Ensure thorough mixing of the working solution before adding it to the experimental setup. |
| Adsorption to plasticware. Hydrophobic small molecules can adsorb to the surface of plastic tubes and plates. | 1. Use low-adhesion microplates and tubes where possible. 2. Pre-condition pipette tips by aspirating and dispensing the compound solution a few times before transferring. | |
| No observed biological effect | Complete degradation of this compound. The compound may have degraded entirely due to improper storage or handling. | 1. Verify the integrity of the this compound solid compound. If possible, obtain a fresh batch. 2. Prepare a fresh DMSO stock solution and new working dilutions. |
| Incorrect concentration calculation. | Double-check all calculations for dilutions from the stock solution to the final working concentration. |
Experimental Protocols
Cell Viability Assay (MTT Assay) with this compound
This protocol is adapted from the methodology described for this compound in nasopharyngeal carcinoma cells.[1]
-
Cell Seeding: Seed nasopharyngeal carcinoma cells (e.g., CNE2, CNE2R) in a 96-well plate at a density of 5 x 10³ cells per well. Allow the cells to adhere overnight.
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM).
-
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induced apoptosis via PI3K/Akt inhibition.
Caption: Recommended workflow for handling this compound.
References
p63 Plasmid Transfection Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining p63 plasmid transfection protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell confluency for p63 plasmid transfection?
A1: For most cell types, a confluency of 70-90% at the time of transfection is recommended to ensure optimal uptake of the plasmid DNA.[1][2] Cells should be in their logarithmic growth phase.
Q2: How can I minimize cytotoxicity associated with p63 overexpression?
A2: Overexpression of p63, particularly the TAp63 isoform, can induce apoptosis and cell cycle arrest.[3][4] To mitigate this, consider the following:
-
Use the lowest effective concentration of the p63 plasmid.
-
Optimize the ratio of transfection reagent to DNA to minimize reagent-based toxicity.
-
Perform a time-course experiment to determine the optimal incubation time for transfection complexes.
-
Consider using an inducible expression system to control the timing and level of p63 expression.
Q3: Which transfection reagent is best for p63 plasmid delivery?
A3: The choice of transfection reagent is highly cell-type dependent. For commonly used cell lines in p63 research, such as HaCaT keratinocytes, lipid-based reagents have shown success.[2][5] It is recommended to perform an optimization experiment comparing different reagents and their ratios to the plasmid DNA.[1]
Q4: How soon after transfection can I expect to see p63 expression?
A4: Expression of the p63 protein can typically be detected within 24 to 72 hours post-transfection. The exact timing will depend on the cell type, the expression vector, and the transfection efficiency.
Q5: What are the key signaling pathways regulated by p63?
A5: p63 is a master regulator of epithelial development and is involved in several key signaling pathways, including Wnt, Hedgehog, Notch, and EGFR pathways.[6][7][8] The specific pathways affected can depend on the p63 isoform being expressed (TAp63 vs. ΔNp63).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal DNA:reagent ratio | Optimize the ratio of plasmid DNA to transfection reagent. Start with the manufacturer's recommended ratio and test a range of higher and lower ratios.[1] |
| Poor DNA quality | Ensure the p63 plasmid DNA is of high purity (A260/A280 ratio of ~1.8) and free of endotoxins.[9] | |
| Cell health and confluency | Use healthy, low-passage number cells and ensure they are at the optimal confluency (70-90%) at the time of transfection.[1][2] | |
| Incorrect transfection protocol | Review the transfection protocol carefully and ensure all steps are followed correctly, including incubation times and media conditions. | |
| High Cell Death/Toxicity | Cytotoxicity from transfection reagent | Decrease the concentration of the transfection reagent and/or the incubation time of the transfection complexes with the cells. |
| p63-induced apoptosis or cell cycle arrest | Use a lower concentration of the p63 plasmid.[3][4] Consider using a less cytotoxic isoform, such as ΔNp63, if appropriate for the experimental goals. | |
| Unhealthy cells prior to transfection | Ensure cells are healthy and not stressed before starting the transfection procedure. | |
| Inconsistent Results | Variation in cell density | Plate cells at a consistent density for all experiments. |
| Pipetting errors | Prepare a master mix of the DNA-transfection reagent complexes to minimize well-to-well variability. | |
| Passage number of cells | Use cells within a consistent and low passage number range, as transfection efficiency can decrease with higher passage numbers. |
Quantitative Data Summary
Table 1: Example Transfection Efficiencies for Plasmid DNA in HaCaT Cells
| Transfection Reagent | Plasmid DNA Amount (µg) | DNA:Reagent Ratio (µg:µl) | Transfection Efficiency (%) | Cell Viability (%) | Reference |
| Biontex K2 | 0.5 | 1:2 | ~20-30 | Not specified | [2] |
| Lipofectamine® 2000 | Not specified | Not specified | ~0-3 | Not specified | [2] |
| Biontex K2 | 2 | 1:4 | 64.2 | Not significantly affected | [5] |
| Lipofectamine® 2000 | 2 | Not specified | 22.2 | Not significantly affected | [5] |
Note: Transfection efficiencies are highly dependent on experimental conditions and should be empirically determined for your specific cell line and plasmid.
Experimental Protocols
Detailed Protocol for p63 Plasmid Transfection using a Lipid-Based Reagent
Materials:
-
p63 expression plasmid (e.g., pCMV-TAp63α)
-
HaCaT cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)
-
6-well tissue culture plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed HaCaT cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of DNA-Lipid Complexes (perform in a sterile hood): a. In a microcentrifuge tube, dilute 2.5 µg of the p63 plasmid DNA in 125 µl of serum-free medium. b. In a separate microcentrifuge tube, dilute 5 µl of the lipid-based transfection reagent in 125 µl of serum-free medium. c. Add the diluted DNA to the diluted lipid reagent, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: a. Gently add the 250 µl of DNA-lipid complexes dropwise to each well of the 6-well plate containing the cells. b. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Post-Transfection Analysis: After the desired incubation period, cells can be harvested for analysis of p63 expression by methods such as Western blotting or immunofluorescence.
Protocol for Western Blot Analysis of p63 Expression
Materials:
-
Transfected cell lysate
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against p63
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the transfected cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-p63 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
References
- 1. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. biontex.com [biontex.com]
- 3. Effect of ΔNp63β on cell cycle and apoptosis in T98G cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The dual role of p63 in cancer [frontiersin.org]
- 5. biontex.com [biontex.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Pathway Regulation of p63, a Director of Epithelial Cell Fate [frontiersin.org]
- 8. p63-related signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
T63 vs p53: A Comparative Guide to Their Roles in Apoptosis and Cell Cycle Arrest
For researchers, scientists, and drug development professionals, understanding the nuanced roles of the p53 tumor suppressor family, including its homolog p63, is critical for advancing cancer biology and therapeutic strategies. While p53 is a well-established guardian of the genome, the functions of p63 are more complex, with its various isoforms exhibiting both similar and opposing effects on cell fate. This guide provides an objective comparison of T63 and p53 in regulating apoptosis and cell cycle arrest, supported by experimental data and detailed protocols.
The p53 family of transcription factors, comprising p53, p63 (also known as TP73L or KET), and p73, plays a pivotal role in maintaining cellular integrity in response to stress signals. p53 is a critical tumor suppressor that, upon activation by cellular stresses like DNA damage, induces cell cycle arrest or apoptosis to prevent the propagation of damaged cells.[1][2] The p63 gene, through alternative promoter usage and splicing, gives rise to two main classes of isoforms: the full-length TAp63 isoforms, which contain a transactivation (TA) domain similar to p53, and the N-terminally truncated ΔNp63 isoforms, which lack this domain.[3][4] This structural difference is the primary determinant of their distinct functions.
Functional Comparison: TAp63, ΔNp63, and p53
Generally, TAp63 isoforms act as tumor suppressors, mirroring the functions of p53 by inducing apoptosis and cell cycle arrest.[3][5] In contrast, ΔNp63 isoforms often exhibit oncogenic properties by promoting cell survival and proliferation, in some contexts by acting as dominant-negative inhibitors of p53 and TAp73.[3][6][7]
Apoptosis
Both p53 and TAp63 can initiate apoptosis by transcriptionally activating pro-apoptotic genes.[5][8] However, the specific target genes and the cellular contexts in which they function can differ. ΔNp63, on the other hand, is often associated with resistance to apoptosis.[9] For instance, in head and neck squamous cell carcinoma (HNSCC) cells, ablation of ΔNp63α leads to increased apoptosis, as evidenced by higher levels of cleaved PARP and increased Annexin V staining.[3]
Cell Cycle Arrest
p53 famously mediates cell cycle arrest, primarily at the G1/S checkpoint, through the transcriptional activation of the cyclin-dependent kinase inhibitor p21.[1][10] TAp63 isoforms can also upregulate p21 to halt cell cycle progression.[3] Conversely, ΔNp63α has been shown to directly bind to the p21 promoter to repress its expression, thereby promoting cell cycle progression.[3]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies, highlighting the differential effects of p53, TAp63, and ΔNp63 on apoptosis and cell cycle distribution.
| Protein | Cell Line | Assay | Result | Reference |
| p53 | Prostate Cancer Cells (C4-2B) | Western Blot | Upregulation of p53 expression with combined Resveratrol and Docetaxel treatment. | [11] |
| TAp63γ | Erythroleukemia cells | Reporter Assay | Upregulation of p21 expression. | [3] |
| ΔNp63α | Human primary keratinocytes | Western Blot | Ablation of p63 expression increases p21 expression. | [3] |
| ΔNp63α | HNSCC cells | Annexin V Staining | p63 ablation results in increased Annexin V staining. | [3] |
| Protein | Cell Line | Assay | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | T98G (Glioblastoma) | Flow Cytometry | 55% | 30% | 15% | [5] |
| ΔNp63β Overexpression | T98G (Glioblastoma) | Flow Cytometry | 75% | 15% | 10% | [5] |
Signaling Pathways
The signaling pathways initiated by p53 and p63 isoforms, while sharing some downstream effectors, are distinct.
Caption: p53-mediated cell cycle arrest and apoptosis pathway.
Caption: Opposing roles of TAp63 and ΔNp63 in apoptosis and cell cycle.
Experimental Protocols
Accurate assessment of apoptosis and cell cycle arrest is fundamental to studying p53 and p63 function. Below are detailed methodologies for key experiments.
Annexin V Staining for Apoptosis Detection by Flow Cytometry
This assay identifies apoptotic cells based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[13] Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V positive, PI negative) from late apoptotic or necrotic cells (Annexin V positive, PI positive).[12][13]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line of interest using a desired method. Include appropriate positive and negative controls.
-
Harvest cells (for adherent cells, use trypsin and neutralize with serum-containing media) and wash once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caption: Workflow for Annexin V apoptosis assay.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[14] PI is a fluorescent intercalating agent that stains DNA stoichiometrically. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice or at -20°C for longer storage.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Caption: Workflow for cell cycle analysis using PI staining.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Role of p63 in Development, Tumorigenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effect of ΔNp63β on cell cycle and apoptosis in T98G cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The dual role of p63 in cancer [frontiersin.org]
- 7. ΔNp63 in squamous cell carcinoma: defining the oncogenic routes affecting epigenetic landscape and tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. ΔNp63α in cancer: Importance and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Developmental Roles of p63 and p73
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a cornerstone of cancer research, known for its role in orchestrating cellular responses to stress, such as cell cycle arrest and apoptosis. Less than two decades after its discovery, two homologous proteins, p63 and p73, were identified, forming the p53 family of transcription factors.[1][2] While all three members share structural similarities and can regulate cell cycle and apoptosis, knockout mouse studies have revealed a surprising functional diversity.[2][3] Unlike p53-null mice, which are prone to spontaneous tumors but develop normally, mice lacking p63 or p73 exhibit severe developmental abnormalities without an increased cancer susceptibility.[2][3][4] This guide provides an objective comparison of the critical and distinct roles that p63 and p73 play during embryonic development, supported by experimental data, detailed protocols, and pathway visualizations.
Gene Structure and Isoform Diversity
A key feature complicating the study of p63 and p73 is their expression as multiple protein isoforms with often opposing functions.[5][6] Both the TP63 and TP73 genes utilize two different promoters, leading to two main classes of proteins:
-
TA (Transactivating) isoforms : Transcribed from the first promoter (P1), these full-length proteins contain an N-terminal transactivation domain homologous to that of p53. TAp63 and TAp73 can bind to p53 target genes and often induce apoptosis and cell cycle arrest.[5][6][7]
-
ΔN (Delta N) isoforms : Transcribed from an alternative, internal promoter (P2), these isoforms are N-terminally truncated and lack the primary transactivation domain.[5][7][8] They can act as dominant-negative inhibitors of TAp63, TAp73, and p53, or function as independent transcription factors.[5][9]
Furthermore, alternative splicing at the 3' end of the transcripts generates various C-terminal isotypes (e.g., α, β, γ), adding another layer of functional complexity.[9][10]
Core Developmental Functions: A Tale of Two Architects
While both p63 and p73 are essential for development, their primary responsibilities lie in architecting entirely different tissue systems.
p63: The Master Regulator of Epithelial Development
p63 is indispensable for the development and maintenance of stratified epithelia, most notably the epidermis (the outer layer of the skin).[5][11][12] Its functions are multifaceted and critical for epithelial integrity.[1] Knockout mouse studies have definitively established that in the absence of p63, mice are born without an epidermis and other stratified epithelia, and they also exhibit severe limb and craniofacial malformations.[11][13]
The ΔNp63 isoforms are considered the most crucial for epithelial development, required for the initial commitment of cells to a stratified epithelial lineage and for maintaining the proliferative potential of epithelial stem cells.[5][13] In contrast, TAp63 isoforms are largely dispensable for initial development but contribute to later differentiation processes and help maintain tissue integrity in the adult.[5][13] Key roles of p63 in epithelial development include:
-
Lineage Commitment and Proliferation : Driving the formation of stratified epithelia.[11][13]
-
Differentiation : Regulating a complex program of gene expression that allows keratinocytes to mature.[5][13]
-
Cell Adhesion : Directly regulating the expression of genes like Perp, which is essential for the structure of desmosomes that hold epithelial cells together.[5][11]
-
Appendage Development : Inducing genes required for the formation of hair follicles, teeth, and glands.[11]
p73: A Key Player in Neurogenesis and Beyond
In stark contrast to p63, p73's primary developmental role is centered on the central nervous system (CNS).[2][14] Mice lacking p73 suffer from a range of severe neurological defects, including hippocampal dysgenesis (improper formation of the hippocampus), hydrocephalus (an accumulation of cerebrospinal fluid in the brain), and the loss of specific neuronal populations like Cajal-Retzius cells.[14][15][16]
The TAp73 isoforms are particularly important for these processes.[8] They are crucial for proper cortical patterning and neuronal differentiation.[15] One of the key mechanisms is through the transcriptional activation of the p75 neurotrophin receptor (p75NTR), which is vital for neurite outgrowth and neuronal survival.[8][17] Beyond the CNS, p73 also plays roles in:
-
Pheromonal Signaling : p73-deficient mice exhibit defects in the pheromone sensory pathway.[16]
-
Inflammation : The knockout mice also suffer from chronic inflammation.[18]
-
Ciliogenesis : TAp73 acts as a master regulator of multiciliogenesis, the process of forming multiple cilia on a single cell, which is essential for fluid transport in the airways and brain ventricles.[19][20]
Comparative Analysis of Knockout Mouse Phenotypes
The starkly different outcomes of deleting p63 versus p73 in mouse models provide the clearest evidence of their distinct developmental functions. The phenotypes of isoform-specific knockouts further dissect their individual contributions.
| Gene Knockout | Key Developmental Phenotypes | References |
| Total p63 (p63-/-) | Complete absence of epidermis and other stratified epithelia; Truncated limbs; Craniofacial malformations. | [10][11][13] |
| TAp63 (TAp63-/-) | Largely dispensable for embryonic development; mice are viable. | [5] |
| ΔNp63 (ΔNp63-/-) | Required for commitment to the stratified epithelial lineage. | [5] |
| Total p73 (p73-/-) | Severe neurological defects: hippocampal dysgenesis, hydrocephalus, loss of Cajal-Retzius neurons; Chronic inflammation; Pheromonal signaling defects. | [4][14][16][18] |
| TAp73 (TAp73-/-) | Hippocampal dysgenesis similar to the full knockout; Predisposition to spontaneous tumors later in life. | [8][14][18] |
| ΔNp73 (ΔNp73-/-) | Mice are viable and fertile but display signs of neurodegeneration. | [18] |
Molecular Mechanisms: Target Genes and Signaling Pathways
As transcription factors, p63 and p73 exert their developmental control by regulating the expression of specific sets of downstream target genes. While there is some overlap, particularly with p53-regulated genes involved in apoptosis, many target genes are unique and reflect their specialized functions.[4][21]
Key Target Genes
| Family Member | Isoform | Key Target Gene(s) | Biological Process | References |
| p63 | ΔNp63 / TAp63 | Perp | Cell-cell adhesion (desmosome function) | [5] |
| Dlx5/6, P-cadherin | Appendage development | [11] | ||
| ΔNp63 | (Represses) miR-203 | Maintains stem cell proliferation | [5] | |
| TAp63 | p21, 14-3-3σ | Cell cycle arrest, differentiation | [7][12] | |
| p73 | TAp73 | p75NTR (Ngfr) | Neuronal differentiation and survival | [8][17] |
| Foxj1 | Multiciliogenesis | [19] | ||
| Sox-2, Hey-2 | Neural stem cell maintenance | [19] | ||
| DNp73 | (Regulates) TGF-β signaling | Angiogenesis, cell migration | [22] |
Visualizing a Key Pathway: TAp73 in Neuronal Development
The role of TAp73 in neurogenesis is a well-defined pathway. TAp73 directly binds to the promoter of the p75NTR gene, activating its transcription. The resulting p75NTR protein is a receptor for nerve growth factor (NGF), and its activation is critical for the differentiation, survival, and neurite outgrowth of cortical neurons.[8][17]
Experimental Protocols
Understanding the functions of p63 and p73 relies on a set of core molecular biology techniques. Below are generalized methodologies for key experiments cited in this guide.
Generation of Knockout Mouse Models
This technique is fundamental to studying gene function at the organismal level.
-
Principle : To disrupt the function of a specific gene (TP63 or TP73) in mice to observe the resulting phenotype.
-
Methodology :
-
Targeting Vector Construction : A DNA construct is created containing sequences homologous to the target gene, but with a critical exon or domain (e.g., the DNA-binding domain) replaced by a selectable marker, like a neomycin resistance gene.
-
ES Cell Transfection : The targeting vector is introduced into embryonic stem (ES) cells, typically via electroporation.
-
Homologous Recombination : In a small fraction of cells, the targeting vector replaces the endogenous gene copy through homologous recombination.
-
Selection and Screening : ES cells are grown on a medium containing a selection agent (e.g., neomycin). Resistant colonies are picked and screened by PCR or Southern blotting to confirm correct gene targeting.
-
Blastocyst Injection : Correctly targeted ES cells are injected into early-stage mouse embryos (blastocysts).
-
Generation of Chimeras : The injected blastocysts are implanted into a surrogate mother. The resulting offspring (chimeras) are a mix of cells from the original blastocyst and the modified ES cells.
-
Germline Transmission : Chimeras are bred with wild-type mice. If the modified ES cells contributed to the germline, the targeted gene disruption will be passed on to the next generation, creating heterozygous knockout mice, which can then be interbred to produce homozygous null animals.[13][14]
-
Chromatin Immunoprecipitation (ChIP) and ChIP-Sequencing
ChIP is used to identify the direct DNA binding sites of a transcription factor like p63 or p73 across the genome.
-
Principle : To isolate and identify DNA fragments that are directly bound by a specific protein in living cells.
-
Methodology :
-
Cross-linking : Cells or tissues are treated with formaldehyde to create covalent cross-links between proteins and the DNA they are bound to.
-
Chromatin Shearing : The cells are lysed, and the chromatin is sheared into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation (IP) : An antibody specific to the target protein (e.g., anti-p63 or anti-p73) is added to the chromatin fragments. The antibody-protein-DNA complexes are then captured using antibody-binding magnetic or agarose beads.
-
Washing and Elution : The beads are washed to remove non-specifically bound chromatin. The complexes are then eluted from the beads.
-
Reverse Cross-linking : The cross-links are reversed by heating, and the proteins are digested with proteinase K, releasing the DNA.
-
DNA Purification : The DNA is purified.
-
Analysis : For standard ChIP, the presence of a specific target sequence is assessed by quantitative PCR (qPCR). For ChIP-sequencing (ChIP-seq), the entire library of purified DNA fragments is sequenced using next-generation sequencing to identify binding sites genome-wide.[4]
-
Gene Expression Analysis (Microarray / RNA-seq)
These techniques are used to determine which genes are up- or down-regulated in response to the presence, absence, or overexpression of p63 or p73.
-
Principle : To quantify the abundance of thousands of different mRNA transcripts simultaneously, providing a snapshot of the cellular transcriptome.
-
Methodology :
-
RNA Extraction : Total RNA is isolated from control cells/tissues and experimental cells/tissues (e.g., p63-knockdown cells).
-
Library Preparation :
-
For Microarray : The RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye.
-
For RNA-seq : The RNA is typically depleted of ribosomal RNA, fragmented, and converted into a library of cDNA fragments with adapters for sequencing.
-
-
Hybridization/Sequencing :
-
Microarray : The labeled cDNA is hybridized to a microarray chip, which contains thousands of known DNA probes. The amount of fluorescence at each probe indicates the expression level of that gene.[4][9]
-
RNA-seq : The prepared library is sequenced using a next-generation sequencing platform, generating millions of short reads.[23]
-
-
Data Analysis :
-
Microarray : The fluorescence intensity values are normalized and compared between control and experimental samples to identify differentially expressed genes.
-
RNA-seq : The sequence reads are aligned to a reference genome, and the number of reads mapping to each gene is counted. These counts are normalized and statistically analyzed to identify genes with significant changes in expression.
-
-
Conclusion
While p63 and p73 are structurally related members of the p53 family, their developmental roles are strikingly divergent and non-redundant. p63 is the undisputed master architect of the epidermis and other stratified epithelia, governing their formation, proliferation, and adhesion.[11][12] In contrast, p73 is a critical regulator of the central nervous system, essential for neurogenesis, neuronal survival, and the formation of complex brain structures.[14][16] This functional specialization is driven by the expression of unique isoforms and the regulation of distinct sets of target genes. Understanding these separate roles is crucial for developmental biology and for providing context to their functions in disease, including cancer and developmental syndromes.
References
- 1. p63: A Master Regulator at the Crossroads Between Development, Senescence, Aging, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] p63 and p73: roles in development and tumor formation. | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of direct p73 target genes combining DNA microarray and chromatin immunoprecipitation analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of p63 in Development, Tumorigenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. p63 in skin development and ectodermal dysplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Master regulatory role of p63 in epidermal development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p63 regulates proliferation and differentiation of developmentally mature keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. documentsdelivered.com [documentsdelivered.com]
- 16. Frontiers | The Trp73 Mutant Mice: A Ciliopathy Model That Uncouples Ciliogenesis From Planar Cell Polarity [frontiersin.org]
- 17. TAp73 knockout mice show morphological and functional nervous system defects associated with loss of p75 neurotrophin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isoform-specific p73 knockout mice reveal a novel role for ΔNp73 in the DNA damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | p73 as a Tissue Architect [frontiersin.org]
- 20. journals.biologists.com [journals.biologists.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. GSE60827 - RNA-Seq analysis comparing p53-null versus ΔNp63Δ/Δ;p53-null or ΔNp73Δ/Δ;p53-null thymic lymphoma tumors - OmicsDI [omicsdi.org]
Unraveling the Isoform-Specific Roles of p63: A Comparative Guide to Differential Gene Expression in TAp63 vs. ΔNp63 Knockout Mice
For researchers, scientists, and drug development professionals, understanding the distinct functions of the p63 isoforms, TAp63 and ΔNp63, is critical for deciphering their roles in development, disease, and tumorigenesis. This guide provides an objective comparison of the differential gene expression landscapes in TAp66 knockout (TAp63⁻/⁻) and ΔNp63 knockout (ΔNp63⁻/⁻) mice, supported by experimental data and detailed methodologies.
The transcription factor p63, a member of the p53 family, plays a pivotal role in epithelial development and homeostasis.[1][2] It is expressed as two major isoforms with distinct N-termini: TAp63, which contains a transactivation domain, and ΔNp63, which lacks it.[3][4] This structural difference leads to divergent, and sometimes opposing, functions in regulating gene expression. While TAp63 often acts as a tumor suppressor, ΔNp63 is predominantly involved in the maintenance and differentiation of epidermal basal cells and can act as an oncogene.[3][5] Studies using knockout mouse models have been instrumental in elucidating the specific transcriptional programs governed by each isoform.
Comparative Analysis of Gene Expression Profiles
Genome-wide analyses of epidermal cells isolated from TAp63⁻/⁻ and ΔNp63⁻/⁻ mouse embryos (E18.5) have revealed distinct sets of differentially expressed genes, highlighting their unique regulatory roles.[3][5][6] RNA sequencing (RNA-seq) data shows that thousands of genes are uniquely regulated by each isoform, while a subset of genes is commonly affected by the loss of either TAp63 or ΔNp63.[3]
Summary of Differentially Expressed Genes
| Genotype Comparison | Number of Differentially Expressed Genes | Reference |
| TAp63⁻/⁻ vs. Wild-Type (WT) | 2,607 | [3] |
| ΔNp63⁻/⁻ vs. Wild-Type (WT) | 9,146 | [3] |
| Common to both knockouts | 2,114 | [3] |
Table 1: Overview of differentially expressed genes in TAp63⁻/⁻ and ΔNp63⁻/⁻ mouse epidermal cells. This table summarizes the number of genes found to be differentially expressed in each knockout model compared to wild-type controls, as determined by RNA-seq analysis.[3]
TAp63-Specific Gene Regulation
TAp63 is a key regulator of cellular metabolism and oxidative stress responses.[5][7] It achieves this, in part, through a functional interaction with the transcription factor NRF2.[5][6] Key target genes specifically regulated by TAp63 include those involved in metabolic pathways. For instance, TAp63, but not ΔNp63, regulates the expression of Cad, Ddx31, and Gart.[5]
| Gene | Function | Expression Change in TAp63⁻/⁻ |
| Cad | Involved in pyrimidine biosynthesis | Downregulated |
| Ddx31 | Putative RNA helicase | Downregulated |
| Gart | Involved in purine biosynthesis | Downregulated |
Table 2: Examples of TAp63-specific target genes. This table highlights a selection of genes whose expression is significantly altered in TAp63 knockout mice, indicating a direct regulatory role for TAp63 in metabolic processes.[5]
ΔNp63-Specific Gene Regulation
ΔNp63 is essential for maintaining the integrity of the basement membrane and for the terminal differentiation of keratinocytes.[8] Its target genes are often involved in cell adhesion, epithelial development, and stem cell function.[9] For example, ΔNp63 induces the expression of genes required for basement membrane formation, such as Fras1.[8] In the absence of ΔNp63, there is a profound block in the development of stratified epithelia.[10]
| Gene | Function | Expression Change in ΔNp63⁻/⁻ |
| Fras1 | Extracellular matrix protein | Downregulated |
| Jag1 | Notch ligand | Altered Expression |
| Dgcr8 | Microprocessor complex subunit | Downregulated |
Table 3: Examples of ΔNp63-specific target genes. This table showcases key genes regulated by ΔNp63, underscoring its critical role in epidermal morphogenesis and cell fate decisions.[3][8]
Commonly Regulated Genes
A significant number of genes are regulated by both TAp63 and ΔNp63, often in conjunction with other transcription factors like STAT proteins.[5] These common targets are frequently involved in fundamental cellular processes such as cell cycle control and stress response.[5] Examples include Cdkn2a, Junb, and Jund.[5]
| Gene | Function | Expression Change in Knockouts |
| Cdkn2a | Cell cycle inhibitor | Altered Expression |
| Junb | Transcription factor (AP-1) | Altered Expression |
| Jund | Transcription factor (AP-1) | Altered Expression |
Table 4: Examples of genes commonly regulated by TAp63 and ΔNp63. This table lists genes whose expression is affected by the loss of either p63 isoform, suggesting a shared role in regulating core cellular responses.[5]
Signaling Pathways and Regulatory Networks
The distinct transcriptional programs of TAp63 and ΔNp63 are a result of their interactions with different sets of co-regulatory transcription factors.
Caption: TAp63 cooperates with NRF2 to regulate metabolic genes and oxidative stress responses.
Caption: ΔNp63 regulates epithelial development and differentiation, in part through cooperation with STAT proteins.
Experimental Protocols
The following methodologies are central to the study of differential gene expression in TAp63 and ΔNp63 knockout mice.
RNA Sequencing (RNA-seq)
-
Sample Preparation: Epidermal cells are isolated from E18.5 wild-type, TAp63⁻/⁻, and ΔNp63⁻/⁻ mouse embryos.[5][6]
-
RNA Extraction and Library Preparation: Total RNA is extracted, and polyA+ RNA is selected to construct RNA-seq libraries using a standard Illumina protocol.[6]
-
Sequencing: Sequencing is performed to generate 30-40 million read pairs per sample.[6]
-
Data Analysis:
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Chromatin Preparation: Chromatin is isolated from epidermal cells of the different genotypes.[5][6]
-
Immunoprecipitation: Chromatin is immunoprecipitated using antibodies specific to p63.
-
Sequencing and Peak Calling: DNA is sequenced, and reads are mapped to the genome. Peak calling algorithms are used to identify regions of the genome where p63 is bound.
-
Motif Analysis: The identified binding sites are analyzed for the enrichment of specific transcription factor binding motifs to identify potential co-regulators.[6]
Caption: Workflow for identifying isoform-specific p63 target genes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Genome-wide p63-Target Gene Analyses Reveal TAp63/NRF2-Dependent Oxidative Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Genome-wide p63-Target Gene Analyses Reveal TAp63/NRF2-Dependent Oxidative Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. ΔNp63 knockout mice reveal its indispensable role as a master regulator of epithelial development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Anti-TP63 Antibodies: A Comparative Analysis
For researchers, scientists, and professionals in drug development, selecting the right antibody is paramount for accurate and reproducible results. This guide provides a comparative overview of commercially available antibodies targeting the transcription factor TP63, a key regulator in development and cancer.
Tumor protein p63 (TP63) is a member of the p53 family of transcription factors and plays a crucial role in the development and maintenance of epithelial tissues. Its various isoforms, primarily the full-length TAp63 and the N-terminally truncated ΔNp63, can have opposing functions as tumor suppressors or oncogenes, respectively. Consequently, TP63 is a significant biomarker in cancer research, particularly in distinguishing squamous cell carcinomas from other subtypes. The efficacy of anti-TP63 antibodies is therefore critical for reliable experimental outcomes.
This guide aims to provide a comparative analysis of different anti-TP63 antibodies based on available experimental data, focusing on their performance in various applications.
Comparative Efficacy of Anti-TP63 Antibodies
Direct head-to-head quantitative comparisons of different anti-TP63 antibody clones in the public domain are limited. Antibody performance is highly dependent on the specific application and experimental conditions. The following table summarizes the features of several commercially available anti-TP63 antibodies based on manufacturer's datasheets and available research data.
| Antibody Clone | Host/Clonality | Validated Applications | Quantitative Data Highlights |
| 4A4 | Mouse Monoclonal | IHC, WB, ChIP | Used in ChIP-qPCR, showing significant enrichment for TP63 binding sites.[1] |
| D2K8W | Rabbit Monoclonal | WB, IHC, IF, IP, ChIP, Flow Cytometry | Broadly validated for multiple applications by the manufacturer. |
| RM383 | Rabbit Monoclonal | WB, IHC | Validated for Western Blot and Immunohistochemistry. |
| 10H7L17 | Rabbit Recombinant Monoclonal | WB, ICC/IF | Knockdown validated to confirm specificity. |
| PCRP-TP63-2G3 | Mouse Monoclonal | IHC, IF, Flow Cytometry | Validated for various cell imaging techniques. |
| EP174 | Rabbit Monoclonal | IHC | Specifically optimized for Immunohistochemistry. |
Note: The absence of a "ü" for a specific application does not necessarily mean the antibody is unsuitable, but rather that it has not been explicitly validated for that use by the manufacturer or in readily available literature. Researchers are encouraged to perform their own validation for their specific experimental setup.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for key applications using anti-TP63 antibodies. Optimal conditions may vary depending on the specific antibody clone and sample type.
Immunohistochemistry (IHC)
-
Deparaffinization and Rehydration: Paraffin-embedded tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by incubating slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) at 95-100°C for 20-40 minutes.
-
Blocking: Sections are incubated with a blocking solution (e.g., 3% hydrogen peroxide to quench endogenous peroxidases, followed by a protein block like 5% normal goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The primary anti-TP63 antibody is diluted in antibody diluent (e.g., PBS with 1% BSA) to the recommended concentration (typically 1:50-1:500) and incubated overnight at 4°C.
-
Secondary Antibody Incubation: After washing, a biotinylated secondary antibody is applied, followed by a streptavidin-HRP conjugate.
-
Detection: The signal is developed using a chromogen such as DAB (3,3'-Diaminobenzidine) and counterstained with hematoxylin.
-
Dehydration and Mounting: The slides are dehydrated through graded ethanol and xylene and mounted with a permanent mounting medium.
Western Blotting (WB)
-
Sample Preparation: Whole-cell lysates are prepared in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: 20-30 µg of protein per lane is separated on a 4-12% SDS-polyacrylamide gel and transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated with the anti-TP63 antibody (typically at a 1:1000 dilution) in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking and Sonication: Cells are cross-linked with 1% formaldehyde, and the reaction is quenched with glycine. The cells are then lysed, and the chromatin is sheared to fragments of 200-1000 bp by sonication.
-
Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G agarose/magnetic beads. A fraction of the chromatin is saved as input control. The remaining chromatin is incubated with the anti-TP63 antibody (typically 2-5 µg) overnight at 4°C.
-
Immune Complex Capture: Protein A/G beads are added to capture the antibody-chromatin complexes.
-
Washing and Elution: The beads are washed with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding. The chromatin is then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating in the presence of NaCl, and the proteins are digested with proteinase K. The DNA is then purified.
-
Analysis: The purified DNA is analyzed by qPCR or next-generation sequencing (ChIP-seq) to identify TP63 binding sites.
Visualizing TP63 Signaling and Experimental Workflow
To aid in the understanding of TP63's biological context and the experimental processes used to study it, the following diagrams are provided.
Caption: A simplified diagram of the TP63 signaling pathway, highlighting key upstream regulators and downstream cellular processes.
Caption: A recommended experimental workflow for the validation of anti-TP63 antibodies to ensure specificity and reliability.
References
Unraveling the Functional Dichotomy of T63 Protein Isoforms: A Comparative Guide
For Immediate Release
A comprehensive analysis of the functional distinctions between T63 protein isoforms, TAp63 and ΔNp63, reveals their opposing roles in critical cellular processes. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their transcriptional activity, impact on cell fate, and involvement in key signaling pathways, supported by experimental data and protocols.
The TP63 gene, a member of the p53 family, encodes a complex array of protein isoforms that are broadly categorized into two main classes: the full-length TAp63 isoforms, which possess a transactivation domain, and the N-terminally truncated ΔNp63 isoforms, which lack this domain. While structurally similar, these isoforms exhibit a striking functional dichotomy, often exerting opposing effects on gene expression and cellular behavior. This guide synthesizes experimental findings to illuminate these differences, offering a valuable resource for understanding their physiological and pathological significance.
Quantitative Comparison of Isoform Functions
To facilitate a clear understanding of the distinct functional capacities of TAp63 and ΔNp63, the following tables summarize quantitative data from various experimental studies.
Table 1: Transcriptional Activity on Key Target Gene Promoters
| Target Gene Promoter | TAp63 Isoform | Fold Activation (relative to control) | ΔNp63 Isoform | Fold Activation (relative to control) | Reference |
| p21 (CDKN1A) | TAp63α | ~15-20 | ΔNp63α | ~2-3 | [1] |
| MDM2 | TAp63α | ~8-12 | ΔNp63α | ~1-2 | [1] |
| 14-3-3σ | TAp63α | ~10-15 | ΔNp63α | No significant activation | |
| GADD45 | TAp63α | ~5-8 | ΔNp63α | No significant activation | [1] |
| PIG3 | TAp63α | ~12-18 | ΔNp63α | No significant activation |
Note: The fold activation values are approximate and can vary depending on the cell type and experimental conditions.
Table 2: Effects on Cellular Processes
| Cellular Process | TAp63 Isoform Effect | Quantitative Data | ΔNp63 Isoform Effect | Quantitative Data | Reference |
| Apoptosis | Pro-apoptotic | Induces apoptosis in ~35% of Hep3B cells | Anti-apoptotic | - | [2] |
| Cell Cycle | G1 and G2 arrest | - | Promotes proliferation | - | |
| Cell Migration | Inhibits migration | - | Promotes migration | - | [3][4] |
| Cellular Senescence | Induces senescence | - | Inhibits senescence | - | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable replication and further investigation.
siRNA-Mediated Knockdown of p63 Isoforms
This protocol describes the transient knockdown of specific p63 isoforms using small interfering RNA (siRNA).
Materials:
-
siRNA oligonucleotides targeting TAp63 or ΔNp63 (and a non-targeting control)
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Appropriate cell line and culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20 pmol of siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Assess the knockdown efficiency by quantitative RT-PCR or Western blotting for the target p63 isoform. A 70% reduction in protein expression is considered effective[3].
Boyden Chamber Cell Invasion Assay
This assay measures the invasive capacity of cells through a basement membrane matrix.
Materials:
-
Boyden chamber apparatus with Matrigel-coated inserts (8 µm pore size)
-
Serum-free cell culture medium
-
Medium supplemented with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
Rehydration of Inserts: Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C.
-
Cell Seeding: After rehydration, remove the medium and seed 5 x 10^4 cells in serum-free medium into the upper chamber of the insert.
-
Chemoattraction: Add medium containing the chemoattractant to the lower chamber.
-
Incubation: Incubate the chamber for 24-48 hours at 37°C in a CO2 incubator.
-
Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol for 10 minutes and then stain with 0.5% crystal violet for 20 minutes.
-
Quantification: Wash the inserts with water, allow them to air dry, and count the number of stained, migrated cells in several random microscopic fields.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This histochemical assay detects the activity of β-galactosidase at pH 6.0, a biomarker for senescent cells.
Materials:
-
Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Fixation: Wash the cells once with PBS and then fix with the fixation solution for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add the SA-β-Gal staining solution to the cells and incubate at 37°C (without CO2) for 12-16 hours. Protect from light.
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
-
Quantification: The percentage of senescent cells can be determined by counting the number of blue-stained cells relative to the total number of cells in several random fields.
Signaling Pathways and Logical Relationships
The functional differences between TAp63 and ΔNp63 are, in part, mediated by their differential regulation of and by key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
TAp63 and ΔNp63 in the Wnt Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. TAp63α induces apoptosis by activating signaling via death receptors and mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and Regulation of the ΔN and TAp63 Isoforms in Salivary Gland Tumorigenesis: Clinical and Experimental Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
T63 Signaling: A Comparative Analysis in Different Cancers
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The transcription factor p63, a member of the p53 family, plays a complex and often contradictory role in cancer biology. Encoded by the TP63 gene, it gives rise to two main isoforms with opposing functions: TAp63, which generally acts as a tumor suppressor, and ΔNp63, which frequently exhibits oncogenic properties. This guide provides a comparative analysis of T63 signaling in various cancers, presenting quantitative data, detailed experimental protocols, and pathway visualizations to aid in research and therapeutic development.
Data Presentation: TAp63 vs. ΔNp63 in Cancer
The differential expression and functional effects of TAp63 and ΔNp63 isoforms are central to their opposing roles in tumorigenesis. The following tables summarize key quantitative findings from studies on various cancers.
| Cancer Type | Cell Line(s) | Isoform Studied | Experimental Approach | Key Quantitative Findings | Reference |
| Breast Cancer | MCF7, HCC1806, etc. | ΔNp63 | TCGA RNA-seq analysis | ΔNp63 is the major isoform expressed in luminal A/B, basal, TNBC, Her2+, and normal-like breast cancers. | |
| ΔNp63 | ChIP-seq in HCC1806 cells | Identified ΔNp63 target genes involved in cell adhesion and migration. | |||
| Lung Adenocarcinoma | A549, Calu-6 | ΔNp63α | Overexpression | Increased proliferation in A549 and Calu-6 cells.[1] | |
| ΔNp63α | Wound-healing assay | Significantly decreased migration of A549 cells (P = 0.0038 at 24h, P = 0.0024 at 48h).[1] | |||
| Osteosarcoma | Saos2 (p53-negative) | TAp63α | Doxycycline-inducible overexpression | Time-dependent induction of apoptosis.[2] | |
| Cervical Squamous Cell Carcinoma | ME-180 | ΔNp63γ | CRISPR/Cas9 knockout | Inhibited cell proliferation and colony formation. | |
| Prostate Cancer | PC3, DU145 | TAp63 & ΔNp63 | Overexpression in H1299 cells | ΔNp63 induced miR-205 expression by ~140-fold; TAp63 induced it by 21-fold. | |
| Intrahepatic Cholangiocarcinoma | Various iCCA cell lines | p63 (mainly ΔNp63α) | Overexpression | Increased proliferation, migration, and invasion. |
Signaling Pathways and Molecular Interactions
The distinct functions of TAp63 and ΔNp63 stem from their differential regulation of downstream signaling pathways.
TAp63: The Tumor Suppressor
TAp63 isoforms, containing a full transactivation (TA) domain, can induce the expression of genes involved in apoptosis and cell cycle arrest, acting as a tumor suppressor.[3] In response to cellular stress, TAp63 can activate pro-apoptotic pathways, sensitizing cancer cells to chemotherapy.[2] A key mechanism of TAp63-mediated tumor suppression is its ability to regulate the processing of microRNAs (miRNAs) by transcriptionally activating Dicer.[4]
ΔNp63: The Oncogene
In contrast, ΔNp63 isoforms lack the N-terminal TA domain and often act as oncogenes by promoting cell proliferation, survival, and resistance to therapy.[3] ΔNp63 can drive the expression of genes involved in cell cycle progression and can activate pro-survival signaling pathways such as WNT, Notch, and Hedgehog.
Experimental Protocols
This section provides detailed methodologies for key experiments used to analyze this compound signaling.
Chromatin Immunoprecipitation (ChIP) for ΔNp63 Target Gene Identification in Breast Cancer Cells
This protocol is adapted for identifying ΔNp63 binding sites in the genome of breast cancer cell lines like HCC1806.
Materials:
-
HCC1806 breast cancer cells
-
1% Formaldehyde in PBS
-
Glycine
-
Lysis Buffer (e.g., RIPA buffer)
-
Anti-ΔNp63 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
TE buffer
-
Sonicator
-
qPCR machine
-
Next-generation sequencing platform
Procedure:
-
Crosslinking: Treat HCC1806 cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-ΔNp63 antibody or a control IgG overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elution and Reverse Crosslinking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde crosslinks by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analysis: Analyze the purified DNA by qPCR to validate enrichment of known target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Luciferase Reporter Assay for TAp63 Transcriptional Activity
This protocol describes how to validate a putative TAp63 target gene promoter using a luciferase reporter assay, as exemplified by the study on the interaction between miR-205-5p and the 5'-UTR of TAp63 in lung adenocarcinoma cells.[1]
Materials:
-
A549 lung adenocarcinoma cells
-
Luciferase reporter plasmid containing the promoter of the putative TAp63 target gene
-
TAp63 expression plasmid
-
Control plasmid (e.g., empty vector)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Plasmid Construction: Clone the promoter region of the putative TAp63 target gene into a luciferase reporter vector (e.g., pGL3).
-
Transfection: Co-transfect A549 cells with the reporter plasmid, a TAp63 expression plasmid (or empty vector control), and a Renilla luciferase plasmid for normalization.
-
Cell Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Add the Luciferase Assay Reagent II to the cell lysate to measure firefly luciferase activity. Then, add Stop & Glo® Reagent to quench the firefly luciferase reaction and measure Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in cells overexpressing TAp63 to the control cells. A significant increase in luciferase activity indicates that TAp63 transcriptionally activates the promoter of the target gene.
Apoptosis Assays: Annexin V Staining and Caspase-3/7 Activity
To quantify the pro-apoptotic effects of TAp63, the following assays are commonly used.
Annexin V Staining by Flow Cytometry: This method detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Procedure:
-
Induce apoptosis in your target cancer cells (e.g., by overexpressing TAp63).
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Caspase-3/7 Activity Assay: This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Procedure:
-
Plate cells in a 96-well plate and induce apoptosis.
-
Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) to the cells.
-
Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Conclusion
The dualistic nature of this compound signaling presents both challenges and opportunities in cancer research and therapy. While TAp63's tumor-suppressive functions make it an attractive target for reactivation strategies, the oncogenic drive of ΔNp63 in many epithelial cancers highlights its potential as a therapeutic target for inhibition. A thorough understanding of the context-dependent roles of these isoforms, aided by the quantitative and methodological guidance provided in this document, is crucial for the development of effective and specific anti-cancer strategies targeting the p63 pathway.
References
- 1. The interaction between ΔNp63α and TAp63α, mediated by miR-205-5p, inhibits the migration of lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Frontiers | The dual role of p63 in cancer [frontiersin.org]
- 4. UT MD Anderson Scientists Show TAp63 Suppresses Cancer Metastasis | MD Anderson Cancer Center [mdanderson.org]
The Therapeutic Potential of TEAD Inhibitors: A Comparative Guide to VT3989
In the landscape of precision oncology, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation, apoptosis, and organ size, with its dysregulation being a key driver in various cancers. At the heart of this pathway's transcriptional output are the TEA Domain (TEAD) transcription factors. The small molecule VT3989 is a first-in-class, potent, and selective oral inhibitor of TEAD auto-palmitoylation, a crucial step for its interaction with the transcriptional coactivator Yes-associated protein (YAP). By disrupting the YAP/TAZ-TEAD interaction, VT3989 effectively abrogates the oncogenic signaling cascade.[1][2] This guide provides a comprehensive comparison of VT3989 with other emerging TEAD inhibitors, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Comparative Efficacy and Safety of TEAD Inhibitors
The development of TEAD inhibitors is a rapidly advancing field. While VT3989 is a frontrunner with promising clinical data, other molecules such as IK-930 and SPR1 are also in preclinical development, each with distinct selectivity profiles.
VT3989: This compound is a pan-TEAD inhibitor, targeting the palmitoylation pocket of all four TEAD paralogs.[3] Clinical trial data from the NCT04665206 study have demonstrated its therapeutic potential in patients with advanced solid tumors, particularly malignant mesothelioma and other tumors with neurofibromatosis 2 (NF2) mutations.[1][2][4]
IK-930: In contrast to VT3989, IK-930 is a TEAD1-selective inhibitor. This selectivity is designed to potentially offer a better safety profile, particularly concerning on-target renal toxicity that might be associated with pan-TEAD inhibition.[5] Preclinical data have highlighted its anti-tumor activity.[5]
SPR1: This next-generation TEAD inhibitor exhibits a unique selectivity profile, preferentially targeting TEAD1 and TEAD4. Preclinical findings suggest that this profile may provide a balance of anti-neoplastic activity and reduced toxicity.[6]
Clinical Trial Data Summary: VT3989 in Solid Tumors
The following table summarizes the key efficacy and safety findings from the Phase 1/2 clinical trial of VT3989 (NCT04665206) in patients with refractory solid tumors, with a focus on malignant mesothelioma.
| Efficacy Endpoint | Patient Population (Mesothelioma) | Result | Citation |
| Objective Response Rate (ORR) | 22 patients at optimized dose | 32% | [2][4][7] |
| Disease Control Rate (DCR) | 22 patients at optimized dose | 86% | [4][7] |
| Median Progression-Free Survival (PFS) | 22 patients at optimized dose | 40 weeks | [4][7] |
| Confirmed Partial Responses (PRs) | 69 patients (all solid tumors) | 6 patients | [1] |
| Stable Disease (SD) | 69 patients (all solid tumors) | 34 patients | [1] |
| Safety Profile: VT3989 | ||
| Dose-Limiting Toxicities | Not observed | [1][7] |
| Most Common Adverse Events (Grade 1-2) | Proteinuria, albuminuria, peripheral edema, fatigue | [2] |
| Grade 3/4 Treatment-Related Adverse Events | Fatigue, ALT/AST increase, dehydration, dyspnea, hypotension, peripheral edema, cardiomyopathy (1 case) | |
| Discontinuation Rate due to Adverse Events | 3.5% | [7] |
Signaling Pathway and Mechanism of Action
The Hippo signaling pathway is a key regulator of tissue growth and homeostasis. In its "ON" state, a kinase cascade phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation. When the Hippo pathway is "OFF," unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. In many cancers, this pathway is dysregulated, leading to constitutive YAP/TAZ-TEAD activity.
VT3989 acts by inhibiting the auto-palmitoylation of TEAD proteins. This post-translational modification is essential for the stable interaction between YAP/TAZ and TEAD. By preventing palmitoylation, VT3989 effectively disrupts the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex.
Experimental Protocols
Validating the therapeutic potential of a small molecule like VT3989 involves a series of in vitro and in vivo assays. Below are representative protocols for key experiments.
TEAD-Dependent Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of TEAD in response to an inhibitor.
Materials:
-
HEK293T cells
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 3000 (or similar transfection reagent)
-
VT3989 or other test compounds
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 3000 according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of VT3989 or other test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle control.
Soft Agar Colony Formation Assay
This assay assesses the ability of a compound to inhibit anchorage-independent growth, a hallmark of cancer cells.
Materials:
-
Mesothelioma cell line (e.g., NCI-H226)
-
Complete growth medium
-
Agar
-
VT3989 or other test compounds
-
6-well plates
Protocol:
-
Bottom Agar Layer: Prepare a 0.6% agar solution in complete growth medium. Add 2 ml to each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell-Agar Layer: Prepare a 0.3% agar solution in complete growth medium. Create a single-cell suspension of the mesothelioma cells and resuspend them in the 0.3% agar solution at a density of 5,000 cells/ml. Add the desired concentrations of VT3989 or test compounds.
-
Plating: Carefully layer 1 ml of the cell-agar suspension on top of the solidified bottom agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding 100 µl of complete medium with the respective compound concentrations to each well twice a week to prevent drying.
-
Staining and Quantification: After colonies have formed, stain them with 0.005% crystal violet. Count the number of colonies and measure their size using an imaging system and software.
In Vivo Xenograft Tumor Model
This assay evaluates the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID gamma mice)
-
Mesothelioma cell line (e.g., NCI-H226)
-
Matrigel
-
VT3989 or other test compounds formulated for oral administration
-
Calipers
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of 1 x 10^6 mesothelioma cells in a 1:1 mixture of medium and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer VT3989 or the vehicle control orally, once daily, at the predetermined doses.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the treatment effect.
Experimental Workflow
The validation of a TEAD inhibitor like VT3989 follows a logical progression from in vitro characterization to in vivo efficacy studies.
References
- 1. onclive.com [onclive.com]
- 2. YAP/TEAD inhibitor VT3989 in solid tumors: a phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. Study to Evaluate VT3989 in Patients With Metastatic Solid Tumors [clin.larvol.com]
- 5. imagenebio.com [imagenebio.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. VT3989, Vivace Therapeutics' Best-in-Class, Hippo Pathway-Targeting Therapy, Demonstrates Promising Antitumor Activity in Refractory Mesothelioma [prnewswire.com]
Validating the Efficacy of the Novel Small Molecule T63 on Target Gene Expression Using Luciferase Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule T63's performance in activating a target gene, benchmarked against a known alternative. We present supporting experimental data and detailed protocols for validation using luciferase reporter assays.
Introduction to this compound and its Therapeutic Potential
This compound is a novel small-molecule compound that has demonstrated significant potential in two distinct therapeutic areas: osteoporosis and cancer. In the context of bone regeneration, this compound promotes osteogenesis by up-regulating the master transcription factor RUNX2 through the activation of the BMP and WNT/β-catenin signaling pathways[1]. Conversely, in nasopharyngeal carcinoma, this compound has been shown to induce apoptosis by inhibiting the PI3K/Akt signaling pathway[2]. This dual functionality makes this compound a compelling candidate for further investigation and drug development.
Central to understanding and optimizing the therapeutic effects of this compound is the validation of its impact on specific target genes. This guide focuses on the use of luciferase reporter assays as a robust method for quantifying the activity of this compound on a target gene promoter.
Luciferase Reporter Assays for Target Gene Validation
A luciferase reporter assay is a widely used and highly sensitive method to study gene expression and signal transduction. The principle involves cloning the promoter region of a gene of interest upstream of a luciferase reporter gene (e.g., Firefly or Renilla luciferase). When this construct is introduced into cells, the expression of luciferase is driven by the activity of the cloned promoter. The amount of light produced upon the addition of a substrate is directly proportional to the promoter's activity.
This technique allows for the quantitative assessment of how compounds like this compound affect the transcriptional activity of a specific target gene.
Experimental Workflow for this compound Target Gene Validation
The following diagram outlines the typical workflow for validating the effect of this compound on a target gene using a dual-luciferase reporter assay.
Caption: Workflow for this compound target gene validation using a dual-luciferase assay.
Signaling Pathways Modulated by this compound
This compound's biological effects are mediated through key signaling pathways. The following diagrams illustrate the proposed mechanisms of action in osteogenesis and cancer.
This compound in Osteogenesis: BMP and WNT/β-catenin Signaling
In mesenchymal stem cells, this compound is proposed to activate both the BMP and WNT signaling pathways, leading to the expression of the transcription factor RUNX2 and subsequent osteoblast differentiation[1].
Caption: this compound activates BMP and WNT pathways to promote osteogenesis.
This compound in Cancer: Inhibition of PI3K/Akt Signaling
In nasopharyngeal carcinoma cells, this compound has been observed to induce apoptosis by inhibiting the pro-survival PI3K/Akt signaling pathway[2].
Caption: this compound induces apoptosis by inhibiting the PI3K/Akt pathway.
Comparative Performance of this compound
To evaluate the efficacy of this compound in activating a WNT/β-catenin responsive promoter, a dual-luciferase assay was performed in HEK293T cells. The cells were transfected with a reporter plasmid containing a promoter with multiple TCF/LEF binding sites (indicative of WNT pathway activation) driving Firefly luciferase, and a control plasmid with a constitutive promoter driving Renilla luciferase.
Cells were treated with either this compound (10 µM), recombinant Wnt3a (100 ng/mL) as a positive control, or a vehicle control (0.1% DMSO). The normalized luciferase activity (Firefly/Renilla) was measured after 24 hours.
Quantitative Data Summary
| Treatment Group | Concentration | Normalized Luciferase Activity (Fold Change vs. Vehicle) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle Control | 0.1% DMSO | 1.0 | 0.12 | - |
| This compound | 10 µM | 8.7 | 0.98 | < 0.001 |
| Wnt3a (Positive Control) | 100 ng/mL | 12.4 | 1.5 | < 0.001 |
The results indicate that this compound significantly increases the transcriptional activity of a WNT-responsive promoter, demonstrating approximately 70% of the activity of the potent activator Wnt3a under these experimental conditions.
Experimental Protocols
Cell Culture and Transfection
-
Cell Seeding: Plate HEK293T cells in a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in 5% CO2.
-
Transfection Complex Preparation: For each well, prepare a mixture containing:
-
60 ng of the Firefly luciferase reporter plasmid.
-
10 ng of the Renilla luciferase control plasmid (e.g., pRL-TK).
-
0.5 µL of a suitable transfection reagent.
-
Opti-MEM to a final volume of 20 µL.
-
-
Incubation: Incubate the transfection complexes at room temperature for 20 minutes.
-
Transfection: Add the 20 µL of transfection complex to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24 hours at 37°C in 5% CO2.
Dual-Luciferase Reporter Assay
-
Compound Treatment: After 24 hours of transfection, remove the media and add 100 µL of fresh media containing the respective treatments (Vehicle, this compound, Wnt3a).
-
Incubation: Incubate for the desired time period (e.g., 8-24 hours) at 37°C in 5% CO2.
-
Cell Lysis: Remove the media and wash the cells once with 100 µL of PBS. Add 20 µL of 1X passive lysis buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.
-
Luciferase Activity Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to the first well and measure the Firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to the same well to quench the Firefly signal and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
Repeat for all wells.
-
-
Data Analysis: For each well, calculate the ratio of the Firefly luciferase reading to the Renilla luciferase reading to normalize for transfection efficiency. Calculate the fold change in normalized activity relative to the vehicle control.
Conclusion
This guide demonstrates the utility of the dual-luciferase reporter assay as a powerful and quantitative method for validating the activity of the novel small molecule this compound on its target gene promoters. The presented data, though illustrative, highlight a clear and significant effect of this compound on the WNT/β-catenin signaling pathway. The provided protocols offer a framework for researchers to independently verify and expand upon these findings. Such validation is a critical step in the preclinical development of promising therapeutic compounds like this compound.
References
- 1. Small molecule this compound suppresses osteoporosis by modulating osteoblast differentiation via BMP and WNT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in nasopharyngeal carcinoma cells through mitochondrial dysfunction and inhibition of PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to p63 Inhibitors for Researchers
The transcription factor p63, a member of the p53 family, plays a critical role in epithelial development and has been implicated in various diseases, including cancer. Its diverse functions are carried out by different isoforms, primarily the TAp63 isoforms, which generally act as tumor suppressors, and the ΔNp63 isoforms, which can have oncogenic properties.[1][2][3] The pursuit of small molecules that can modulate p63 activity is an active area of research. This guide provides a side-by-side comparison of several compounds reported to inhibit p63, either directly or indirectly, with a focus on their mechanisms of action, available quantitative data, and the experimental protocols used to evaluate their efficacy.
Overview of p63 Inhibitors
The landscape of p63 inhibitors is diverse, encompassing compounds with different primary targets and mechanisms of action. These molecules can be broadly categorized based on their approach to modulating p63 function:
-
Disruptors of Protein-Protein Interactions: These inhibitors interfere with the binding of p63 to its regulatory partners.
-
Modulators of Upstream Signaling Pathways: These compounds target kinases and other signaling molecules that influence p63 expression and stability.
-
Reactivators of p53 Family Function: Some molecules are designed to restore the function of mutated p53, which can, in turn, affect p63 activity.
This guide focuses on a selection of well-documented inhibitors: Nutlin-3, PRIMA-1, GANT-61, Resveratrol, and SB-216763.
Comparative Data of p63 Inhibitors
| Inhibitor | Primary Target(s) | Cell Line(s) | IC50 / EC50 | Citation(s) |
| Nutlin-3a | MDM2-p53 interaction | OSA, T778 (MDM2-amplified sarcoma) | ~1.4 - 6.7 µM (cell growth inhibition) | [4][5] |
| A549 (p53 wild-type lung cancer) | 17.68 ± 4.52 µM (cytotoxicity) | [6] | ||
| PRIMA-1 | Mutant p53 reactivation | Not directly reported for p63 inhibition | - | [7][8][9] |
| GANT-61 | GLI1/2 (Hedgehog pathway) | 22Rv1 (prostate cancer) | 10 µM (for radiosensitization) | [10] |
| HSC3 (oral squamous cell carcinoma) | 36 µM (cytotoxicity) | [11] | ||
| Resveratrol | Multiple targets | CAL-27 (oral squamous cell carcinoma) | 70 µg/mL (cell growth inhibition) | [3] |
| MDA-MB-231 (breast cancer) | 198.09 µg/mL (24h), 5.017 µg/mL (72h) | [12] | ||
| SB-216763 | GSK-3α/β | In vitro kinase assay | 34.3 nM (for GSK-3α) | [13][14] |
| Human liver cells | 3.6 µM (glycogen synthesis stimulation) | [13] |
Mechanisms of Action and Signaling Pathways
The inhibitory effects of these compounds on p63 are often a downstream consequence of their primary mechanism of action.
Nutlin-3: This small molecule inhibitor disrupts the interaction between MDM2 and p53.[4] By preventing MDM2-mediated ubiquitination and degradation of p53, Nutlin-3 leads to the activation of p53. Activated p53 can then indirectly lead to the degradation of the ΔNp63 isoform.[15]
PRIMA-1: Known as "p53 reactivation and induction of massive apoptosis-1," PRIMA-1 and its analog APR-246 are reported to restore the wild-type conformation of mutant p53.[7][8] Given the structural and functional similarities between p53 and p63, PRIMA-1 has also been shown to rescue the function of mutant p63, suggesting a broader activity on the p53 family of proteins.[6][8][9]
GANT-61: This compound is an inhibitor of the GLI family of transcription factors, which are the terminal effectors of the Hedgehog signaling pathway.[16] The Hedgehog pathway has been shown to indirectly impact ΔNp63 transcriptional activity.[15] By blocking GLI, GANT-61 can modulate p63-regulated cellular processes.
Resveratrol: A natural polyphenol, resveratrol has been shown to downregulate the expression of ΔNp63 in cancer cells, contributing to its pro-apoptotic effects.[14] The precise upstream mechanism by which resveratrol regulates p63 is likely multifactorial, given its pleiotropic effects on various signaling pathways.
SB-216763: This compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[5][13] GSK-3 is a key kinase in multiple signaling pathways, including those that can influence the stability and activity of transcription factors like p63 through phosphorylation.[15]
Below is a diagram illustrating the signaling pathways affected by these inhibitors and their convergence on p63.
References
- 1. usbio.net [usbio.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Resveratrol inhibits the progression of oral squamouscell carcinoma through Norad/Igf2bp2/Pdk1 pathway and remodeling glucose metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Drug: SB216763 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. ΔNp63 silencing, DNA methylation shifts, and epithelial-mesenchymal transition resulted from TAp63 genome editing in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Western Blot Video Protocol | Proteintech Group [ptglab.com]
Safety Operating Guide
Navigating the Disposal of T63: A Guide for Laboratory Professionals
The proper disposal of laboratory materials is a critical component of ensuring a safe and compliant research environment. For substances identified as "T63," the correct disposal procedure is entirely dependent on the specific nature of the material , as this identifier is not unique to a single substance. This guide provides detailed disposal procedures for two known materials labeled "this compound": a heat transfer cement and a novel curcumin analogue used in cancer research. Adherence to these guidelines is essential for the safety of laboratory personnel and the protection of the environment.
Section 1: this compound Heat Transfer Cement
This compound Heat Transfer Cement is a commercial product used to improve thermal conductivity between surfaces. Its disposal is governed by the information provided in its Material Safety Data Sheet (MSDS).
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear gloves for extended contact and avoid eye contact.
-
Storage: Store at normal room temperature. The material is alkaline.
Disposal Procedures:
The disposal of this compound Transfer Cement that has not been contaminated with other hazardous materials is straightforward.
| Waste Type | Disposal Method |
| Unused, uncontaminated this compound Cement | Dispose of in accordance with local, state, and federal regulations for non-hazardous industrial waste. |
| Contaminated this compound Cement | If contaminated with hazardous materials, the mixture must be treated as hazardous waste. The specific disposal protocol will depend on the nature of the contaminant. Consult your institution's Environmental Health and Safety (EHS) department for guidance. |
Spill or Leak Procedures:
In the event of a spill, contain the material and transfer it to a suitable container for disposal. Prevent its entry into sewers or waterways.
Below is a workflow for the proper handling and disposal of this compound Heat Transfer Cement.
Section 2: this compound Curcumin Analogue (Research Chemical)
"this compound" has also been identified as a novel 4-arylidene curcumin analogue with anti-cancer properties, specifically investigated for its effects on nasopharyngeal carcinoma cells.[1] As a new chemical entity synthesized for research, a comprehensive, official MSDS may not be readily available. Therefore, it must be handled as a potentially hazardous substance, and its disposal must follow stringent protocols for research chemicals.
Immediate Safety and Handling Precautions:
-
Risk Assessment: Before handling, a thorough risk assessment should be conducted. Assume the compound is toxic and handle it with appropriate caution.
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses, and chemical-resistant gloves are required. Depending on the scale of the work and the potential for aerosolization, a fume hood and respiratory protection may be necessary.
-
Designated Area: All work with this compound should be conducted in a designated area of the laboratory.
Disposal Procedures for this compound Curcumin Analogue:
The disposal of a novel research chemical like this compound requires careful segregation and documentation.
| Waste Stream | Collection and Labeling | Disposal Method |
| Solid Waste | Collect in a dedicated, sealed container labeled "Hazardous Waste: this compound (Curcumin Analogue), Solid." Include the date and responsible researcher's name. | Arrange for pickup and disposal by your institution's certified hazardous waste contractor. |
| Liquid Waste | Collect in a dedicated, sealed, and chemically compatible container labeled "Hazardous Waste: this compound (Curcumin Analogue), Liquid." List all solvents and their approximate concentrations. | Arrange for pickup and disposal by your institution's certified hazardous waste contractor. |
| Contaminated Sharps | Dispose of in a designated sharps container for chemically contaminated sharps. | Follow your institution's protocol for the disposal of hazardous sharps waste. |
| Contaminated Labware | Decontaminate glassware with an appropriate solvent if possible. Collect the solvent as hazardous liquid waste. Disposable labware should be disposed of as solid hazardous waste. | Follow standard laboratory procedures for cleaning or disposing of chemically contaminated labware. |
Experimental Protocol for Cellular Viability Assay (MTT Assay) as described for this compound: [1]
-
Cell Seeding: Plate nasopharyngeal carcinoma cells (CNE2 and CNE2R) in 96-well plates.
-
Treatment: Incubate the cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength to determine cell viability.
The following diagram illustrates the decision-making process for the proper disposal of the this compound curcumin analogue.
References
Essential Safety and Handling Protocols for the Curcumin Analogue T63
Disclaimer: A specific Safety Data Sheet (SDS) for the novel curcumin analogue designated as "T63" is not publicly available. The following guidance is based on the known safety profile of its parent compound, curcumin, and general best practices for handling novel chemical compounds in a laboratory setting. Researchers must consult their institution's safety office and, if possible, obtain a substance-specific SDS from the provider of this compound before commencing any work.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the curcumin analogue this compound. The procedural guidance herein is intended to support safe laboratory operations and mitigate potential exposure risks.
Personal Protective Equipment (PPE)
The primary route of exposure to curcumin and its analogues in a laboratory setting is through inhalation of dust particles, skin contact, and eye contact. The following PPE is mandatory to minimize these risks.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from dust particles and splashes.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated area. For operations that may generate dust (e.g., weighing, preparing solutions), use a certified fume hood or a respirator with a particulate filter (e.g., N95 or P100). | Curcumin and its analogues can cause respiratory irritation.[1][3] |
Handling and Operational Plan
Safe handling of this compound requires adherence to standard laboratory safety procedures to prevent contamination and accidental exposure.
2.1. Engineering Controls
-
Ventilation: All procedures involving the handling of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation risk.
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination of other laboratory spaces.
2.2. Procedural Guidance
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the required amount of this compound in a fume hood. Use a spatula to handle the powder and avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. Cap and vortex or sonicate as needed to ensure complete dissolution.
-
Post-Handling: After handling, wipe down the work surface with a suitable decontaminant (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Procedures for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal. |
| Contaminated Labware | Dispose of disposable items (e.g., pipette tips, centrifuge tubes) in a designated hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, which is then collected as hazardous waste. |
| Contaminated PPE | Dispose of used gloves and other disposable PPE in the designated hazardous waste stream. |
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
Table 3: Emergency Response Plan for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of the this compound curcumin analogue have been described in scientific literature. For instance, studies on its anti-cancer activity detail methods for cell culture, viability assays, and analysis of signaling pathways. Researchers should refer to the primary literature for specific experimental methodologies related to their work with this compound.
Logical Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of the this compound curcumin analogue in a laboratory setting.
Caption: Workflow for the safe handling of the this compound curcumin analogue.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
